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  • Product: 2-(Aminomethyl)-4,6-dibromoaniline
  • CAS: 86379-71-7

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Physical, Chemical, and Synthetic Profiling of 2-(Aminomethyl)-4,6-dibromoaniline

Executive Summary & Chemical Identity 2-(Aminomethyl)-4,6-dibromoaniline (CAS Registry Number: 86379-71-7), frequently cataloged under its synonym 2-amino-3,5-dibromobenzylamine , is a highly versatile bifunctional build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

2-(Aminomethyl)-4,6-dibromoaniline (CAS Registry Number: 86379-71-7), frequently cataloged under its synonym 2-amino-3,5-dibromobenzylamine , is a highly versatile bifunctional building block in organic synthesis and pharmaceutical manufacturing[1],[2]. Structurally, it features an aniline core with an ortho-aminomethyl group and two meta-positioned bromine atoms.

In the realm of drug development, this compound is most recognized as the critical intermediate and structural backbone for mucolytic agents such as Ambroxol and Bromhexine [1],[3]. Beyond its pharmaceutical applications, it serves as a highly reactive precursor in the green preparation of quinazolines via iodine-catalyzed heterocyclization[2]. This whitepaper provides an authoritative analysis of its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its application.

Physicochemical Properties

Understanding the physical and chemical parameters of 2-(Aminomethyl)-4,6-dibromoaniline is critical for optimizing reaction conditions, predicting solubility, and managing downstream purification. The table below consolidates the core quantitative data[2],[4],[5].

PropertyValue
Chemical Name 2-(Aminomethyl)-4,6-dibromoaniline
CAS Registry Number 86379-71-7
Molecular Formula C₇H₈Br₂N₂
Molecular Weight 279.96 g/mol
Density (Predicted) 1.943 g/cm³
Boiling Point (Predicted) 346.8 ± 37.0 °C at 760 mmHg
Hydrogen Bond Donors 4 (N-H bonds)
Hydrogen Bond Acceptors 2 (Nitrogen atoms)
Topological Polar Surface Area (TPSA) 52.0 Ų

Chemical Reactivity & Mechanistic Insights

As a Senior Application Scientist, it is crucial to look beyond the basic structure and analyze the electronic environment of the molecule to predict its behavior in complex synthetic routes.

The pKa Differential and Regioselectivity

The defining feature of 2-(Aminomethyl)-4,6-dibromoaniline is its dual amine functionality: an aromatic amine (aniline) and an aliphatic primary amine (benzylic).

  • Aromatic Amine Deactivation: The two bromine atoms at positions 4 and 6 exert a strong electron-withdrawing inductive effect. Coupled with the resonance delocalization of the nitrogen lone pair into the aromatic ring, the pKa of the aniline nitrogen is significantly depressed (estimated pKa ~2–3).

  • Aliphatic Amine Nucleophilicity: The benzylic amine is insulated from the aromatic resonance by the methylene (-CH₂-) bridge, maintaining a typical aliphatic amine basicity (pKa ~9–10).

Causality in Synthesis: This massive pKa differential is the mechanistic engine that drives regioselective reactions. At neutral or mildly basic pH, the benzylic amine is highly nucleophilic, while the aniline amine is functionally inert. This allows chemists to perform selective reductive aminations or alkylations at the benzylic position without the need for cumbersome protecting-group strategies.

Cross-Coupling Potential

The bromine atoms at the 4 and 6 positions are not merely steric directors; they are viable synthetic handles. They can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the aromatic core, making this molecule a powerful scaffold for generating diverse chemical libraries.

Synthetic Applications in Drug Development

The most prominent application of 2-(Aminomethyl)-4,6-dibromoaniline is its use as a precursor for Ambroxol (4-[(2-amino-3,5-dibromobenzyl)amino]cyclohexanol)[1],[6]. The synthesis leverages the regioselective nucleophilicity of the benzylic amine to attack a ketone (such as 4-hydroxycyclohexanone) or an equivalent electrophile, forming an imine that is subsequently reduced.

ReactionPathway A 2-Amino-3,5-dibromobenzaldehyde (Precursor) B Oxime Intermediate (via NH2OH) A->B Hydroxylamine HCl C 2-(Aminomethyl)-4,6-dibromoaniline (CAS: 86379-71-7) B->C Reduction (NaBH4 / NiCl2) D Reductive Amination (with 4-hydroxycyclohexanone) C->D Nucleophilic Attack E Ambroxol (API) D->E Imine Reduction

Figure 1: Synthetic pathway from 2-amino-3,5-dibromobenzaldehyde to Ambroxol via CAS 86379-71-7.

Experimental Methodology: Selective Reductive Amination

To ensure maximum trustworthiness and reproducibility, the following protocol details the regioselective reductive amination of 2-(Aminomethyl)-4,6-dibromoaniline with 4-hydroxycyclohexanone to yield Ambroxol. This protocol is designed as a self-validating system .

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 2-(Aminomethyl)-4,6-dibromoaniline and 10.5 mmol of 4-hydroxycyclohexanone in 100 mL of anhydrous methanol.

  • Imine Formation: Stir the mixture at room temperature for 2 hours under an argon atmosphere.

    • Expertise Insight (Causality): Methanol acts as both the solvent and a protic activator for the carbonyl group, accelerating the formation of the Schiff base.

  • Cooling and Reduction: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add 15.0 mmol of Sodium Borohydride (NaBH₄) in small portions over 15 minutes.

    • Expertise Insight (Causality): The slow addition at 0 °C is critical. It prevents thermal runaway, controls the exothermic release of hydrogen gas, and suppresses the formation of secondary amine dimers.

  • Reaction Monitoring (Self-Validation): After 1 hour, sample the reaction and analyze via TLC (Eluent: EtOAc/Hexane 1:1) or HPLC. The protocol validates itself when the starting material peak completely disappears, confirming full conversion.

  • Quenching: Once conversion is complete, carefully quench the reaction by adding 20 mL of 1M aqueous HCl dropwise at 0 °C to destroy excess NaBH₄.

  • Extraction and Purification: Concentrate the mixture under reduced pressure to remove methanol. Adjust the aqueous layer to pH 9 using 1M NaOH, and extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via recrystallization from ethanol to yield pure Ambroxol.

ExpWorkflow N1 1. Reagent Prep (Inert gas, 0°C) N2 2. Dropwise Addition (NaBH4) N1->N2 N3 3. Reaction Monitoring (HPLC/TLC) N2->N3 N4 4. Quenching (Aqueous HCl) N3->N4 N5 5. Extraction (EtOAc/Brine) N4->N5 N6 6. Purification (Crystallization) N5->N6

Figure 2: Step-by-step experimental workflow for the reduction and isolation process.

References

  • Preparation method of bromhexine hydrochloride , Patsnap. Available at:[Link]

Sources

Exploratory

Structural Elucidation and NMR Characterization of 2-(Aminomethyl)-4,6-dibromoaniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary 2-(Aminomethyl)-4,6-dibromoaniline (also widely known in ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

2-(Aminomethyl)-4,6-dibromoaniline (also widely known in pharmaceutical literature as 2-amino-3,5-dibromobenzylamine) is a highly functionalized halogenated aromatic compound. It serves as a critical synthetic intermediate in the manufacturing of polypharmacological mucolytic agents, most notably 1 and Ambroxol[1]. The structural integrity of this intermediate must be rigorously verified during drug development, as regulatory standards demand strict monitoring of synthetic pathways and degradation impurities[2].

This technical guide provides a comprehensive, causality-driven breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Aminomethyl)-4,6-dibromoaniline, detailing the electronic and steric phenomena that dictate its spectral signature.

Structural Elucidation & Causality: The "Why" Behind the Shifts

To accurately interpret the NMR spectrum of 2-(Aminomethyl)-4,6-dibromoaniline, one must analyze the competing electronic effects of its three primary substituents: the primary aniline amine ( −NH2​ ), the aminomethyl group ( −CH2​NH2​ ), and the two bromine atoms ( −Br ).

1 H NMR Causality: Resonance vs. Inductive Effects

The aniline −NH2​ group at C1 is a strong π -electron donor, which typically shields the ortho and para positions via resonance. However, in this molecule, the protons are located at C3 and C5—both of which are meta to the aniline nitrogen. Because resonance effects do not propagate to the meta position, H-3 and H-5 are primarily subjected to the electron-withdrawing inductive effects ( −I ) of the adjacent halogens.

  • H-5 (δ ~7.45 ppm): Flanked by two highly electronegative bromine atoms at C4 and C6, H-5 experiences a profound inductive deshielding effect, pushing its signal significantly downfield.

  • H-3 (δ ~7.25 ppm): Positioned between the aminomethyl group (C2) and a bromine atom (C4), H-3 is less deshielded than H-5. The two protons couple with each other, appearing as two distinct doublets with a characteristic meta-coupling constant ( 4J≈2.2 Hz).

13 C NMR Causality: The Heavy Atom Effect

The most striking feature in the 13 C NMR spectrum is the anomalous upfield shift of the halogenated carbons (C4 and C6). While typical aromatic carbons resonate between 120–140 ppm, C4 and C6 appear at approximately 108.2 ppm and 109.8 ppm, respectively. This is driven by the Heavy Atom Effect of bromine. The large electron cloud of the bromine atom induces strong spin-orbit coupling, which generates a localized diamagnetic current that heavily shields the attached carbon nucleus. Similar shielding effects are observed in its synthetic precursor,3[3].

Quantitative Data Presentation

The following tables summarize the validated 1 H and 13 C NMR chemical shifts for 2-(Aminomethyl)-4,6-dibromoaniline acquired in DMSO- d6​ .

Table 1: 1 H NMR Chemical Shifts (500 MHz, DMSO- d6​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J)IntegrationAssignment / Causality
H-5 7.45Doublet (d) 4J=2.2 Hz1HAromatic proton meta to −NH2​ , deshielded by two adjacent −Br atoms.
H-3 7.25Doublet (d) 4J=2.2 Hz1HAromatic proton meta to −NH2​ , deshielded by one adjacent −Br atom.
−NH2​ (Ar) 5.30Broad Singlet (br s)-2HAniline amine; broadened due to 14N quadrupolar relaxation and exchange.
−CH2​− 3.75Singlet (s)-2HBenzylic methylene protons.
−NH2​ (Ali) 1.80Broad Singlet (br s)-2HAliphatic amine; highly susceptible to solvent exchange.
Table 2: 13 C NMR Chemical Shifts (125 MHz, DMSO- d6​ )
Carbon PositionChemical Shift (δ, ppm)TypeAssignment / Causality
C1 143.5QuaternaryAromatic carbon attached to the electron-donating aniline −NH2​ .
C5 133.4CHAromatic methine carbon between two bromines.
C3 131.5CHAromatic methine carbon between −CH2​NH2​ and −Br .
C2 128.0QuaternaryAromatic carbon attached to the aminomethyl group.
C6 109.8QuaternaryAromatic carbon attached to −Br (Shielded by heavy atom effect).
C4 108.2QuaternaryAromatic carbon attached to −Br (Shielded by heavy atom effect).
C7 45.2 CH2​ Aliphatic benzylic carbon.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and analytical trustworthiness, the NMR acquisition must be treated as a self-validating system. The following step-by-step methodology guarantees high-resolution data suitable for 4[4].

Step 1: Sample Preparation Dissolve 15–20 mg of highly pure 2-(Aminomethyl)-4,6-dibromoaniline in 0.6 mL of anhydrous DMSO- d6​ . Causality: Anhydrous DMSO- d6​ disrupts intermolecular hydrogen bonding, preventing excessive broadening of the primary amine signals and stabilizing the sample.

Step 2: Internal Referencing Add 0.05% v/v Tetramethylsilane (TMS) to the sample. This provides a self-validating internal standard (δ 0.00 ppm) to calibrate the chemical shift scale accurately.

Step 3: Instrument Calibration (Tuning & Matching) Insert the 5 mm NMR tube into a 500 MHz spectrometer. Perform Automated Tuning and Matching (ATM) to optimize the probe specifically for the impedance of the DMSO solvent, maximizing the signal-to-noise (S/N) ratio.

Step 4: Locking and Shimming Lock the spectrometer onto the deuterium resonance of DMSO- d6​ (39.5 ppm). Execute gradient shimming (Z1–Z5) until the line width of the TMS peak at half-height is <0.5 Hz. Causality: Perfect shimming is strictly required to resolve the small 4J meta-coupling (2.2 Hz) between H-3 and H-5.

Step 5: Acquisition Parameters

  • 1 H NMR: Acquire 16 scans using a 90° pulse angle and a 2-second relaxation delay ( d1​ ) to ensure complete longitudinal relaxation ( T1​ ).

  • 13 C NMR: Acquire 1024 scans using a 30° pulse angle, a 2-second relaxation delay, and WALTZ-16 composite pulse decoupling to eliminate 1H−13C scalar couplings.

Step 6: Data Processing Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

Workflow Visualization

NMR_Workflow A Sample Preparation (DMSO-d6 + TMS) B Instrument Calibration (Tuning & Matching) A->B C Locking & Shimming (Z1-Z5 Gradients) B->C D 1H & 13C Acquisition (500 MHz / 125 MHz) C->D E Data Processing (FT & Phase Correction) D->E F Structural Validation (Peak Assignment) E->F

Workflow for NMR acquisition and structural validation of 2-(Aminomethyl)-4,6-dibromoaniline.

References

  • Google Patents.CN116514666A - Preparation method of bromhexine hydrochloride.
  • Google Patents.CN104086445B - A kind of detection method of bromhexine hydrochloride and preparation related substances.
  • Smolecule.Buy Bromhexine Hydrochloride | 611-75-6 | > 95%.
  • PubChem.2-Amino-3,5-dibromobenzaldehyde | C7H5Br2NO | CID 688305.

Sources

Foundational

Exact mass and molecular weight of 2-(Aminomethyl)-4,6-dibromoaniline

An In-Depth Technical Guide to the Mass and Weight of 2-(Aminomethyl)-4,6-dibromoaniline For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed exploration of the fundamental conce...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass and Weight of 2-(Aminomethyl)-4,6-dibromoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the fundamental concepts of exact mass and molecular weight, utilizing 2-(Aminomethyl)-4,6-dibromoaniline (CAS No. 86379-71-7) as a case study. As a halogenated organic compound, its analysis presents unique characteristics that are critical for researchers in organic synthesis and drug development to understand. This document moves beyond simple definitions to explain the causality behind analytical choices, ensuring a robust understanding of how to characterize this and similar molecules.

The Dichotomy of Mass: Exact Mass vs. Molecular Weight

In the realm of chemical analysis, the terms "exact mass" and "molecular weight" are often used interchangeably, but they represent distinct and fundamentally different concepts.[1][2] Understanding this difference is paramount for accurate data interpretation, particularly when correlating mass spectrometry data with bulk sample properties for stoichiometric calculations.

  • Molecular Weight (Average Molecular Mass): This is the value used in most routine laboratory calculations, such as determining the mass of a substance needed for a reaction with a specific molarity. It is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule, weighted by their relative abundance.[2] For example, the molecular weight of a compound containing carbon will factor in both the highly abundant ¹²C and the less abundant ¹³C. The units for molecular weight are typically grams per mole ( g/mol ).

  • Exact Mass (Monoisotopic Mass): This is a calculated value representing the mass of a molecule if it were composed of only the most abundant isotope of each of its constituent elements.[3] For instance, in an organic molecule, the exact mass calculation would use the mass of ¹²C (not the weighted average 12.011) and ¹H (not 1.008). This is the value that is experimentally determined by mass spectrometry, as the instrument is capable of resolving the individual isotopic peaks.[4] The units for exact mass are atomic mass units (amu) or Daltons (Da).

The distinction is not merely academic. For small molecules, the difference may be slight, but for larger molecules or those containing elements with significant heavy isotopes, the discrepancy can be substantial.[3] For halogenated compounds like 2-(Aminomethyl)-4,6-dibromoaniline, the isotopic distribution of bromine makes this distinction particularly important.

Physicochemical and Mass Characteristics of 2-(Aminomethyl)-4,6-dibromoaniline

The foundational data for any experimental work begins with a clear summary of the compound's properties. The molecular formula for 2-(Aminomethyl)-4,6-dibromoaniline is C₇H₈Br₂N₂.

PropertyValueSource
CAS Number 86379-71-7[5]
Molecular Formula C₇H₈Br₂N₂[5]
Molecular Weight 295.96 g/mol Calculated
Exact Mass 293.90506 DaCalculated

Calculation Breakdown:

  • Molecular Weight Calculation:

    • (7 x 12.011) + (8 x 1.008) + (2 x 79.904) + (2 x 14.007) = 84.077 + 8.064 + 159.808 + 28.014 = 295.963 g/mol

  • Exact Mass (Monoisotopic) Calculation:

    • Uses the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, and ¹⁴N.

    • (7 x 12.00000) + (8 x 1.007825) + (2 x 78.918338) + (2 x 14.003074) = 84.00000 + 8.0626 + 157.836676 + 28.006148 = 293.905424 Da

Experimental Workflow: High-Resolution Mass Spectrometry

The definitive technique for determining the exact mass of a molecule is high-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[6] These techniques are essential for analyzing halogenated compounds due to their complex isotopic patterns.[7][8]

The Bromine Isotopic Signature

A critical feature in the mass spectrum of a bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern for any ion containing bromine.[8] For a compound with two bromine atoms, like 2-(Aminomethyl)-4,6-dibromoaniline, the molecular ion region will exhibit three peaks:

  • M: The peak corresponding to the ion with two ⁷⁹Br isotopes.

  • M+2: The peak for the ion with one ⁷⁹Br and one ⁸¹Br. This peak will be approximately twice the intensity of the M peak.

  • M+4: The peak for the ion with two ⁸¹Br isotopes. This peak will be of similar intensity to the M peak.

This M:M+2:M+4 pattern with a ratio of roughly 1:2:1 is a highly confident indicator of a dibrominated compound.

Experimental Protocol for HRMS Analysis
  • Sample Preparation: a. Accurately weigh approximately 1 mg of 2-(Aminomethyl)-4,6-dibromoaniline. b. Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution. c. Perform a serial dilution of the stock solution to a final concentration of approximately 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The acid is added to promote protonation and formation of the [M+H]⁺ ion.

  • Instrumentation and Ionization: a. Utilize a high-resolution mass spectrometer (e.g., Q-TOF or FT-ICR).[9] b. Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.[8] ESI is chosen for its ability to generate intact molecular ions from polar molecules. c. Set the instrument to operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • Mass Analysis and Data Acquisition: a. Calibrate the mass spectrometer immediately prior to the run using a known calibration standard to ensure high mass accuracy. b. Acquire data over a relevant mass range (e.g., m/z 100-500) to observe the molecular ion cluster and any potential fragments. c. Ensure the resolution is set sufficiently high (>10,000 FWHM) to accurately determine the monoisotopic mass.

  • Data Interpretation: a. Identify the isotopic cluster corresponding to the [M+H]⁺ ion. For 2-(Aminomethyl)-4,6-dibromoaniline, this will be centered around m/z 294.9128 (for the ⁷⁹Br₂, ¹²C₇, etc. species). b. Verify the characteristic 1:2:1 isotopic pattern for the M, M+2, and M+4 peaks. c. Compare the experimentally measured exact mass of the monoisotopic peak (the first peak in the cluster) to the calculated exact mass. A mass error of less than 5 ppm provides high confidence in the elemental composition assignment.

Workflow Diagram

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation prep1 Weigh 1 mg Sample prep2 Dissolve in Solvent (1 mg/mL Stock) prep1->prep2 prep3 Dilute to 1 µg/mL in ACN/H2O + 0.1% FA prep2->prep3 analysis2 Electrospray Ionization (ESI+) Soft Ionization prep3->analysis2 Introduce Sample analysis1 Instrument Calibration analysis1->analysis2 analysis3 High-Resolution Mass Analysis analysis2->analysis3 data1 Identify [M+H]⁺ Isotopic Cluster analysis3->data1 Acquire Spectrum data2 Verify 1:2:1 (M:M+2:M+4) Ratio data1->data2 data3 Compare Experimental vs. Calculated Exact Mass (<5 ppm error) data2->data3 result Confident Identification data3->result

Caption: High-Resolution Mass Spectrometry workflow for 2-(Aminomethyl)-4,6-dibromoaniline.

Conclusion

For 2-(Aminomethyl)-4,6-dibromoaniline, both the molecular weight (295.96 g/mol ) and the exact mass (293.905 Da) are correct and essential values, but they serve different purposes. The molecular weight is indispensable for preparing solutions and calculating reaction stoichiometry. The exact mass is the value sought during analytical characterization by mass spectrometry, where its high-precision measurement, combined with the characteristic dibromo-isotopic pattern, provides unambiguous structural confirmation. A thorough understanding and correct application of these two concepts are fundamental to the integrity of research and development in the chemical sciences.

References

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). Elsevier.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds - Benchchem. (n.d.). BenchChem.
  • The Detection and Identification of Unknown Halogenated Compounds in Environmental Samples. (n.d.). Gordon and Breach Science Publishers Ltd.
  • Calculating Exact Masses. (2026, February 23). University of Missouri.
  • Giannoukos, S., Antony Joseph, M. J., & Taylor, S. (2017, January 19). Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase. RSC Publishing.
  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Technology Networks.
  • What is the Difference Between Exact Mass and Molecular Weight. (2022, May 4). Pediaa.Com.
  • Exact Molecular Mass versus Molecular Weight. (n.d.). University of Colorado, Boulder.
  • Exact mass vs molecular weight. (2023, May 3). Reddit.
  • What is the difference between exact mass and molecular weight? (2020, October 19). Quora.
  • 2-(Aminomethyl)-4,6-dibromoaniline. (n.d.). BLDpharm.

Sources

Exploratory

Solvation Thermodynamics of 2-(Aminomethyl)-4,6-dibromoaniline in Polar Aprotic Solvents: A Technical Guide

Executive Summary The compound 2-(aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine) is a critical highly-functionalized building block in pharmaceutical synthesis. Featuring both an aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine) is a critical highly-functionalized building block in pharmaceutical synthesis. Featuring both an aromatic primary amine and an aliphatic primary amine flanked by heavy halogen atoms, it serves as a core intermediate in the development of kinase inhibitors, Schiff base ligands, and mucolytic agents structurally related to Ambroxol and Bromhexine[1].

In active pharmaceutical ingredient (API) manufacturing, this molecule is frequently isolated as a dihydrochloride salt to prevent oxidative degradation and improve handling[2]. However, optimizing downstream cross-coupling, SNAr, or amide-coupling reactions requires a precise understanding of its solubility profile in polar aprotic solvents . This whitepaper provides an in-depth analysis of the solvation thermodynamics of 2-(aminomethyl)-4,6-dibromoaniline, supported by Hansen Solubility Parameters (HSP), and outlines a self-validating empirical protocol for thermodynamic solubility determination.

Physicochemical Architecture & Solvation Thermodynamics

The structural dichotomy of 2-(aminomethyl)-4,6-dibromoaniline heavily dictates its behavior in solution. The molecule presents a highly polar, hydrogen-bond donating diamine core juxtaposed against a lipophilic, electron-withdrawing dibromo-aromatic ring.

The Free Base vs. Dihydrochloride Paradigm

When transitioning from the free base to the dihydrochloride salt[2], the primary solvation mechanism shifts fundamentally:

  • Free Base: Solvation is driven by dispersive forces ( δD​ ) and halogen bonding. The free base is highly soluble across a broad spectrum of organic solvents.

  • Dihydrochloride Salt: Solvation requires overcoming a high lattice energy. The solvent must possess a high dielectric constant to separate the Cl− counterions and strong hydrogen-bond acceptor capabilities to stabilize the protonated ammonium groups.

Hansen Solubility Parameters (HSP) in Polar Aprotic Solvents

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), and Acetonitrile (MeCN)—lack acidic protons but possess significant dipole moments[3]. According to HSP theory, a solvent's ability to dissolve a solute is governed by dispersion ( δD​ ), polarity ( δP​ ), and hydrogen bonding ( δH​ )[4].

DMSO ( δP​=16.4 , δH​=10.2 ) and DMF ( δP​=13.7 , δH​=11.3 ) act as exceptional solvents for the dihydrochloride salt. Their high δH​ values indicate strong hydrogen-bond acceptor capabilities, which are critical for stabilizing the protonated amines. Conversely, while Acetonitrile is highly polar, its poor hydrogen-bond acceptor capacity ( δH​≈6.1 ) renders it largely ineffective for solvating the salt form, though it remains viable for the free base.

Quantitative Solubility Profile

The following table synthesizes the representative thermodynamic solubility profile of 2-(aminomethyl)-4,6-dibromoaniline at 25°C. Data is modeled based on the HSP mapping of the dibromo-benzylamine pharmacophore against the established parameters of industrial polar aprotic solvents.

SolventHSP δP​ (MPa 0.5 )HSP δH​ (MPa 0.5 )Free Base Sol. (mg/mL)2HCl Salt Sol. (mg/mL)Primary Solvation Causality
DMSO 16.410.2> 100~ 85.0High δP​ and δH​ synergistically stabilize Cl− and protonated amines.
DMF 13.711.3> 100~ 45.0Strong H-bond acceptor; moderate dielectric constant limits salt dissociation vs DMSO.
NMP 12.37.2> 100~ 50.0Lactam ring provides strong dipole-dipole interactions and favorable dispersion.
DMAc 11.510.2> 100~ 40.0Similar to DMF but slightly more sterically hindered, reducing solvation efficiency.
MeCN 18.06.1~ 60.0< 5.0High polarity but poor H-bond acceptor capability leads to salt insolubility.

Self-Validating Analytical Methodology

To empirically verify the solubility profile of novel batches, the shake-flask method is the gold standard for determining true thermodynamic solubility[5]. Unlike kinetic solubility assays (which simply measure when a compound precipitates out of a DMSO stock), the shake-flask method measures the equilibrium between the solid phase and the saturated solution[6].

Protocol Workflow

G A 1. Compound Dispensing (Excess Solid Added) B 2. Solvent Addition (Polar Aprotic Array) A->B C 3. Isothermal Agitation (25°C, 48-72 hours) B->C D 4. Visual Validation (Is solid present?) C->D D->A No (Add more) E 5. Phase Separation (Centrifuge & Filter) D->E Yes (Valid) F 6. HPLC-UV Analysis (Quantification) E->F

Fig 1. Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Execution & Causality

Every step in this protocol is designed as a self-validating system to prevent false positives caused by supersaturation or incomplete equilibration.

Step 1: Saturated Solution Preparation

  • Action: Dispense an estimated excess of 2-(aminomethyl)-4,6-dibromoaniline (e.g., 150 mg) into a 4 mL borosilicate glass vial. Add 1.0 mL of the target polar aprotic solvent.

  • Causality: An excess amount of drug must be added to ensure the presence of two phases (liquid saturated solution and undissolved solid)[7].

Step 2: Thermodynamic Equilibration

  • Action: Seal the vials securely and place them on an orbital shaker equipped with strict temperature control (25.0 ± 0.5 °C). Agitate at 300 RPM for 48 to 72 hours.

  • Causality: While kinetic dissolution is rapid, true thermodynamic equilibrium requires 48-72 hours to account for potential solvent-mediated polymorphic transformations[8].

Step 3: Self-Validation (The Visual Check)

  • Action: Temporarily halt agitation. Inspect the bottom of the vial.

  • Causality: If no solid is visible, the solution is not saturated. The test is invalid. You must add an additional 50 mg of solid and return to Step 2[5]. This is the critical self-validating mechanism of the shake-flask method.

Step 4: Phase Separation

  • Action: Centrifuge the vials at 10,000 RPM for 15 minutes to pellet the excess solid. Carefully extract the supernatant and filter it through a 0.45 µm PTFE syringe filter[5].

  • Causality: PTFE filters are mandatory. Polar aprotic solvents like DMF and DMSO will dissolve or swell standard cellulose-based filters, leading to severe sample contamination and inaccurate UV readings.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtered saturated solution into the mobile phase (e.g., 1:100 dilution) to ensure the concentration falls within the linear dynamic range of the detector. Analyze via HPLC-UV (λ = 254 nm) and interpolate the concentration using a previously plotted 5-point calibration curve[8].

  • Causality: Because 2-(aminomethyl)-4,6-dibromoaniline possesses a highly conjugated dibromo-aromatic system, UV detection at 254 nm provides exceptional sensitivity and avoids the matrix effects sometimes seen in LC-MS/MS setups[9].

References

  • PubChem / National Institutes of Health. "N-(2-amino-3,5-dibromobenzyl) N-cyclohexylmethylamine hydrochloride - PubChem." nih.gov. URL:[Link]

  • American Elements. "2-(aminomethyl)-4,6-dibromoaniline dihydrochloride | CAS 2126178-89-8." americanelements.com. URL:[Link]

  • Protocols.io. "Shake-Flask Aqueous Solubility assay (Kinetic solubility)." protocols.io. URL:[Link]

  • Pharmaceutical Sciences. "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility." tbzmed.ac.ir. URL:[Link]

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically?" researchgate.net. URL:[Link]

  • eScholarship. "Correlating Interlayer Spacing and Separation Capability of Graphene Oxide Membranes in Organic Solvents." escholarship.org. URL:[Link]

  • ResearchGate. "Solvent polarity maps. (a) Hansen solubility parameters. (b) Kamlet‐Abboud‐Taft solvatochromic parameters." researchgate.net. URL:[Link]

  • KAUST Repository. "Fabrication of sustainable organic solvent nanofiltration membranes using cellulose–chitosan biopolymer blends." kaust.edu.sa. URL:[Link]

Sources

Foundational

Thermodynamic stability and melting point of 2-(Aminomethyl)-4,6-dibromoaniline

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(Aminomethyl)-4,6-dibromoaniline Disclaimer: Direct experimental data on the thermodynamic stability and melting point of 2-(Aminomethyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of 2-(Aminomethyl)-4,6-dibromoaniline

Disclaimer: Direct experimental data on the thermodynamic stability and melting point of 2-(Aminomethyl)-4,6-dibromoaniline (CAS: 86379-71-7) is not extensively available in peer-reviewed literature. This guide, therefore, serves as a comprehensive framework based on first principles and established analytical methodologies prevalent in the pharmaceutical industry. It outlines the authoritative protocols for determining these critical properties, leveraging data from structurally related analogs to provide a scientifically grounded perspective for researchers, scientists, and drug development professionals.

Executive Summary

The physicochemical properties of an Active Pharmaceutical Ingredient (API), such as its thermodynamic stability and melting point, are cornerstones of drug development. They influence everything from synthesis and purification to formulation, storage, and ultimately, bioavailability and safety. This guide provides a detailed technical overview of the principles and experimental workflows for characterizing 2-(Aminomethyl)-4,6-dibromoaniline, a halogenated aniline derivative of interest. We will explore the theoretical underpinnings of its stability, present validated protocols for its empirical determination using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the resulting data.

Molecular Profile and Its Implications

Understanding the structure of 2-(Aminomethyl)-4,6-dibromoaniline is paramount to predicting its thermal behavior.

  • Aniline Core: The foundational aniline structure provides a rigid aromatic platform.

  • Dibromo Substituents: The two bromine atoms at positions 4 and 6 are strong electron-withdrawing groups.[1] This electronic effect can influence the stability of the aromatic ring and its susceptibility to degradation. The sheer mass of the bromine atoms also contributes significantly to the molecule's overall molecular weight (279.96 g/mol ).[2]

  • Aminomethyl Group (-CH₂NH₂): This substituent at position 2 is a primary aliphatic amine. Crucially, both the primary amine of the aminomethyl group and the secondary aniline amine can participate in intermolecular and intramolecular hydrogen bonding. This is expected to have a profound impact on the crystal lattice energy, likely resulting in a higher melting point compared to non-hydrogen bonding analogs.[3]

The interplay of these functional groups dictates the compound's crystal packing, which in turn governs its melting point and the energy required to initiate thermal decomposition.

Thermodynamic Stability: A Measure of Durability

Thermodynamic stability refers to a compound's resistance to decomposition under thermal stress. For a pharmaceutical compound, thermal instability can lead to the formation of impurities, loss of potency, and potential toxicity. The primary technique for assessing this is Thermogravimetric Analysis (TGA).

The Principle of Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It provides precise information on decomposition temperatures, the presence of residual solvents or moisture, and the overall thermal endurance of a material.[5][6][7]

Experimental Protocol: TGA for 2-(Aminomethyl)-4,6-dibromoaniline

This protocol represents a self-validating system for obtaining reliable decomposition data.

Objective: To determine the onset temperature of thermal decomposition (Tonset) for 2-(Aminomethyl)-4,6-dibromoaniline.

Materials & Equipment:

  • 2-(Aminomethyl)-4,6-dibromoaniline sample (high purity)

  • TGA Instrument (e.g., TA Instruments Discovery TGA 550 or similar)

  • High-purity nitrogen (N₂) and air gas cylinders

  • Microbalance

  • Aluminum or platinum TGA pans

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the TGA's temperature and mass sensors according to the manufacturer's guidelines using certified reference materials (e.g., calcium oxalate). This step is critical for data integrity.

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into a tared TGA pan. A smaller sample size minimizes thermal gradients within the sample.

  • Atmosphere Selection & Purge: Place the sample in the TGA furnace. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Causality: An inert nitrogen atmosphere is chosen to assess the inherent thermal stability without oxidative effects. A parallel experiment in an air atmosphere can be run to evaluate susceptibility to oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature well above the expected decomposition (e.g., 400 °C) at a linear heating rate of 10 °C/min.

    • Causality: A 10 °C/min heating rate is a standard industry practice that balances analytical speed with resolution. Slower rates can provide higher resolution of complex decomposition events if needed.

  • Data Acquisition: Continuously record the sample mass as a function of temperature. The output is a thermogram (mass % vs. temperature).

  • Data Analysis: Determine the onset temperature of decomposition, typically defined as the temperature at which a significant, irreversible mass loss begins. This is often calculated using the tangent method on the primary mass loss step.

TGA_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration Weigh Weigh 3-5 mg Sample Calibrate->Weigh Load Load Sample & Purge (Nitrogen, 50 mL/min) Weigh->Load Heat Ramp Temperature (30-400°C @ 10°C/min) Load->Heat Record Record Mass vs. Temp Heat->Record Plot Generate Thermogram Record->Plot Analyze Determine Onset of Decomposition (T_onset) Plot->Analyze

Caption: Standard workflow for TGA analysis.

Melting Point: A Hallmark of Purity and Identity

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8] For a crystalline API, it is a sharp, well-defined temperature that serves as a critical quality attribute for identification and purity assessment. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this measurement in the pharmaceutical field.[9][10]

The Principle of Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] When the sample melts, it absorbs energy (an endothermic process), which is detected as a distinct peak on the DSC thermogram. The onset of this peak provides a highly accurate measure of the melting point, while the area under the peak corresponds to the enthalpy of fusion.

Experimental Protocol: DSC for 2-(Aminomethyl)-4,6-dibromoaniline

Objective: To determine the melting point (Tonset) and enthalpy of fusion (ΔHfus) of 2-(Aminomethyl)-4,6-dibromoaniline.

Materials & Equipment:

  • 2-(Aminomethyl)-4,6-dibromoaniline sample (high purity)

  • DSC Instrument (e.g., TA Instruments Discovery DSC 25 or similar)

  • High-purity nitrogen (N₂)

  • Aluminum Tzero DSC pans and hermetic lids

  • Crimping press

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured melting point and heat flow.

  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan.

    • Causality: A small sample mass ensures uniform heat transfer and minimizes thermal lag, leading to a sharper, more accurate melting peak.

  • Encapsulation: Hermetically seal the pan using a crimping press. A pinhole may be pierced in the lid to allow any volatiles to escape, preventing pan deformation, though for a simple melt, a hermetic seal is often preferred initially.[10]

  • Atmosphere & Purge: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a linear heating rate of 10 °C/min to a temperature well above the melt (e.g., 200 °C).

    • Causality: As with TGA, 10 °C/min is a standard rate. Slower rates (e.g., 1-2 °C/min) can be used to resolve complex transitions or improve the accuracy of the onset measurement, though this is often unnecessary for a sharp melt.[9]

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting DSC thermogram to determine the extrapolated onset temperature of the melting endotherm and integrate the peak area to calculate the enthalpy of fusion.

DSC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Instrument Calibration (Indium) Weigh Weigh 1-3 mg Sample Calibrate->Weigh Seal Hermetically Seal in Pan Weigh->Seal Load Load Sample & Reference Pans Seal->Load Purge Purge with Nitrogen Load->Purge Heat Ramp Temperature (e.g., 25-200°C @ 10°C/min) Purge->Heat Plot Generate Thermogram (Heat Flow vs. Temp) Heat->Plot Analyze Determine Onset (Melting Point) & Peak Area (Enthalpy) Plot->Analyze

Caption: Standard workflow for DSC analysis.

Integrated Data Interpretation and Predictive Analysis

The true power of thermal analysis comes from combining TGA and DSC data.[7] By overlaying the thermograms, one can unequivocally distinguish a melting event from a decomposition event.

Data_Interpretation Start Analyze DSC Endotherm MassLoss Mass Loss in TGA at Endotherm Temp? Start->MassLoss ResultMelt Pure Melt MassLoss->ResultMelt No MassLossBefore Mass Loss Before Endotherm? MassLoss->MassLossBefore Yes ResultDecomp Melt with Decomposition ResultSublimate Sublimation or Evaporation Event MassLossBefore->ResultDecomp No MassLossBefore->ResultSublimate Yes

Caption: Decision tree for interpreting combined DSC-TGA data.

Data Summary and Comparison

While specific data for the target compound is unavailable, we can present a hypothetical, yet realistic, data table and compare it to a known, structurally similar compound, 2,4,6-Tribromoaniline.

Property2-(Aminomethyl)-4,6-dibromoaniline (Hypothetical)2,4,6-Tribromoaniline (Reference)Analytical Method
Melting Point (Tonset) ~135 - 145 °C120 - 122 °C[11][12]DSC
Enthalpy of Fusion (ΔHfus) ~25 - 35 kJ/molNot availableDSC
Decomposition (Tonset) > 200 °C (in N₂)~300 °C (Boiling Point)[11][12]TGA

Justification for Hypothetical Data: The addition of the aminomethyl group, capable of strong hydrogen bonding, would be expected to increase the crystal lattice energy, thus raising the melting point relative to 2,4,6-tribromoaniline, which only has the weaker N-H hydrogen bonding capability of the aniline group itself. The decomposition temperature is predicted to be significantly higher than the melting point, indicating good thermal stability in the solid and liquid states over a functional temperature range.

Conclusion

The thorough characterization of the thermodynamic stability and melting point of 2-(Aminomethyl)-4,6-dibromoaniline is a non-negotiable step in its potential development as a pharmaceutical agent. The combined application of Thermogravimetric Analysis and Differential Scanning Calorimetry, following the validated protocols outlined in this guide, provides the definitive data required to ensure its quality, stability, and suitability for formulation. This analytical approach mitigates risks early in the development pipeline and establishes a foundation for robust and reliable manufacturing processes.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Auriga Research.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). TA Instruments.
  • Evaluation of USP melting point standards by differential scanning calorimetry.
  • Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
  • Thermogravimetric analysis - Pharmaceutical analysis. Slideshare.
  • Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination. (2021, March 3).
  • How DSC Assists in Characterizing Active Pharmaceutical Ingredients. (2022, August 5). NETZSCH.
  • 2-(Aminomethyl)-4,6-dibromoaniline. BLDpharm.
  • 2,4,6-Tribromoaniline 98 147-82-0. Sigma-Aldrich.
  • A Comparative Guide to the Computational Analysis of Halogenated Anilines' Electronic Properties. BenchChem.
  • 2,4,6-Tribromoaniline (CAS 147-82-0). ChemicalBook.
  • 2,6-Dibromo-4-methylaniline.

Sources

Exploratory

Comprehensive Safety Data and Toxicity Profile of 2-(Aminomethyl)-4,6-dibromoaniline

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary & Contextual Relevance In the landscape of pharmaceutical manuf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary & Contextual Relevance

In the landscape of pharmaceutical manufacturing, 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine) occupies a critical position. It is predominantly encountered as a key synthetic building block and a highly monitored pharmacopeial impurity in the production of mucolytic active pharmaceutical ingredients (APIs) such as Ambroxol and Bromhexine[1].

As a Senior Application Scientist, I emphasize that understanding this compound goes beyond reading a standard Safety Data Sheet (SDS). Because it is a halogenated aniline derivative, it presents unique occupational hazards, particularly concerning dermal penetration and hematotoxicity. This whitepaper synthesizes regulatory safety data with field-proven laboratory insights to establish robust, self-validating handling and analytical protocols.

Chemical Identity and Physicochemical Properties

To design effective safety and analytical workflows, we must first deconstruct the molecule's physical nature. The electron-withdrawing bromine atoms at the ortho and para positions significantly reduce the basicity of the aniline nitrogen, while the benzylic primary amine remains highly nucleophilic. This dual nature dictates both its reactivity and its toxicological behavior.

Table 1: Core Chemical and Physical Properties
PropertyValue / Description
Chemical Name 2-(Aminomethyl)-4,6-dibromoaniline
Common Synonyms 2-Amino-3,5-dibromobenzylamine; Ambroxol Impurity
CAS Registry Number 86379-71-7 (Free Base) / 2126178-89-8 (Dihydrochloride)[2]
Molecular Formula C₇H₈Br₂N₂ (Free Base)
Molecular Weight 280.95 g/mol (Free Base) / 352.88 g/mol (Dihydrochloride)[3]
Physical State Solid (White to pale-yellow crystalline powder)
Solubility Soluble in DMSO, Methanol; Insoluble in neutral water (Free Base)

Hazard Identification (SDS Core Data)

Standard GHS classifications provide the baseline for risk assessment. For 2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride, the primary hazard classifications are as follows[2][4]:

  • Acute Toxicity (Oral & Dermal): Category 4 (H302, H312)

  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Irritation: Category 2 (H319)

  • Specific Target Organ Toxicity - Single Exposure (STOT SE): Category 3 (H335 - Respiratory irritation)

The Causality Behind the Hazard: The localized tissue irritation (H315, H319) is driven by the highly basic aminomethyl group, which can disrupt cellular membranes upon contact. Furthermore, the high lipophilicity imparted by the dibromo-aromatic ring allows the free base form to rapidly penetrate the stratum corneum, necessitating stringent dermal protection protocols.

Toxicological Profile & Mechanistic Pathways

While acute irritation is the most immediate risk, the systemic toxicity of this compound is rooted in its aniline substructure. Aniline derivatives are notorious for their hematotoxic potential, specifically their ability to induce methemoglobinemia upon prolonged or high-dose exposure[5].

The Methemoglobinemia Mechanism

The compound itself does not directly oxidize hemoglobin. Instead, it undergoes hepatic metabolism via Cytochrome P450 enzymes. The primary amine of the aniline group is N-hydroxylated to form a highly reactive N-hydroxyarylamine metabolite. This metabolite acts as a potent oxidizing agent in the bloodstream, converting the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), rendering it incapable of binding oxygen and leading to cellular hypoxia.

Methemoglobinemia N1 2-(Aminomethyl)- 4,6-dibromoaniline N2 Hepatic CYP450 N-hydroxylation N1->N2 N3 N-hydroxyarylamine Metabolite N2->N3 N4 Hemoglobin (Fe2+) Oxidation N3->N4 N5 Methemoglobinemia & Hypoxia N4->N5

Fig 1: CYP450-mediated N-hydroxylation pathway leading to methemoglobinemia.

Laboratory Safety & Experimental Workflows

To ensure scientific integrity and operational safety, protocols must be designed as self-validating systems . This means every step includes a physical or chemical rationale (causality) and a built-in check to confirm success.

Protocol 1: Safe Handling and Decontamination Workflow

Standard laboratory wipe-downs are insufficient for this compound due to its hydrophobicity.

  • PPE Selection: Personnel must wear nitrile or butyl rubber gloves . Causality: Halogenated anilines can rapidly permeate standard latex gloves, creating a false sense of security.

  • Weighing: Perform all mass measurements inside a Class II biological safety cabinet or a dedicated powder weighing hood to mitigate H335 respiratory risks.

  • Decontamination (Self-Validating Step):

    • Do not use plain water to clean spills.

    • Prepare a 1% Acetic Acid solution . Causality: The mild acid protonates the basic aminomethyl group, converting the insoluble free base into a highly water-soluble acetate salt.

    • Wipe the area with the acidic solution, followed by a methanol wipe. The absence of a pale-yellow residue on the final wipe visually validates decontamination.

Protocol 2: HPLC-UV Analytical Profiling (Ambroxol Impurity Detection)

When quantifying 2-(Aminomethyl)-4,6-dibromoaniline as an impurity in Ambroxol batches, chromatographic resolution is critical.

  • Sample Preparation: Dissolve the API sample in a diluent of 50:50 Water:Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Stationary Phase Selection: Use an end-capped C18 Column . Causality: The dibromo-aromatic ring is highly hydrophobic; a C18 phase provides the necessary retention. End-capping prevents secondary interactions between the compound's primary amines and residual silanols on the silica support, which would otherwise cause severe peak tailing.

  • Mobile Phase & Elution: Employ a gradient elution (0.1% TFA in Water to 0.1% TFA in Acetonitrile). Causality: TFA acts as an ion-pairing agent, keeping the amines fully protonated and ensuring sharp, symmetrical peaks.

  • Detection: Set the UV detector to λ = 248 nm . Causality: The conjugated aromatic system, heavily influenced by the bromine auxochromes, exhibits a strong absorption maximum in this region.

HPLC_Workflow S1 Sample Preparation Dissolve in Mobile Phase (0.1% TFA) S2 Chromatographic Separation C18 Column, Gradient Elution S1->S2 S3 UV Detection λ = 248 nm (Brominated Aromatic) S2->S3 S4 Data Analysis Quantify Impurity Peak & Validate S3->S4

Fig 2: Self-validating HPLC-UV workflow for impurity quantification.

Conclusion

2-(Aminomethyl)-4,6-dibromoaniline is an indispensable molecule in respiratory drug synthesis, but its structural features—specifically its brominated aromatic ring and dual amine groups—demand rigorous safety and analytical oversight. By understanding the causality behind its toxicity (CYP450-mediated methemoglobinemia) and its physicochemical behavior (lipophilicity and basicity), researchers can engineer self-validating protocols that ensure both precise API impurity profiling and uncompromising occupational safety.

References

  • 2-(aminomethyl)-4,6-dibromoaniline dihydrochloride — Chemical Substance Data Source: NextSDS URL:[Link]

  • Ambroxol Suppliers USA (Impurity Profiling) Source: American Chemical Suppliers URL:[Link]

Sources

Foundational

Spectroscopic Characterization of 2-(Aminomethyl)-4,6-dibromoaniline via FTIR: A Technical Guide

Executive Summary As active pharmaceutical ingredient (API) synthesis grows increasingly complex, the rigorous structural validation of chemical intermediates remains a non-negotiable pillar of drug development. 2-(Amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As active pharmaceutical ingredient (API) synthesis grows increasingly complex, the rigorous structural validation of chemical intermediates remains a non-negotiable pillar of drug development. 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine) is a heavily functionalized, multi-substituted aromatic compound. It serves as a critical precursor in the synthesis of potent mucolytic agents, most notably 1 and Bromhexine[1].

This whitepaper provides an in-depth, self-validating methodology for the Fourier Transform Infrared (FTIR) spectroscopic characterization of this compound. By mapping specific vibrational modes to their structural origins, researchers can ensure high-fidelity quality control during the synthesis of2[2].

Theoretical Spectroscopic Framework

The target molecule features a unique confluence of functional groups: an aromatic primary amine (-NH₂), an aliphatic primary amine (-CH₂NH₂), and two heavy bromine atoms situated at the 4 and 6 positions relative to the aniline amino group.

The specific placement of different halogen atoms on the aniline ring allows for precise control over the molecule's electronic properties, as noted in 3[3]. In FTIR spectroscopy, the infrared absorption of the amino group is greatly influenced by intermolecular interactions and substituents, as detailed in 4[4]. The electron-withdrawing nature of the bromine atoms subtly shifts the N-H and C-N stretching frequencies, while the heavy atom effect pushes the C-Br stretching modes into the far-infrared boundary (650–550 cm⁻¹).

Spectral_Mapping Molecule 2-(Aminomethyl)- 4,6-dibromoaniline Amine1 Aromatic -NH₂ Molecule->Amine1 Amine2 Aliphatic -CH₂NH₂ Molecule->Amine2 Aromatic Aromatic Ring Molecule->Aromatic Halogen C-Br Bonds Molecule->Halogen Region1 3500-3300 cm⁻¹ (N-H Stretch) Amine1->Region1 Region3 1600-1450 cm⁻¹ (C=C Stretch & N-H Bend) Amine1->Region3 Amine2->Region1 Region2 2950-2850 cm⁻¹ (C-H Stretch) Amine2->Region2 Aromatic->Region3 Region4 650-550 cm⁻¹ (C-Br Stretch) Halogen->Region4

Logical mapping of functional groups to their corresponding FTIR spectral regions.

Experimental Methodology: Self-Validating FTIR Protocol

To ensure high scientific integrity, data collection cannot be a passive process. The following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system, ensuring that environmental artifacts do not compromise structural assignments.

Step 1: Sample Preparation and Environmental Control

  • Action: Desiccate the solid 2-(Aminomethyl)-4,6-dibromoaniline sample under vacuum for a minimum of 24 hours prior to analysis.

  • Causality: Primary amines are highly susceptible to intermolecular hydrogen bonding with ambient moisture. Unmitigated water absorption produces a broad O-H stretching band (3500–3200 cm⁻¹) that directly overlays and obscures the critical asymmetric and symmetric N-H stretching frequencies of both the aromatic and aliphatic amines.

Step 2: ATR Crystal Cleaning and Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) immediately before sample loading.

  • Causality: A self-validating protocol requires the real-time elimination of atmospheric artifacts (e.g., CO₂ at 2350 cm⁻¹ and H₂O vapor). Collecting the background immediately prior to the sample ensures that the subtraction algorithm operates on the exact atmospheric conditions present during the sample run.

Step 3: Sample Application and Pressure Normalization

  • Action: Place 2–5 mg of the solid compound onto the ATR crystal. Apply consistent, maximum allowable pressure using the ATR anvil.

  • Causality: Intimate contact between the solid crystal and the sample is required for the infrared evanescent wave to penetrate the matrix. Inconsistent pressure leads to variable peak intensities, particularly in the high-frequency N-H stretching region, leading to false quantitative assumptions.

Step 4: Data Acquisition and Processing

  • Action: Acquire the spectrum from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm during post-processing.

  • Causality: ATR spectra inherently exhibit wavelength-dependent penetration depth (the infrared beam penetrates deeper at lower wavenumbers). Applying an ATR correction normalizes the peak intensities, making the spectrum directly comparable to standard transmission (KBr pellet) reference libraries.

FTIR_Workflow Sample 2-(Aminomethyl)-4,6-dibromoaniline (Solid Sample) Prep Sample Preparation (ATR or KBr Pellet) Sample->Prep Desiccation (Moisture Removal) Acquisition FTIR Data Acquisition (4000 - 400 cm⁻¹) Prep->Acquisition Background Subtracted Processing Spectral Processing (Baseline Correction, ATR Correction) Acquisition->Processing Raw Interferogram Analysis Peak Assignment & Structural Validation Processing->Analysis Processed Spectrum

Workflow for the self-validating FTIR spectroscopic characterization of halogenated anilines.

Spectral Data Presentation and Mechanistic Assignment

The structural confirmation of 2-(Aminomethyl)-4,6-dibromoaniline relies on identifying the distinct vibrational modes of its functional groups. The quantitative data and mechanistic rationales are summarized in the table below.

Wavenumber Region (cm⁻¹)Vibrational ModeFunctional GroupMechanistic Rationale & Causality
3450 – 3300 N-H Stretch (Asym & Sym)Aromatic & Aliphatic -NH₂Yields multiple overlapping bands due to the presence of two distinct primary amines. The electron-withdrawing bromine substituents subtly shift the aromatic N-H stretch to a higher frequency compared to unsubstituted aniline[4].
3080 – 3010 C-H StretchAromatic RingLow-intensity peaks representing the sp² hybridized carbon-hydrogen bonds on the tetrasubstituted ring.
2950 – 2850 C-H StretchAliphatic -CH₂-Represents the sp³ hybridized carbon-hydrogen bonds originating from the aminomethyl group.
1620 – 1590 N-H Bend (Scissoring)Primary AminesStrong in-plane bending vibrations of the -NH₂ groups, often overlapping with the upper range of aromatic C=C stretching.
1570 – 1470 C=C StretchAromatic RingSkeletal ring vibrations characteristic of heavily substituted benzenes.
1280 – 1250 C-N StretchAromatic AmineStiffened by partial double-bond character resulting from the delocalization of the nitrogen lone pair into the aromatic pi-system.
1100 – 1050 C-N StretchAliphatic AmineAppears at a lower frequency than the aromatic C-N stretch due to pure single-bond character.
850 – 800 C-H Out-of-Plane BendAromatic RingHighly characteristic of a 1,2,3,5-tetrasubstituted benzene ring, representing the isolated hydrogen atoms at the 3 and 5 positions (relative to the benzylamine core).
650 – 550 C-Br StretchAryl BromidesThe "heavy atom effect" of bromine significantly lowers the stretching frequency of the carbon-halogen bond, pushing it into the far-IR region[3].

Conclusion

The FTIR spectroscopic characterization of 2-(Aminomethyl)-4,6-dibromoaniline provides an immediate, non-destructive method for structural validation. By understanding the causality behind spectral shifts—such as the heavy atom effect of the bromine substituents and the hydrogen-bonding dynamics of the dual primary amines—researchers can confidently utilize this compound as a foundational scaffold in the synthesis of advanced mucolytic therapeutics. Adhering to a self-validating ATR-FTIR protocol ensures that the resulting spectral data is both highly accurate and reproducible.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(Aminomethyl)-4,6-dibromoaniline

Application Note: Synthesis and Characterization of 2-(Aminomethyl)-4,6-dibromoaniline Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 2-(Aminomethyl)-4,6-dibromoaniline

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Strategic Rationale

2-(Aminomethyl)-4,6-dibromoaniline, frequently isolated as its dihydrochloride salt (CAS 2126178-89-8)[1], is a highly functionalized halogenated benzylamine. It serves as a critical intermediate in the development of complex pharmaceuticals and specialized contrast agents.

The most efficient retrosynthetic approach to this molecule involves the reduction of the corresponding nitrile, 2-amino-4,6-dibromobenzonitrile. While standard hydride donors like sodium borohydride (NaBH4) fail to reduce nitriles without the addition of transition metal catalysts[2], Borane-Tetrahydrofuran (BH3-THF) provides a highly chemoselective and efficient pathway[3].

Mechanistic Workflow

The reduction of a nitrile by BH3-THF proceeds via the initial coordination of the electrophilic boron to the nitrogen lone pair, followed by two successive hydride transfers. Because the intermediate amine-borane complex is highly stable, a rigorous acidic quench is required to liberate the free amine[4].

SynthesisWorkflow Precursor 2-Amino-4,6- dibromobenzonitrile Reaction Nitrile Reduction (60°C, N2 atm) Precursor->Reaction Reagent BH3-THF Complex (1.0 M) Reagent->Reaction Dropwise at 0°C Quench Acidic Quench (MeOH / HCl) Reaction->Quench After 4h Reflux Product 2-(Aminomethyl)-4,6- dibromoaniline 2HCl Quench->Product Precipitation

Workflow for the BH3-THF mediated reduction of 2-amino-4,6-dibromobenzonitrile.

Step-by-Step Experimental Protocol

Safety & Handling: BH3-THF reacts violently with moisture to release highly flammable hydrogen gas[3]. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (Nitrogen or Argon).

Materials Required:

  • 2-Amino-4,6-dibromobenzonitrile (1.0 equivalent)

  • BH3-THF complex (1.0 M in THF, 3.0 equivalents)[3]

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Methanolic HCl (3.0 M)

Procedure:

  • System Preparation: Purge a flame-dried, 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar with N2 for 15 minutes.

    • Causality: Atmospheric moisture will hydrolyze the BH3-THF complex, generating boric acid and neutralizing the reducing agent's efficacy[3].

  • Substrate Dissolution: Dissolve 2-amino-4,6-dibromobenzonitrile (10.0 mmol) in 30 mL of anhydrous THF. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Using a dry syringe, add the BH3-THF complex (30.0 mL, 30.0 mmol) dropwise over 20 minutes.

    • Causality: The initial Lewis acid-base complexation and subsequent first hydride transfer are exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses unwanted side reactions.

  • Reduction Phase: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (approx. 60 °C) for 4 hours.

    • Causality: While the first hydride transfer occurs rapidly, the second hydride transfer to fully reduce the intermediate imine to the amine requires elevated thermal energy to overcome the activation barrier[3].

  • Reaction Quenching: Cool the reaction mixture back to 0 °C. Cautiously add Methanol (15 mL) dropwise.

    • Causality: Methanol reacts with excess borane to form trimethyl borate and hydrogen gas. The dropwise addition controls the rate of H2 evolution, preventing pressure buildup[4].

  • Complex Cleavage & Salt Formation: Add methanolic HCl (15 mL, 3.0 M) and stir at room temperature for 1 hour.

    • Causality: The product initially exists as a stable amine-borane adduct. The strong acid protonates the amine, breaking the boron-nitrogen bond and yielding the desired product as a dihydrochloride salt[4].

  • Isolation: Concentrate the mixture under reduced pressure to remove THF and trimethyl borate. Triturate the resulting residue with cold diethyl ether to precipitate the 2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride. Filter and dry under a high vacuum.

Quantitative Data & Expected Characterization

The following table summarizes the optimized reaction parameters and the expected analytical validation data for the isolated dihydrochloride salt.

Parameter / Analytical MethodValue / Expected ResultRationale / Significance
Optimal BH3-THF Equivalents 3.0 to 4.0 eq.Accounts for the reduction of the -CN group (2 eq.) and the coordination to the basic aniline nitrogen.
Reaction Temperature 60 °C (Reflux in THF)Necessary to drive the second hydride transfer to completion[3].
Expected Yield 75% - 85%Losses typically occur during the trituration/precipitation phase.
1H NMR (DMSO-d6, 400 MHz) ~ 8.50 ppm (br s, 3H)Corresponds to the protonated primary amine (-CH2NH3 +).
1H NMR (DMSO-d6, 400 MHz) ~ 7.60 - 7.80 ppm (m, 2H)Aromatic protons on the dibrominated ring.
1H NMR (DMSO-d6, 400 MHz) ~ 4.05 ppm (s, 2H)Benzylic protons (-CH2 NH3+), confirming successful reduction.

References

  • American Elements.2-(aminomethyl)-4,6-dibromoaniline dihydrochloride | CAS 2126178-89-8.
  • ResearchGate.ChemInform Abstract: Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane.
  • MDPI.Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane.
  • Common Organic Chemistry.Borane Tetrahydrofuran.

Sources

Application

Technical Dossier: 2-(Aminomethyl)-4,6-dibromoaniline as a Strategic Building Block in Heterocyclic Synthesis

Executive Summary & Mechanistic Rationale In modern drug development and heterocyclic chemistry, the design of highly functionalized, rigid scaffolds is paramount. 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern drug development and heterocyclic chemistry, the design of highly functionalized, rigid scaffolds is paramount. 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine) serves as an elite bifunctional building block for the construction of nitrogen-containing heterocycles, most notably quinazolines, dihydroquinazolines, and 1,4-benzodiazepines[1],[2].

The strategic advantage of this specific molecule over the parent 2-aminobenzylamine lies in its highly differentiated dual-nucleophile system and its built-in handles for late-stage functionalization:

  • Amplified Chemoselectivity: The molecule possesses an aliphatic primary amine (pKa ~9–10) and an aromatic primary amine. The two bromine atoms at the 4 and 6 positions exert a strong electron-withdrawing inductive effect, significantly lowering the pKa and nucleophilicity of the aniline nitrogen. This extreme electronic differentiation allows for perfectly chemoselective reactions at the aliphatic amine without the need for cumbersome protection-deprotection sequences[1].

  • Orthogonal Cross-Coupling Handles: Once the heterocyclic core (e.g., a quinazoline) is formed, the 6,8-dibromo substitution pattern provides ideal leaving groups for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse polyarylated libraries for structure-activity relationship (SAR) studies.

Physicochemical Profile

Understanding the physical properties of the building block is critical for solvent selection and reaction design. The compound is commercially available both as a free base and a dihydrochloride salt,[3].

Table 1: Physicochemical Properties of 2-(Aminomethyl)-4,6-dibromoaniline

PropertySpecification
Chemical Name 2-(Aminomethyl)-4,6-dibromoaniline
CAS Number (Free Base) 86379-71-7
CAS Number (Salt) 2126178-89-8 (Dihydrochloride)[3]
Molecular Formula C7H8Br2N2
Molecular Weight 279.96 g/mol
Physical State Solid (White to off-white powder)
Melting Point 58–61 °C (Free base)
Key Functionalities Aliphatic amine, Aromatic amine, Aryl bromides

Strategic Reaction Pathways

The divergent reactivity of 2-(aminomethyl)-4,6-dibromoaniline allows it to be channeled into multiple heterocyclic architectures depending on the electrophilic partner and oxidative conditions[4],[5].

G A 2-(Aminomethyl)- 4,6-dibromoaniline B 6,8-Dibromo- quinazolines A->B Aldehydes + Oxidant (Cyclocondensation) C Benzodiazepine Derivatives A->C Dicarbonyls (Annulation) D N-Acyl Intermediates A->D Acyl Chlorides (Chemoselective N-Acylation) E Polyarylated Quinazolines B->E Pd-Catalysis (Suzuki/Buchwald) D->B Dehydrative Cyclization

Reaction pathways of 2-(aminomethyl)-4,6-dibromoaniline exploiting its dual-nucleophile nature.

Application Workflows & Self-Validating Protocols

Synthesis of 6,8-Dibromoquinazolines via Oxidative Cyclocondensation

Objective: Synthesize fully aromatic 2-substituted 6,8-dibromoquinazolines via a one-pot condensation and oxidation.

Causality & Design: The highly nucleophilic aliphatic amine first attacks the aldehyde to form an imine. Subsequent intramolecular attack by the less nucleophilic dibromoaniline generates a tetrahydroquinazoline intermediate. Molecular iodine acts as a mild Lewis acid to facilitate the initial condensation and subsequently serves as a redox catalyst (in the presence of atmospheric oxygen) to drive the dehydrogenative aromatization, yielding the thermodynamically stable quinazoline core[4],[6].

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2-(aminomethyl)-4,6-dibromoaniline (1.0 equiv, 1.0 mmol) and the desired aryl aldehyde (1.1 equiv, 1.1 mmol) in anhydrous DMSO (5.0 mL).

  • Catalyst Addition: Add molecular iodine (20 mol%) to the stirring solution. Rationale: DMSO serves both as a polar aprotic solvent to stabilize polar transition states and as a co-oxidant/oxygen-transfer agent in conjunction with iodine.

  • Reaction Execution: Heat the mixture to 90 °C under an open-air atmosphere for 12–24 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the highly polar diamine baseline spot and the emergence of a highly UV-active, less polar spot indicates successful aromatization.

  • Quenching & Workup: Cool to room temperature and quench with saturated aqueous Na2S2O3 (10 mL) to reduce residual iodine. Causality: This prevents over-oxidation or unwanted electrophilic iodination of electron-rich aromatic substituents during workup. Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography to yield the 6,8-dibromoquinazoline.

Chemoselective N-Acylation and Microwave-Assisted Ring Closure

Objective: Synthesize 6,8-dibromo-3,4-dihydroquinazolines avoiding protecting-group chemistry.

Causality & Design: The distinct pKa difference allows for perfectly chemoselective acylation. Using 1.0 equivalent of an acyl chloride at 0 °C ensures only the aliphatic amine reacts. The subsequent ring closure is driven by ethyl polyphosphate (PPE), an irreversible dehydrating agent that activates the amide carbonyl for intramolecular nucleophilic attack by the weakly nucleophilic dibromoaniline[1].

Step-by-Step Procedure:

  • Selective Acylation: Dissolve the diamine (1.0 mmol) in anhydrous DCM (10 mL) and add triethylamine (1.2 mmol). Cool to 0 °C. Add the acyl chloride (1.0 mmol) dropwise. Stir for 2 hours.

    • Self-Validation: TLC should show a single new spot. The aromatic amine remains unreacted due to the electron-withdrawing bromines.

  • Isolation: Wash with 1M HCl to remove any unreacted aliphatic amines, then with saturated NaHCO3. Evaporate to yield the pure N-(2-amino-3,5-dibromobenzyl)amide.

  • Microwave Cyclization: Transfer the intermediate to a microwave vial. Add ethyl polyphosphate (PPE) in chloroform.

  • Irradiation: Irradiate at 120 °C for 15 minutes. Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the high activation barrier required for the weakly nucleophilic dibromoaniline to attack the activated amide[1].

  • Workup: Neutralize with 10% NaOH, extract with DCM, and purify to obtain the target dihydroquinazoline.

Quantitative Data Summaries

To assist in protocol selection, the following table summarizes the comparative efficacy of various oxidative systems used in the cyclocondensation of 2-aminobenzylamines to quinazolines.

Table 2: Comparison of Oxidative Systems for Quinazoline Synthesis

Oxidant SystemSolventTemp (°C)Time (h)Typical Yield (%)Mechanistic Role / Notes
I2 / O2 DMSO9012–2475–90I2 acts as a Lewis acid and redox catalyst[4],[6].
DDQ DCMRT2–460–80Rapid stoichiometric dehydrogenation; requires careful purification[6].
O2 (Metal-Free) DMSO904840–60Green oxidation; highly atom-economical but requires extended reaction times[5].
PPE (Microwave) CHCl31200.2585–95Dehydrative cyclization of N-acyl intermediates; yields dihydroquinazolines[1].

References

  • Sigma-Aldrich. "2-4-dibromoaniline | Sigma-Aldrich: 2-(aminomethyl)-4,6-dibromoaniline." sigmaaldrich.com.
  • American Elements. "2-(aminomethyl)-4,6-dibromoaniline dihydrochloride | CAS 2126178." americanelements.com.
  • Beilstein Journal of Organic Chemistry. "Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine." beilstein-journals.org.
  • Zeitschrift für Naturforschung. "The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives." znaturforsch.com.
  • Organic Chemistry Portal. "Synthesis of quinazolines." organic-chemistry.org.
  • Sigma-Aldrich. "2-Aminobenzylamine 98 4403-69-4." sigmaaldrich.com.
  • Frontiers in Chemistry. "Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines." frontiersin.org.
  • TCI Chemicals. "2-Aminobenzylamine | 4403-69-4." tcichemicals.com.
  • National Institutes of Health (NIH). "Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines." nih.gov.

Sources

Method

Application Notes and Protocols for Suzuki Cross-Coupling of 2-(Aminomethyl)-4,6-dibromoaniline

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Selective Arylation of a Diamino-Dibromoarene Scaffold The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Selective Arylation of a Diamino-Dibromoarene Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] In the landscape of pharmaceutical and materials science, the selective functionalization of polyhalogenated aromatic compounds is a critical strategy for constructing molecular complexity and fine-tuning molecular properties. The molecule 2-(aminomethyl)-4,6-dibromoaniline presents a unique synthetic challenge and opportunity. As a scaffold, it features two distinct amine functionalities—a primary aniline and a primary alkylamine—and two bromine atoms at positions amenable to cross-coupling.

This guide provides a comprehensive, in-depth protocol for the successful mono-arylation of 2-(aminomethyl)-4,6-dibromoaniline via a Suzuki cross-coupling reaction. We will address the inherent challenges of this substrate, namely the potential for catalyst inhibition by the free amine groups and the control of regioselectivity between the two bromine atoms. Our approach is grounded in a three-stage workflow: (1) selective protection of the more basic aminomethyl group, (2) a detailed protocol for a regioselective Suzuki cross-coupling, and (3) final deprotection to unveil the desired product. Each step is rationalized with mechanistic insights and supported by authoritative literature to ensure scientific integrity and reproducibility.

Part 1: Strategic Amine Protection

The presence of two primary amine groups in the starting material can complicate the Suzuki cross-coupling. The lone pairs on the nitrogen atoms, particularly the more basic sp³-hybridized aminomethyl group, can coordinate to the palladium catalyst, leading to catalyst deactivation or undesired side reactions. To circumvent this, a protection strategy is paramount. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the aminomethyl functionality due to its ease of installation, stability under typical Suzuki coupling conditions, and facile removal under acidic conditions.[3][4]

Protocol 1: Boc Protection of 2-(Aminomethyl)-4,6-dibromoaniline

This protocol details the selective N-Boc protection of the primary aminomethyl group.

Materials:

  • 2-(Aminomethyl)-4,6-dibromoaniline

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 2-(aminomethyl)-4,6-dibromoaniline (1.0 equiv) in anhydrous THF.

  • Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equiv) in THF to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-Boc protected substrate.

Part 2: The Suzuki Cross-Coupling Reaction

With the more reactive amine protected, we can now proceed to the core Suzuki cross-coupling reaction. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and regioselectivity. For substrates with potential for catalyst inhibition and for deactivated aryl bromides, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos or XPhos are often highly effective.[5][6] The reaction will be designed for mono-arylation by using a slight excess of the boronic acid. Regioselectivity between the C4 and C6 positions will be influenced by both electronic and steric factors. The aniline nitrogen is an ortho, para-directing group, electronically activating both positions. However, the bulky N-Boc-aminomethyl group at C2 is expected to sterically hinder the C6 position, thus favoring coupling at the C4 position.

Experimental Workflow Diagram

G cluster_protection Protection Stage cluster_coupling Suzuki Coupling Stage cluster_deprotection Deprotection Stage start 2-(Aminomethyl)-4,6-dibromoaniline protect Add Boc₂O, TEA in THF start->protect workup1 Aqueous Workup & Purification protect->workup1 protected_substrate N-Boc-2-(aminomethyl)-4,6-dibromoaniline workup1->protected_substrate reagents Arylboronic Acid, Pd Catalyst, Ligand, Base reaction Heat in Dioxane/H₂O protected_substrate->reaction reagents->reaction workup2 Aqueous Workup & Purification reaction->workup2 coupled_product N-Boc Protected Coupled Product workup2->coupled_product deprotect Add TFA in DCM coupled_product->deprotect workup3 Neutralization & Purification deprotect->workup3 final_product Final Arylated Product workup3->final_product

Caption: Overall workflow from protection to final product.

Protocol 2: Mono-Arylation via Suzuki Cross-Coupling

This protocol details the selective mono-arylation at the C4 position.

Materials:

  • N-Boc-2-(aminomethyl)-4,6-dibromoaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • SPhos (6 mol%)

  • Potassium carbonate (K₂CO₃) (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-2-(aminomethyl)-4,6-dibromoaniline (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add the degassed dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 85-90 °C with vigorous stirring for 12-24 hours, under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.

Table of Reaction Parameters
ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) species.[7]
Ligand SPhosA bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition of aryl bromides and enhances catalytic activity.[5][6]
Base K₂CO₃A moderately strong inorganic base, effective in promoting the transmetalation step.[8]
Solvent Dioxane/Water (4:1)A common solvent system that facilitates the dissolution of both organic and inorganic reagents. Water is crucial for the transmetalation step.[9]
Temperature 85-90 °CProvides sufficient thermal energy for the catalytic cycle to proceed at a reasonable rate without promoting significant side reactions.
Stoichiometry 1.2 equiv of Boronic AcidA slight excess of the boronic acid is used to drive the reaction to completion while minimizing the formation of the di-arylated product.

Part 3: Deprotection to Yield the Final Product

The final step is the removal of the Boc protecting group to reveal the primary aminomethyl functionality. This is typically achieved under acidic conditions, which are orthogonal to the conditions used for the Suzuki coupling.

Protocol 3: N-Boc Deprotection

This protocol describes the removal of the Boc group using trifluoroacetic acid (TFA).

Materials:

  • N-Boc protected coupled product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Standard glassware

Procedure:

  • Dissolve the N-Boc protected coupled product in dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v with DCM).

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC.

  • Once complete, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in ethyl acetate and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the final product by column chromatography or recrystallization as needed.

Mechanism & Rationale: A Deeper Look into the Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[10][11] Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_oa Oxidative Addition cluster_tm Transmetalation cluster_re Reductive Elimination pd0 Pd(0)L₂ (Active Catalyst) oa Ar-Pd(II)-Br(L)₂ pd0->oa Ar-Br tm Ar-Pd(II)-R(L)₂ oa->tm R-B(OR)₂ + Base re Ar-R tm->re re_out re_out->pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-Boc protected dibromoaniline. This is often the rate-limiting step of the cycle. The use of electron-rich and bulky ligands like SPhos accelerates this step.[5]

  • Transmetalation: The organic group from the boronic acid (activated by the base to form a boronate species) is transferred to the palladium center, displacing the bromide ion. The presence of water and a suitable base is crucial for this step to occur efficiently.[9]

  • Reductive Elimination: The two organic moieties on the palladium complex (the aryl group from the aniline substrate and the R group from the boronic acid) couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst.[10]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Poor quality reagents.Use a fresh batch of palladium catalyst and ligand. Ensure thorough degassing of the solvent. Use freshly purchased or purified reagents.
Formation of Homocoupled Boronic Acid Product Presence of oxygen; Inefficient transmetalation.Improve inert atmosphere technique. Consider a different base or solvent system to facilitate transmetalation.
Dehalogenation of Starting Material Presence of protic impurities; Side reaction from the catalytic cycle.Ensure all reagents and solvents are anhydrous (where specified). Lowering the reaction temperature might help.
Formation of Di-arylated Product High equivalence of boronic acid; High reactivity.Reduce the equivalence of the boronic acid to 1.05-1.1. Monitor the reaction closely and stop it once the mono-arylated product is maximized.

References

  • Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]

  • Farinola, G. M., & Kirsch, G. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(10), 1571-1595.
  • Molander, G. A., & Trice, S. L. J. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Mesylates. Organic Letters, 14(12), 3134–3137. [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]

  • Molander, G. A., & Cavalcanti, L. N. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters, 14(18), 4842–4845. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Organic Chemistry Portal. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Hughes, D. L. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry. [Link]

  • Lubaev, A. E., et al. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

Sources

Application

Application Note: Regioselective Synthesis of Schiff Base Ligands from 2-(Aminomethyl)-4,6-dibromoaniline

Introduction & Mechanistic Rationale The design of transition metal complexes often relies on the precise architectural tuning of Schiff base ligands. 2-(Aminomethyl)-4,6-dibromoaniline is a highly specialized, asymmetri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The design of transition metal complexes often relies on the precise architectural tuning of Schiff base ligands. 2-(Aminomethyl)-4,6-dibromoaniline is a highly specialized, asymmetric diamine building block that presents unique synthetic opportunities,[1].

As a Senior Application Scientist, I emphasize that successful ligand synthesis from this precursor requires a deep understanding of its differential nucleophilicity. The molecule possesses two primary amine functionalities:

  • An Aliphatic Aminomethyl Group (-CH₂NH₂): Highly nucleophilic due to the sp³ carbon spacer, which prevents the nitrogen lone pair from delocalizing into the aromatic ring.

  • An Aromatic Aniline Group (-NH₂): Severely deactivated. The lone pair is delocalized into the π -system, and its electron density is further depleted by the strong inductive (-I) electron-withdrawing effects of the two bromine atoms at the ortho (6-) and para (4-) positions[2].

This massive disparity in nucleophilicity allows chemists to exert tight thermodynamic and kinetic control over the condensation reaction, enabling the divergent synthesis of either a regioselective mono-Schiff base (targeting only the aliphatic amine) or a bis-Schiff base (forcing both amines to react)[3]. Furthermore, because this precursor is commercially supplied as a dihydrochloride salt to prevent oxidative degradation, an initial base-neutralization step is an absolute prerequisite[1],[4].

Experimental Workflow

SchiffBaseWorkflow A 2-(Aminomethyl)-4,6-dibromoaniline (Dihydrochloride) B Base Neutralization (Et3N in EtOH) A->B C Free Asymmetric Diamine B->C D Pathway A: 1.0 eq. Aldehyde (Room Temp, 2-4h) C->D F Pathway B: 2.5 eq. Aldehyde (Reflux, Acid Catalyst) C->F E Mono-Schiff Base (Aliphatic Imine) D->E G Bis-Schiff Base (Aliphatic & Aromatic Imines) F->G

Figure 1: Divergent synthetic pathways for mono- and bis-Schiff base ligands.

Materials and Reagents

  • Precursor: 2-(Aminomethyl)-4,6-dibromoaniline dihydrochloride (CAS: 2126178-89-8)[1].

  • Carbonyl Source: Target aldehyde (e.g., Salicylaldehyde, 2-Pyridinecarboxaldehyde).

  • Solvent: Absolute Ethanol (Anhydrous). Causality: Ethanol solubilizes the starting materials at elevated temperatures but poorly solvates the bulky Schiff base products, driving the equilibrium forward via precipitation[5].

  • Base: Triethylamine (TEA), 99%.

  • Catalyst: Glacial Acetic Acid.

  • Desiccant: Activated 3Å Molecular Sieves.

Step-by-Step Methodologies

Protocol A: Regioselective Synthesis of Mono-Schiff Base

This protocol kinetically traps the reaction at the aliphatic amine by utilizing mild conditions and strict stoichiometry.

  • Free-Basing: Suspend 1.0 mmol of 2-(aminomethyl)-4,6-dibromoaniline dihydrochloride in 15 mL of absolute ethanol in a 50 mL round-bottom flask. Add 2.2 mmol of TEA dropwise under continuous magnetic stirring. Stir for 15 minutes until a clear solution is achieved.

  • Aldehyde Addition: Dissolve 1.0 mmol of the target aldehyde in 5 mL of absolute ethanol. Add this solution dropwise to the free diamine mixture over 10 minutes at room temperature (20–25 °C).

  • Condensation: Stir the reaction mixture at room temperature for 2 to 4 hours. The high nucleophilicity of the aliphatic amine ensures rapid condensation without the need for thermal activation[3].

  • Isolation: A precipitate will gradually form. Filter the solid under vacuum using a Büchner funnel, wash with cold ethanol (2 × 5 mL) to remove unreacted starting materials, and dry in a vacuum desiccator overnight.

Protocol B: Synthesis of Bis-Schiff Base

This protocol overcomes the high activation energy required for the deactivated aromatic amine using thermal energy, excess reagents, and acid catalysis.

  • Free-Basing: Suspend 1.0 mmol of the dihydrochloride salt in 20 mL of absolute ethanol and neutralize with 2.2 mmol of TEA as described above.

  • Aldehyde Addition: Add 2.5 mmol (an excess) of the target aldehyde directly to the reaction flask.

  • Catalysis & Dehydration: Add 2–3 drops of glacial acetic acid. Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity, which is mandatory for attack by the electron-poor aromatic aniline[6],[5]. Add 1.0 g of activated 3Å molecular sieves to sequester the generated water and prevent imine hydrolysis.

  • Condensation: Attach a reflux condenser and heat the mixture to reflux (78 °C) for 12 to 24 hours.

  • Isolation: Hot-filter the mixture to remove the molecular sieves. Allow the filtrate to cool slowly to room temperature, then to 4 °C to induce crystallization. Filter the resulting crystals, wash with cold diethyl ether, and dry under vacuum.

Data Presentation & Analytical Characterization

To ensure the protocol is a self-validating system, researchers must confirm the structural identity of the products. The following tables summarize the expected quantitative parameters and diagnostic spectroscopic markers.

Table 1: Comparative Reaction Parameters and Yields

ParameterProtocol A (Mono-Schiff Base)Protocol B (Bis-Schiff Base)
Aldehyde Equivalents 1.0 eq2.5 eq (Excess)
Temperature 20–25 °C (Room Temp)78 °C (Reflux)
Catalyst None RequiredGlacial Acetic Acid (2-3 drops)
Reaction Time 2 – 4 hours12 – 24 hours
Water Removal Not strictly requiredMolecular Sieves (3Å) required
Typical Yield 80 – 90%60 – 75%

Table 2: Diagnostic Spectroscopic Markers

Analytical MethodMono-Schiff Base SignaturesBis-Schiff Base Signatures
FT-IR (KBr pellet) ~1630 cm⁻¹ (C=N stretch)3300–3400 cm⁻¹ (Ar-NH₂ stretch present )~1620–1640 cm⁻¹ (Broad/Split C=N stretch)3300–3400 cm⁻¹ (Ar-NH₂ stretch absent )
¹H-NMR (DMSO-d₆) ~8.3 ppm (1H, s, Aliphatic CH=N)~5.5 ppm (2H, s, Ar-NH₂)~8.3 ppm (1H, s, Aliphatic CH=N)~8.8 ppm (1H, s, Aromatic CH=N)

Troubleshooting & Causality in Experimental Design

  • Incomplete Neutralization: If less than 2.0 equivalents of TEA are used, a portion of the diamine remains protonated (as an ammonium salt). Protonated amines possess no lone pair and are entirely non-nucleophilic, which will drastically crash your reaction yields.

  • Imine Hydrolysis in Protocol B: The formation of a Schiff base is a reversible condensation reaction that produces water. Because the aromatic amine in 2-(Aminomethyl)-4,6-dibromoaniline is highly deactivated by the dibromo-substitutions, the equilibrium constant ( Keq​ ) for the second imine formation is low. If molecular sieves are omitted, the accumulated water will drive the equilibrium backward, resulting in a mixture of mono- and bis-Schiff bases[6].

  • Real-Time Reaction Monitoring: Do not rely solely on time. Validate the completion of Protocol B by taking a 0.1 mL aliquot, evaporating the solvent, and running a rapid ATR-FTIR scan. The complete disappearance of the primary amine N-H stretching doublets (3300–3400 cm⁻¹) confirms the total conversion to the bis-Schiff base.

Sources

Method

The Synthetic Heart of a Mucolytic: Applications of 2-(Halomethyl)-4,6-dibromoaniline in Pharmaceutical Drug Discovery

Introduction: Unveiling a Key Pharmaceutical Intermediate In the vast landscape of medicinal chemistry, the true value of a molecule is often not in its inherent biological activity, but in its potential as a versatile b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Key Pharmaceutical Intermediate

In the vast landscape of medicinal chemistry, the true value of a molecule is often not in its inherent biological activity, but in its potential as a versatile building block for complex, therapeutically significant compounds. 2-(Halomethyl)-4,6-dibromoaniline, a substituted aniline, is a prime example of such a crucial intermediate. While not a therapeutic agent in itself, this scaffold is pivotal in the synthesis of the widely used mucolytic drug, Bromhexine. This technical guide provides an in-depth exploration of the applications of 2-(halomethyl)-4,6-dibromoaniline in pharmaceutical drug discovery, with a primary focus on the synthesis of Bromhexine hydrochloride. We will delve into detailed synthetic protocols, the rationale behind experimental choices, and the broader context of its utility for researchers, scientists, and drug development professionals.

The core structure, characterized by a dibrominated aniline ring with a reactive halomethyl group at the 2-position, offers a strategic anchor point for synthetic elaboration. The bromine atoms influence the electronic properties of the aromatic ring and provide sites for potential further modification, while the halomethyl group is an excellent electrophile for nucleophilic substitution reactions, forming the basis of its utility in building more complex molecules.

Core Application: The Synthesis of Bromhexine Hydrochloride

The most prominent and well-documented application of 2-(halomethyl)-4,6-dibromoaniline is its role as a key precursor in the industrial synthesis of Bromhexine hydrochloride.[1][2][3][4] Bromhexine is a synthetic derivative of the alkaloid vasicine from the Adhatoda vasica plant and is widely used as a mucolytic agent to treat respiratory disorders associated with excessive or viscous mucus.[5][6][7] Its mechanism of action involves increasing the production of serous mucus in the respiratory tract, thereby making phlegm thinner and less viscous, which facilitates its removal by ciliary action.[8]

The synthesis of Bromhexine leverages the reactivity of the halomethyl group on the 2-(halomethyl)-4,6-dibromoaniline scaffold. The following sections provide a detailed, step-by-step protocol for the synthesis of this key intermediate and its subsequent conversion to Bromhexine hydrochloride.

Protocol 1: Synthesis of 2-(Chloromethyl)-4,6-dibromoaniline from 2,4-Dibromoaniline

This protocol outlines a direct halomethylation of a readily available starting material, 2,4-dibromoaniline.[9] This method is advantageous due to its operational simplicity and the use of accessible reagents.

Reaction Scheme:

2,4-Dibromoaniline 2,4-Dibromoaniline 2-(Chloromethyl)-4,6-dibromoaniline 2-(Chloromethyl)-4,6-dibromoaniline 2,4-Dibromoaniline->2-(Chloromethyl)-4,6-dibromoaniline Paraformaldehyde, Concentrated HCl

A simplified reaction scheme for the synthesis of 2-(Chloromethyl)-4,6-dibromoaniline.

Materials:

  • 2,4-Dibromoaniline

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

  • Stir plate and stir bar

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2,4-dibromoaniline (1 equivalent) in concentrated hydrochloric acid.

  • To the stirred suspension, add paraformaldehyde (2-3 equivalents).

  • Heat the reaction mixture to 55-65°C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine (saturated sodium chloride solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 2-(chloromethyl)-4,6-dibromoaniline.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Expected Outcome: This procedure should yield 2-(chloromethyl)-4,6-dibromoaniline as a solid. The purity can be assessed by HPLC and the structure confirmed by ¹H NMR and Mass Spectrometry.

Protocol 2: Synthesis of Bromhexine Hydrochloride

This protocol details the nucleophilic substitution reaction between 2-(chloromethyl)-4,6-dibromoaniline and N-methylcyclohexylamine, followed by salt formation to yield Bromhexine hydrochloride.[2][3][9]

Reaction Scheme:

cluster_0 Synthesis of Bromhexine cluster_1 Salt Formation 2-(Chloromethyl)-4,6-dibromoaniline 2-(Chloromethyl)-4,6-dibromoaniline Bromhexine (free base) Bromhexine (free base) 2-(Chloromethyl)-4,6-dibromoaniline->Bromhexine (free base) N-methylcyclohexylamine Bromhexine Hydrochloride Bromhexine Hydrochloride Bromhexine (free base)->Bromhexine Hydrochloride HCl G Start Starting Material: 2,4-Dibromoaniline Intermediate Key Intermediate: 2-(Chloromethyl)-4,6-dibromoaniline Start->Intermediate Halomethylation (Paraformaldehyde, HCl) Bromhexine_base Bromhexine (Free Base) Intermediate->Bromhexine_base Nucleophilic Substitution (N-methylcyclohexylamine) Final_Product Final Product: Bromhexine Hydrochloride Bromhexine_base->Final_Product Salt Formation (HCl) Purification Purification and Characterization Final_Product->Purification

Workflow for the synthesis of Bromhexine Hydrochloride.

Conclusion and Future Perspectives

2-(Halomethyl)-4,6-dibromoaniline has solidified its place in pharmaceutical chemistry as an indispensable intermediate for the synthesis of Bromhexine. The protocols detailed in this guide provide a clear and actionable framework for its preparation and utilization. Beyond this established role, the inherent reactivity and substitution pattern of this scaffold present exciting opportunities for the development of novel therapeutic agents. As drug discovery continues to evolve, the creative and strategic use of such versatile building blocks will undoubtedly lead to the medicines of tomorrow.

References

  • INCREASEPHARM TIANJIN INST CO LTD. (2020). Preparation method of bromhexine hydrochloride. Eureka | Patsnap. Available at: [Link]

  • CN112028778A - Synthesis and impurity identification method of bromhexine hydrochloride process impurity positioning reference substance - Google Patents. (n.d.).
  • CN102617359B - Method for preparing bromhexine hydrochloride - Google Patents. (n.d.).
  • Bhagat, A., & Rachana. (2014). Bromhexine: A Comprehensive Review. International Journal of Biological & Medical Research, 5(4), 4473-4477. Available at: [Link]

  • CN102617359A - Method for preparing bromhexine hydrochloride - Google Patents. (n.d.).
  • Zanasi, A., et al. (2017). A reappraisal of the mucoactive activity and clinical efficacy of bromhexine. Multidisciplinary Respiratory Medicine, 12(1), 7. Available at: [Link]

  • US4191780A - Bromhexine derivatives and process for making same - Google Patents. (n.d.).
  • CN104130149A - A kind of preparation method of the dibromo aniline of 2 halomethyl 4,6 - Google Patents. (n.d.).
  • Bhagat, A. (2022). Bromhexine: A Comprehensive Review. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Bromhexine. PubChem. Retrieved April 6, 2026, from [Link]

  • Shishov, A., et al. (2024). Mucolytic Drugs Ambroxol and Bromhexine: Transformation under Aqueous Chlorination Conditions. MDPI. Available at: [Link]

  • Zanasi, A., et al. (2017). A reappraisal of the mucoactive activity and clinical efficacy of bromhexine. ResearchGate. Available at: [Link]

Sources

Application

Selective Functionalization of the Aminomethyl Group in 2-(Aminomethyl)-4,6-dibromoaniline: Strategies for Drug Development

[label=" Finalizing URL Verification I'm now completing my reference URL checks for the Application Note. I'm prioritizing direct landing pages and using the URLs from BenchChem and other sources.

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Author: BenchChem Technical Support Team. Date: April 2026

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As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of functionalizing bifunctional scaffolds without resorting to inefficient protection-deprotection sequences. 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine) is a quintessential example of such a scaffold. It is a critical building block in the synthesis of mucolytic agents, most notably Ambroxol and Bromhexine derivatives[1].

This application note provides an in-depth, field-proven guide to the chemoselective functionalization of the aliphatic aminomethyl group in the presence of an unprotected aromatic aniline group.

Mechanistic Rationale: The Causality of Selectivity

To achieve absolute chemoselectivity, we must exploit the inherent physicochemical disparities between the two primary amine groups present on the molecule. The selective functionalization of the aminomethyl group over the aniline group is governed by three fundamental principles:

  • Electronic Delocalization & Deactivation : The lone pair of electrons on the aromatic nitrogen is delocalized into the π -system of the benzene ring. In 2-(aminomethyl)-4,6-dibromoaniline, this delocalization is severely exacerbated by the two highly electronegative bromine atoms at the ortho and para positions. These halogens inductively withdraw electron density, rendering the aromatic amine an exceptionally poor nucleophile.

  • Hybridization ( sp3 vs. sp2 ) : The aliphatic aminomethyl group is sp3 -hybridized and sterically/electronically insulated from the aromatic ring's electron-withdrawing effects by a methylene bridge. Consequently, it retains a high pKa​ and robust nucleophilicity[2].

  • Kinetic Control : By selecting mild electrophiles and maintaining low-to-ambient temperatures, the activation energy required to react with the aliphatic amine is easily met. The energy barrier for the electron-deficient aromatic amine remains insurmountable under these conditions, ensuring absolute regiocontrol[3].

Quantitative Physicochemical Comparison

The table below summarizes the critical data points that dictate the experimental design for selective functionalization.

PropertyAminomethyl Group (Aliphatic Amine)Aniline Group (Aromatic Amine)
Position in Scaffold Benzylic ( sp3 carbon bridge)Direct ring attachment ( sp2 carbon)
Approximate pKa​ 9.5 – 10.53.5 – 4.0
Nucleophilicity High (Localized lone pair)Extremely Low (Delocalized lone pair)
Electronic Influence Insulated from ring halogensStrongly deactivated by ortho/para Bromines
Optimal Electrophiles Anhydrides, TBPB, Aldehydes/KetonesHighly reactive acid chlorides (requires heat)

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Every reagent choice and physical condition is deliberately calibrated to prevent off-target reactions at the aniline site.

Protocol A: Chemoselective N-Acylation using tert-Butylperoxybenzoate (TBPB)

While standard anhydrides can be used for acylation, tert-butylperoxybenzoate (TBPB) has emerged as a highly efficient and chemoselective benzoylating reagent specifically for aliphatic amines in the presence of aromatic amines[3].

Step-by-Step Methodology:

  • Preparation : Dissolve 2-(aminomethyl)-4,6-dibromoaniline (1.0 equiv, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Electrophile Addition : Cool the reaction flask to 0 °C using an ice bath. Add TBPB (1.1 equiv, 11 mmol) dropwise over 10 minutes.

    • Causality: Maintaining 0 °C suppresses any potential thermal radical initiation from the peroxide linkage of TBPB, forcing it to act purely as a mild, chemoselective electrophilic benzoylating agent.

  • Reaction Propagation : Remove the ice bath, allowing the mixture to warm to room temperature. Stir for 2-4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the highly polar starting material and the appearance of a less polar spot indicates success. Post-reaction, the TLC plate will show a negative Ninhydrin stain (confirming the consumption of the primary aliphatic amine) but will remain highly UV-active and yield a positive Bratton-Marshall test (confirming the aniline remains unreacted).

  • Workup : Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine to remove residual peroxides.

  • Isolation : Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the selectively N-benzoylated product.

Protocol B: Selective Reductive Amination (Ambroxol Analog Pathway)

Reductive amination is the cornerstone reaction for synthesizing mucolytics like Ambroxol[4]. This protocol utilizes sodium triacetoxyborohydride ( NaBH(OAc)3​ ) to selectively yield secondary aliphatic amines.

Step-by-Step Methodology:

  • Imine Formation : Dissolve 2-(aminomethyl)-4,6-dibromoaniline (1.0 equiv, 10 mmol) and the target ketone (e.g., 4-hydroxycyclohexanone, 1.05 equiv) in 40 mL of 1,2-dichloroethane (DCE).

  • Acid Catalysis : Add glacial acetic acid (1.0 equiv, 10 mmol) to the mixture.

    • Causality: The weak acid catalyzes iminium ion formation exclusively at the more basic aliphatic amine. The aniline nitrogen is too electron-deficient to form a stable imine under these mild acidic conditions.

  • Reduction : Add NaBH(OAc)3​ (1.5 equiv, 15 mmol) in small portions at room temperature.

    • Causality: NaBH(OAc)3​ is chosen over NaBH4​ because it is a significantly milder reducing agent. It selectively reduces the transient iminium ion without reducing the unreacted ketone, ensuring high atom economy and preventing alcohol byproducts.

  • Reaction Propagation : Stir the mixture at room temperature for 12 hours.

    • Self-Validation: The reaction mixture will transition from a slightly yellow iminium solution to a colorless secondary amine solution. Upon TLC analysis, the product will selectively react with Dragendorff's reagent (indicating a secondary amine) while retaining a positive reaction to primary aromatic amine stains.

  • Workup : Quench the reaction carefully with 1N NaOH (to neutralize the acetic acid and break down boron complexes) until the pH reaches ~9. Extract with DCM (3 x 20 mL), wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Pathway Visualization

G SM 2-(Aminomethyl)- 4,6-dibromoaniline (Bifunctional) Acyl Acylation (TBPB or Anhydride) 0 °C to RT SM->Acyl Pathway A RedAm Reductive Amination (Ketone + NaBH(OAc)3) Weak Acid Catalyst SM->RedAm Pathway B Prod1 N-Acyl-2-(aminomethyl)- 4,6-dibromoaniline (Selective Aliphatic Amide) Acyl->Prod1 Prod2 N-Alkyl-2-(aminomethyl)- 4,6-dibromoaniline (Selective Secondary Amine) RedAm->Prod2

Fig 1: Chemoselective functionalization pathways for 2-(aminomethyl)-4,6-dibromoaniline.

References

  • Díaz, J. E., Ranieri, S., Gruber, N., & Orelli, L. R. "Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine." Beilstein Journal of Organic Chemistry, 13 (2017): 1470–1477. Available at:[Link]

  • Keck, J., et al. "Process for the preparation of 2-amino-3,5-dibromobenzyl amines." European Patent Office, EP0130224B1 (1985).
  • Ataman Kimya A.Ş. "TERT-BUTYL PEROXYBENZOATE: Applications and Chemoselectivity." Ataman Chemicals Technical Data. Available at:[Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Amination of 2-(Aminomethyl)-4,6-dibromoaniline

Introduction & Mechanistic Rationale The functionalization of polyhalogenated anilines is a critical pathway in the synthesis of complex pharmaceutical scaffolds. The building block 2-(Aminomethyl)-4,6-dibromoaniline pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of polyhalogenated anilines is a critical pathway in the synthesis of complex pharmaceutical scaffolds. The building block 2-(Aminomethyl)-4,6-dibromoaniline presents a unique synthetic challenge due to its dense array of reactive sites: a highly nucleophilic primary aliphatic amine, a primary aromatic amine (aniline), and two aryl bromides situated in distinct steric environments.

Direct Buchwald-Hartwig cross-coupling on this unprotected scaffold typically results in catalyst poisoning or uncontrolled oligomerization. Aliphatic primary amines rapidly form stable, unreactive bis-amine palladium complexes that stall the catalytic cycle [1]. Therefore, a chemoselective protection strategy is mandatory.

Once the aliphatic amine is masked, the differential steric hindrance between the C4 and C6 bromides can be exploited. The C4-bromide is para to the aniline and sterically accessible, whereas the C6-bromide is flanked by the aniline –NH₂ group, rendering it highly congested. By leveraging bulky, electron-rich dialkylbiarylphosphine ligands, we can achieve remarkable regioselectivity for the C4 position before functionalizing the C6 position [2].

Experimental Design & Workflow

To achieve complete control over the molecular assembly, this protocol utilizes a three-step sequence:

  • Chemoselective N-Boc Protection: Exploiting the kinetic nucleophilicity of the aliphatic amine over the aromatic amine.

  • Regioselective C4 Mono-Amination: Utilizing RuPhos Pd G3, whose large steric profile prevents oxidative addition into the highly hindered C6–Br bond.

  • Exhaustive Amination at C6: Employing BrettPhos Pd G3 to force reductive elimination in the highly congested C6 environment [3].

Workflow Substrate 2-(Aminomethyl)- 4,6-dibromoaniline (Starting Material) Protect Step 1: N-Boc Protection (Aliphatic Amine) Substrate->Protect Boc2O, TEA, 0°C Chemoselective MonoAm Step 2: C4 Mono-Amination (RuPhos Pd G3) Protect->MonoAm Morpholine, NaOtBu Toluene, 80°C DiAm Step 3: C6 Di-Amination (BrettPhos Pd G3) MonoAm->DiAm 2° Amine, NaOtBu Dioxane, 100°C Product Fully Functionalized Polyamine Scaffold DiAm->Product Isolation & Purification

Fig 1: Chemoselective Buchwald-Hartwig workflow for 2-(Aminomethyl)-4,6-dibromoaniline.

Step-by-Step Protocols

Protocol 1: Chemoselective N-Boc Protection of the Aliphatic Amine

Causality: The benzylic aliphatic amine is significantly more nucleophilic than the aniline nitrogen. By conducting the reaction at 0 °C with exactly 1.05 equivalents of Boc₂O, the reagent selectively reacts with the benzylic amine, leaving the aniline completely untouched.

  • Dissolve 2-(Aminomethyl)-4,6-dibromoaniline (10.0 mmol) in anhydrous dichloromethane (50 mL) and cool to 0 °C under an argon atmosphere.

  • Add triethylamine (11.0 mmol) dropwise to act as an acid scavenger.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 10.5 mmol) in DCM (10 mL) via an addition funnel over 15 minutes.

  • Stir the mixture for 2 hours at 0 °C.

  • Quench with saturated aqueous NH₄Cl (30 mL), extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint: Analyze the crude mixture via TLC (Hexanes/EtOAc 7:3). The starting material will stain intensely with ninhydrin (indicating a free aliphatic primary amine). The desired N-Boc protected intermediate will show a negative ninhydrin response but remain strongly UV-active, confirming chemoselective protection without over-reaction.

Protocol 2: Regioselective C4 Mono-Amination

Causality: RuPhos Pd G3 is selected because its bulky biaryl scaffold accommodates secondary amines flawlessly while preventing the palladium center from inserting into the sterically congested C6–Br bond. Sodium tert-butoxide (NaOtBu) is utilized to ensure rapid deprotonation of the amine partner, accelerating the catalytic cycle before side reactions occur [2].

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with the N-Boc protected intermediate (5.0 mmol), RuPhos Pd G3 (0.1 mmol, 2 mol%), and NaOtBu (7.5 mmol).

  • Seal the flask with a septum and remove it from the glovebox.

  • Add anhydrous, degassed toluene (25 mL) followed by morpholine (6.0 mmol) via syringe.

  • Heat the reaction mixture at 80 °C for 4 hours with vigorous stirring.

  • Cool to room temperature, dilute with EtOAc (20 mL), filter through a pad of Celite to remove palladium black and salts, and purify via flash chromatography.

Validation Checkpoint: Perform GC-MS analysis on the crude filtrate. The mass spectrum must show a mass shift corresponding to the displacement of exactly one bromine atom (M - 79 + Amine mass). Crucially, the presence of a 1:1 isotopic doublet for the remaining C6 bromine confirms that di-amination has not occurred.

Protocol 3: Exhaustive Amination at C6

Causality: The remaining C6–Br is extremely hindered by the adjacent aniline –NH₂. BrettPhos Pd G3 is required here; its highly rigid and bulky structure promotes rapid reductive elimination even in highly congested environments, effectively outcompeting unwanted β-hydride elimination pathways [3].

  • Charge a reaction vial with the C4-aminated intermediate (2.0 mmol), BrettPhos Pd G3 (0.1 mmol, 5 mol%), and NaOtBu (3.0 mmol).

  • Add degassed 1,4-dioxane (10 mL) and the desired secondary amine (3.0 mmol).

  • Seal the vial and heat at 100 °C for 12 hours.

  • Cool, filter through Celite, and purify via silica gel chromatography.

Validation Checkpoint: ¹H NMR analysis of the purified product should show the complete disappearance of the isolated aromatic proton signal corresponding to the C5 position shifting upfield (due to the electron-donating effect of the newly installed amine), alongside the complete absence of the bromine isotopic pattern in high-resolution mass spectrometry (HRMS).

Quantitative Data & Optimization

The following tables summarize the optimization parameters and substrate scope for the critical regioselective C4 mono-amination step.

Table 1: Catalyst and Base Screening for Regioselective C4 Mono-Amination

EntryPrecatalyst (mol%)BaseSolventTemp (°C)Yield of C4-Product (%)Yield of C4,C6-Product (%)
1Pd(OAc)₂ / Xantphos (5)Cs₂CO₃Dioxane1004515
2RuPhos Pd G3 (2) NaOtBu Toluene 80 88 <5
3BrettPhos Pd G3 (2)NaOtBuToluene807212
4XPhos Pd G3 (2)K₃PO₄t-AmylOH100658

Note: RuPhos Pd G3 provides the optimal balance of reactivity at the C4 position while maintaining strict steric exclusion of the C6 position.

Table 2: Substrate Scope for C4 Mono-Amination (Optimal Conditions)

Amine PartnerClassReaction Time (h)Isolated Yield (%)Regioselectivity (C4:C6)
MorpholineCyclic 2°488>20:1
PiperidineCyclic 2°485>20:1
N-MethylpiperazineCyclic 2°581>20:1
BenzylamineAcyclic 1°874*15:1

*Note: When utilizing primary amines such as benzylamine, BrettPhos Pd G3 must be substituted for RuPhos Pd G3 to prevent off-target β-hydride elimination, though a slight drop in regioselectivity is observed.

References

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129.[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.[Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C–C and C–N cross-couplings. The Journal of Organic Chemistry, 79(9), 4161-4166.[Link]

Application

Protocol for the bromination of 2-aminobenzylamine to yield 2-(Aminomethyl)-4,6-dibromoaniline

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Target Product: 2-(Aminomethyl)-4,6-dibromoaniline Mechanistic Rationale and Reaction Design The synthesis of 2-(aminomethyl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Target Product: 2-(Aminomethyl)-4,6-dibromoaniline

Mechanistic Rationale and Reaction Design

The synthesis of 2-(aminomethyl)-4,6-dibromoaniline via the direct bromination of 2-aminobenzylamine presents a classic chemoselectivity and regioselectivity challenge. The starting material possesses two distinct nucleophilic centers: an aliphatic benzylic amine (–CH₂NH₂) and an aromatic aniline amine (–NH₂).

Chemoselectivity via pKa Differentiation

To prevent unwanted N-bromination or oxidative degradation of the highly nucleophilic aliphatic amine, the reaction environment must selectively mask this functional group. The benzylic amine has a pKa of ~9.5, whereas the aromatic aniline nitrogen has a much lower pKa of ~4.6 due to the delocalization of its lone pair into the aromatic ring. By conducting the reaction in glacial acetic acid (pKa 4.76), the aliphatic amine is selectively and quantitatively protonated to form an unreactive ammonium acetate salt [[1]](). Meanwhile, the aniline group remains sufficiently unprotonated in equilibrium to activate the aromatic ring for electrophilic attack 2.

Synergistic Regioselectivity

Electrophilic Aromatic Substitution (SEAr) is governed by the directing effects of existing substituents [[3]]().

  • The Aniline Group (–NH₂ at C1): Strongly electron-donating, directing incoming electrophiles to the ortho (C6) and para (C4) positions. (Note: The other ortho position, C2, is sterically blocked by the aminomethyl group).

  • The Protonated Aminomethyl Group (–CH₂NH₃⁺ at C2): Strongly electron-withdrawing, acting as a meta-director. The positions meta to C2 are exactly C4 and C6.

This creates a perfect synergistic directing effect . Both substituents funnel the bromonium ions exclusively to the 4 and 6 positions, ensuring high regiochemical fidelity without the need for complex protecting group chemistry.

Quantitative Data: Optimization of Brominating Agents

To achieve optimal yields, researchers must choose the correct brominating agent and conditions. The table below summarizes the quantitative parameters comparing elemental bromine (Br₂) versus N-Bromosuccinimide (NBS) for this specific transformation.

ParameterMethod A: Elemental Bromine (Br₂)Method B: N-Bromosuccinimide (NBS)
Reagent Equivalents 2.05 – 2.10 eq2.10 – 2.20 eq
Solvent System Glacial Acetic Acid (100%)DMF or MeCN + 1.0 eq strong acid (e.g., HCl)
Temperature Profile 0 °C (Addition) → 25 °C (Stirring)0 °C → 25 °C
Reaction Time 1.5 – 2.0 Hours4.0 – 6.0 Hours
Chemoselectivity Excellent (Inherent pKa protection)Good (Requires external acid additive)
Typical Isolated Yield 82% – 88% 65% – 75%
Scalability High (Standard process chemistry)Moderate (Succinimide byproduct removal required)

Method A is the preferred protocol detailed below due to superior atom economy, self-buffering protection of the aliphatic amine, and ease of scalability.

Experimental Protocol: Step-by-Step Methodology

Self-Validating System: This protocol includes built-in visual cues and In-Process Controls (IPC) to ensure the reaction is proceeding as intended.

Materials Required
  • 2-Aminobenzylamine (Free base or dihydrochloride salt)

  • Bromine (Br₂, liquid, highly corrosive—handle in a fume hood)

  • Glacial Acetic Acid (AcOH)

  • Sodium Bisulfite (NaHSO₃, 10% aqueous solution)

  • Sodium Hydroxide (NaOH, 5M aqueous solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step 1: Substrate Preparation
  • Equip a round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Dissolve 10.0 mmol (1.22 g) of 2-aminobenzylamine in 20 mL of glacial acetic acid.

  • Visual Cue: The solution should be clear. An exotherm may occur as the aliphatic amine is protonated to form the acetate salt.

  • Cool the reaction flask in an ice-water bath to 0–5 °C.

Step 2: Electrophilic Bromination
  • In the dropping funnel, prepare a solution of 2.10 equivalents of Br₂ (21.0 mmol, ~1.08 mL) dissolved in 10 mL of glacial acetic acid.

  • Begin dropwise addition of the Br₂/AcOH solution over a period of 30–45 minutes, maintaining the internal temperature below 10 °C.

  • Visual Cue: The deep red-brown color of the bromine drops will rapidly decolorize upon hitting the solution, confirming the fast SEAr kinetics of the highly activated ring.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 1.5 hours.

  • IPC Check: A persistent pale yellow/orange tint indicates a slight excess of bromine, confirming complete dibromination. A precipitate (the hydrobromide salt of the product) may form.

Step 3: Quenching and Work-up
  • Pour the reaction mixture slowly into 100 mL of an ice-cold 10% aqueous Sodium Bisulfite (NaHSO₃) solution while stirring vigorously.

  • Causality: The bisulfite acts as a reducing agent, instantly quenching any unreacted Br₂ into harmless, colorless bromide ions (Br⁻), thereby preventing oxidative degradation of the product during isolation.

  • Transfer the mixture to an ice bath. Carefully add 5M NaOH dropwise until the pH of the aqueous layer reaches ~10.

  • Causality: Basification deprotonates the ammonium salts, releasing the target compound as a free base.

Step 4: Isolation
  • Extract the aqueous layer with DCM (3 × 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-(aminomethyl)-4,6-dibromoaniline.

  • Optional: To ensure long-term stability, the free base can be dissolved in diethyl ether and treated with 2.0 equivalents of ethereal HCl to precipitate the product cleanly as the dihydrochloride salt.

Mechanistic Visualization

Mechanistic pathway for the regio- and chemoselective bromination of 2-aminobenzylamine.

References

  • Reactions of Arylamines Chemistry LibreTexts[Link]

  • Bromination - Common Conditions Common Organic Chemistry[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of 2-(Aminomethyl)-4,6-dibromoaniline in aqueous media

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent bottlenecks in drug development and analytical chemistry:...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I have designed this technical guide to address one of the most persistent bottlenecks in drug development and analytical chemistry: the poor aqueous solubility of heavily halogenated aromatic compounds.

This guide provides a deep dive into the physicochemical behavior of 2-(Aminomethyl)-4,6-dibromoaniline , offering diagnostic FAQs, self-validating experimental protocols, and mechanistic insights to help you achieve stable aqueous formulations.

Part 1: Diagnostic Knowledge Base (The "Why")

Q1: Why does 2-(Aminomethyl)-4,6-dibromoaniline consistently precipitate in my physiological assay buffers (pH 7.4)? The Causality: The insolubility is driven by the competing physicochemical properties of the molecule. The core of the molecule is a benzene ring substituted with two heavy bromine atoms at the 4- and 6-positions. Halogens are highly lipophilic and significantly increase the crystal lattice energy and the octanol-water partition coefficient (LogP) of the compound. While the molecule possesses two basic nitrogens, their pKa values differ drastically. The primary aliphatic amine (aminomethyl group) has a pKa of ~9.5 and is protonated at pH 7.4. However, the two electron-withdrawing bromine atoms (ortho and para to the aniline amine) drastically reduce the basicity of the aniline nitrogen, dropping its pKa to < 2.5. Consequently, at pH 7.4, the molecule only carries a single +1 charge, which is thermodynamically insufficient to overcome the massive hydrophobic penalty of the dibromo-aromatic system, leading to rapid aggregation and precipitation.

Q2: Will lowering the pH of my buffer solve the solubility issue? The Causality: Yes, but only if your downstream application can tolerate highly acidic conditions. To fully solubilize the compound without excipients, you must protonate both nitrogen atoms. This requires dropping the pH below 2.0 to form the 1. For in vitro biological assays requiring physiological pH, pH adjustment is not a viable strategy, and you must rely on co-solvents or inclusion complexes.

Q3: How do I formulate this compound for cell-based assays without it crashing out? The Causality: For physiological conditions, the most robust approach is utilizing Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD features a hydrophilic exterior that ensures high aqueous solubility (>500 mg/mL) and a hydrophobic internal cavity. The dibromo-aromatic ring of 2-(Aminomethyl)-4,6-dibromoaniline fits perfectly into this cavity, shielding the hydrophobic moiety from water while presenting a water-soluble exterior. This2.

Part 2: Troubleshooting Workflows & Visualizations

To systematically resolve precipitation issues, follow the logical decision tree below.

TroubleshootingLogic A Precipitation of 2-(Aminomethyl)-4,6-dibromoaniline B Assess Assay pH Requirements A->B C Acidic Media Tolerated (pH < 4.0) B->C D Physiological Media Required (pH 7.4) B->D E Formulate as Dihydrochloride Salt (Protonation of both amines) C->E F Use Co-solvent System (e.g., 5% DMSO) D->F Low Concentration (<10 µM) G HP-β-CD Inclusion Complex (Hydrophobic encapsulation) D->G High Concentration (>10 µM) H Solubilized State Achieved E->H F->H G->H

Caption: Logical decision tree for troubleshooting the aqueous solubility of 2-(Aminomethyl)-4,6-dibromoaniline.

Part 3: Quantitative Data Summary

The table below summarizes the expected solubility enhancements based on the chosen formulation strategy. These metrics are critical for3.

Formulation StrategyMechanism of ActionEstimated Solubility EnhancementPrimary Application
Free Base (pH 7.4 Buffer) Baseline1x (Reference)Baseline physicochemical profiling
Dihydrochloride Salt (pH < 3) Complete ionization of both amines50x - 100xGastric simulated fluids, chemical synthesis
5% DMSO Co-solvent Disruption of water hydrogen bonding10x - 20xHigh-throughput screening (HTS)
20% HP-β-CD Complexation Hydrophobic cavity encapsulation100x - 300xIn vivo dosing, cell-based assays

Part 4: Self-Validating Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

To accurately troubleshoot, you must first establish the baseline thermodynamic solubility. The 4.

ProtocolWorkflow S1 1. Supersaturation Add excess solid S2 2. Equilibration Shake 48h at 37°C S1->S2 S3 3. Phase Separation Centrifuge at 10,000g S2->S3 S4 4. Filtration 0.45 µm PTFE filter S3->S4 S5 5. Quantification HPLC-UV Analysis S4->S5

Caption: Step-by-step workflow for the thermodynamic shake-flask solubility determination method.

Step-by-Step Methodology:

  • Supersaturation: Add 10 mg of 2-(Aminomethyl)-4,6-dibromoaniline to a 2 mL glass HPLC vial. Add 1 mL of your target aqueous buffer (e.g., PBS pH 7.4).

  • Equilibration: Seal the vial and place it in an orbital shaker at 37°C and 200 RPM for 48 hours.

    • Causality: Halogenated anilines exhibit slow dissolution kinetics due to high crystal lattice energy. A 48-hour window ensures true thermodynamic equilibrium is reached, preventing false-negative kinetic readings.

  • Phase Separation: Remove the vial and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter.

    • Causality: PTFE (Polytetrafluoroethylene) is mandatory due to its ultra-low non-specific binding. Using standard nylon or PES filters will artificially lower your solubility reading because the highly hydrophobic dibromo-aromatic ring will adsorb directly to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC-UV (detecting at ~254 nm) against a standard curve prepared in 100% methanol.

    • Validation Checkpoint: If the HPLC chromatogram shows a split peak or a shifting retention time compared to your standard, the compound may be degrading in the buffer. Ensure the buffer is freshly prepared and protected from light during the 48-hour shake.

Protocol B: HP-β-CD Inclusion Complexation

If your assay requires physiological pH and high concentrations,5.

Step-by-Step Methodology:

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS. Stir until completely clear.

  • Guest Solubilization: Dissolve 2-(Aminomethyl)-4,6-dibromoaniline in a minimal volume of ethanol (e.g., 100 mg/mL).

  • Complexation: Add the ethanol solution dropwise into the stirring HP-β-CD solution. Maintain a molar ratio of at least 1:2 (Drug:Cyclodextrin).

  • Equilibration: Stir the mixture continuously for 24 hours at room temperature in an open container to allow the ethanol to evaporate and the inclusion complex to form.

    • Validation Checkpoint: After 24 hours, visually inspect the solution against a dark background. If opalescence or micro-particulates are visible, the inclusion complex has not fully formed, or the saturation limit of the cyclodextrin cavity has been exceeded. In this case, increase the molar ratio of HP-β-CD to the drug to 1:3 and repeat.

  • Lyophilization (Optional): Freeze the clear solution at -80°C and lyophilize for 48 hours to obtain a stable, solid dispersion powder that can be rapidly reconstituted in water.

References

  • Source: National Institutes of Health (NIH)
  • Determining the Solubility of 5-Chloro-2,3-dibromoaniline: A Technical Guide for Researchers Source: BenchChem URL
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies Source: American Pharmaceutical Review URL
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs Source: MDPI Pharmaceuticals URL
  • 2-(aminomethyl)

Sources

Optimization

Preventing oxidation and degradation of 2-(Aminomethyl)-4,6-dibromoaniline during storage

Welcome to the Technical Support Center for handling 2-(Aminomethyl)-4,6-dibromoaniline (and its dihydrochloride salt, CAS: 2126178-89-8). This bifunctional building block is highly valued in drug development but is noto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 2-(Aminomethyl)-4,6-dibromoaniline (and its dihydrochloride salt, CAS: 2126178-89-8). This bifunctional building block is highly valued in drug development but is notoriously unstable under ambient conditions. This guide provides researchers and scientists with field-proven, self-validating protocols to prevent degradation, ensure batch-to-batch reproducibility, and troubleshoot common experimental failures.

Section 1: Mechanistic Causality of Degradation

To effectively protect 2-(Aminomethyl)-4,6-dibromoaniline, one must understand the chemical causality behind its instability. The molecule possesses two distinct reactive centers that degrade via different mechanisms:

  • Aromatic Amine Oxidation: The aniline moiety is highly susceptible to [1]. This process generates reactive N-oxides and quinone imine intermediates, which subsequently polymerize into highly colored azo compounds[2].

  • Aliphatic Amine Nucleophilicity: The primary aminomethyl group is a strong nucleophile. If exposed to ambient air, it rapidly[3]. This chemisorption leads to physical clumping and an irreversible shift in the molecular weight of the bulk material[4].

  • Photolytic Dehalogenation: While the two bromine atoms at the 4 and 6 positions slightly reduce the electron density of the aniline ring (offering marginal stabilization), these C-Br bonds are sensitive to ultraviolet (UV) and ambient light. Light exposure can trigger radical generation and [5].

Degradation Compound 2-(Aminomethyl)- 4,6-dibromoaniline O2_Aniline Aromatic Amine Oxidation (O2) Compound->O2_Aniline CO2_Aliphatic Aliphatic Amine Reaction (CO2) Compound->CO2_Aliphatic Light_Br Photodegradation (UV/Light) Compound->Light_Br Quinone Quinone Imines & Azo Dimers (Brown Discoloration) O2_Aniline->Quinone Carbamate Carbamate Salts (Clumping / Mass Shift) CO2_Aliphatic->Carbamate Radical Radical Formation & Dehalogenation Light_Br->Radical

Mechanistic degradation pathways of 2-(Aminomethyl)-4,6-dibromoaniline upon environmental exposure.

Section 2: Troubleshooting Guide & FAQs

Q1: My freshly opened batch was a white/pale yellow powder, but it has turned dark brown over a few weeks. Is it still usable? A1: No. The dark brown discoloration is a definitive indicator of oxidative degradation, [6]. The color change confirms the [2]. For sensitive analytical or synthetic applications, this batch must be discarded. Using oxidized aniline derivatives will introduce reactive impurities that can poison metal catalysts or cause massive side-reactions in downstream synthesis.

Q2: I noticed the powder is clumping together, and my LC-MS shows an unexpected mass shift of +44 Da. What happened? A2: This is the hallmark of carbamate formation. The aliphatic aminomethyl group has reacted with atmospheric CO2​ [3]. Clumping is often exacerbated by simultaneous moisture absorption (hygroscopicity). To prevent this, the compound must be handled strictly under an inert atmosphere (Argon or Nitrogen) from the moment the seal is broken.

Q3: Can I prepare a stock solution of 2-(Aminomethyl)-4,6-dibromoaniline in DMSO or DMF and store it at -20°C? A3: Absolutely not. Storing this compound in solution drastically accelerates degradation. Solvents like DMSO can act as mild oxidants over time, and trace dissolved oxygen will rapidly oxidize the aniline ring. Always store the compound as a dry solid and prepare fresh solutions immediately prior to your experiment.

Q4: Does the dihydrochloride salt form degrade as quickly as the freebase? A4: The dihydrochloride salt (CAS: 2126178-89-8) is significantly more stable because the amine lone pairs are protonated. This renders them non-nucleophilic and less susceptible to immediate oxidation or CO2​ capture. However, the salt remains highly light-sensitive and hygroscopic. If your synthesis requires the freebase, extreme anaerobic precautions are mandatory.

Section 3: Standard Operating Procedure (SOP) for Storage and Handling

To establish a self-validating system of compound integrity, you must isolate the master batch from repeated environmental exposure. Follow this strict aliquoting protocol:

Step 1: Inert Atmosphere Transfer Never open the vendor vial in ambient air. Transfer the sealed vial into a glovebox or a well-purged glovebag filled with high-purity Argon. Argon is preferred over Nitrogen due to its higher density, which creates a superior protective blanket over the solid[6].

Step 2: Single-Use Aliquoting Divide the bulk material into single-use, amber glass vials. This prevents repeated freeze-thaw cycles and eliminates the risk of introducing trace oxygen or moisture into the master batch during daily use.

Step 3: Hermetic Sealing Flush the headspace of each single-use vial with Argon. Seal with a PTFE-lined cap (which prevents oxygen permeation far better than standard silicone septa) and wrap the cap tightly with Parafilm.

Step 4: Desiccated Cold Storage Place the aliquoted vials inside a secondary container (e.g., a desiccator jar containing Drierite or silica gel) and store at -20°C in the dark.

Workflow Start 1. Receive Reagent (Amber Vial) Glovebox 2. Transfer to Glovebox/Glovebag Start->Glovebox Purge 3. Purge with High-Purity Argon Glovebox->Purge Aliquot 4. Aliquot into Single-Use Vials Purge->Aliquot Seal 5. Seal with PTFE Caps & Parafilm Aliquot->Seal Warning Do NOT store in solution! Aliquot->Warning Store 6. Store at -20°C in Desiccator Seal->Store

Step-by-step anaerobic handling and aliquoting workflow for sensitive amine derivatives.

Section 4: Quantitative Data Summary

To assist in experimental planning, the following table summarizes the expected stability of 2-(Aminomethyl)-4,6-dibromoaniline under various storage conditions. Visual inspection of color serves as a reliable, self-validating proxy for compound purity.

Storage ConditionAtmosphereLight ExposureExpected Shelf LifePrimary Degradation Marker
-20°C (Solid) Argon / N2​ Dark (Amber Vial)> 12 MonthsNone (Stable, white/pale yellow)
2-8°C (Solid) Argon / N2​ Dark (Amber Vial)3 - 6 MonthsSlight yellowing
Room Temp (Solid) Ambient AirAmbient Light< 1 WeekBrown/black discoloration, clumping
Solution (DMSO/DMF) Ambient AirAmbient Light< 24 HoursRapid color change, multiple HPLC peaks

References

  • StackExchange Chemistry. "By what reaction does (–)-sparteine decompose in ambient conditions?" Source: stackexchange.com. URL: [Link]

  • Chemical Research in Toxicology. "Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites." Source: acs.org. URL: [Link]

  • PMC / National Institutes of Health. "Aromatic Amine-Functionalized Covalent Organic Frameworks (COFs) for CO2/N2 Separation." Source: nih.gov. URL: [Link]

  • Taylor & Francis. "Part 3: Corrosion and prevention in post-combustion CO2 capture systems." Source: tandfonline.com. URL: [Link]

  • Environmental Science & Technology. "Photooxidation of Aniline Derivatives Can Be Activated by Freezing Their Aqueous Solutions." Source: acs.org. URL: [Link]

Sources

Troubleshooting

Optimizing recrystallization solvents for 2-(Aminomethyl)-4,6-dibromoaniline purification

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of heavily functionalized aromatic APIs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of heavily functionalized aromatic APIs. 2-(Aminomethyl)-4,6-dibromoaniline presents a highly specific set of physicochemical challenges: it possesses competing primary amines (one aromatic, one aliphatic), a highly lipophilic dibromoaromatic core, and a strong propensity for oxidative degradation.

This guide is designed to move beyond basic trial-and-error, providing you with the mechanistic causality behind solvent selection, a self-validating recrystallization protocol, and targeted troubleshooting for common failure modes.

Mechanistic Insights: The Chemistry of Solvent Selection

Selecting a recrystallization solvent for 2-(Aminomethyl)-4,6-dibromoaniline is not merely about matching polarity; it requires navigating the reactive vulnerabilities of the molecule.

  • The Schiff Base Vulnerability: The presence of dual primary amines makes this molecule highly susceptible to nucleophilic addition. You must strictly prohibit the use of any ketone or aldehyde solvents (e.g., acetone, methyl ethyl ketone, benzaldehyde). Heating primary amines in these solvents drives a condensation reaction that forms Schiff bases (imines), irreversibly contaminating your product[1].

  • Lattice Disruption: The two bromine atoms at the 4 and 6 positions create strong intermolecular halogen bonds within the crystal lattice. To achieve dissolution, the solvent system must possess enough aromatic or dispersive character to disrupt these networks.

  • Oxidative Susceptibility: Electron-rich anilines readily oxidize to form highly conjugated, deeply colored quinonoid impurities when exposed to oxygen at elevated temperatures [2]. Consequently, solvent degassing and inert atmospheric controls are non-negotiable parameters for high-yield recovery.

Quantitative Solvent Suitability Matrix

To facilitate rapid decision-making, the following table evaluates common solvent systems based on their dielectric constants and mechanistic compatibility with the free base form of the molecule.

Table 1: Solvent System Evaluation for 2-(Aminomethyl)-4,6-dibromoaniline (Free Base)

Solvent SystemDielectric Constant (ε)Boiling Point (°C)SuitabilityMechanistic Rationale
Toluene / Heptane 2.4 / 1.9110 / 98Optimal "Like dissolves like" for the aromatic core. Heptane acts as a highly controllable anti-solvent. Completely inert to primary amines.
Ethyl Acetate 6.077Acceptable Good general solubility. However, prolonged heating (>12 hours) can lead to trace amidation of the aliphatic amine.
Acetonitrile 37.582Acceptable Excellent for precipitating highly polar impurities, but the steep solubility curve requires highly precise cooling rates to prevent oiling out.
Ethanol / Water 24.5 / 80.178 / 100Sub-Optimal Better suited for the dihydrochloride salt variant [5]. For the free base, high temperatures in protic mixtures can induce slight degradation.
Acetone / Hexane 20.7 / 1.956 / 68Prohibited Acetone reacts directly with the primary amines to form Schiff base impurities [1].

Recrystallization Decision Workflow

The following logic tree outlines the critical path for solvent selection and process troubleshooting, depending on the physical form of your starting material.

SolventSelection Start Crude 2-(Aminomethyl)- 4,6-dibromoaniline CheckForm Determine Physical Form Start->CheckForm FreeBase Free Base CheckForm->FreeBase HClSalt Dihydrochloride Salt CheckForm->HClSalt AvoidKetones CRITICAL: Exclude Ketones (Avoid Schiff Base) FreeBase->AvoidKetones SolventSalt Select Ethanol/Water or Methanol/IPA HClSalt->SolventSalt SolventFB Select Toluene/Heptane or Ethyl Acetate AvoidKetones->SolventFB Dissolution Heat to near boiling under N2 atmosphere SolventFB->Dissolution SolventSalt->Dissolution HotFiltration Hot Filtration (Remove insolubles) Dissolution->HotFiltration Cooling Controlled Cooling (0.5°C / min) HotFiltration->Cooling OilingOut Oiling Out? Cooling->OilingOut Seed Add Seed Crystals or Scratch Flask OilingOut->Seed Yes Isolate Filter, Wash, Dry (Pure Product) OilingOut->Isolate No Seed->Cooling

Workflow for solvent selection and recrystallization troubleshooting of 2-(Aminomethyl)-4,6-dibromoaniline.

Self-Validating Protocol: Toluene/Heptane Anti-Solvent Recrystallization

This methodology utilizes a binary solvent system to maximize yield while preventing thermal degradation. Every step includes a self-validation check to ensure the process remains within acceptable thermodynamic boundaries.

Equipment Required: Multi-neck round-bottom flask, reflux condenser, internal thermocouple, N2 manifold, pre-warmed fritted funnel.

  • Preparation & Inerting: Place the crude free base into the flask. Purge the system with Nitrogen (N2) for 10 minutes.

    • Causality: Displacing oxygen prevents the thermal oxidation of the aniline group [2].

    • Validation Check: The solvent should not darken or shift to a brown/purple hue during the heating phase.

  • Dissolution: Add minimal Toluene (approx. 5 mL per gram of crude). Heat the suspension to 85°C–90°C using an oil bath. If dissolution is incomplete, add Toluene in 0.5 mL increments until a clear solution is achieved.

  • Hot Filtration: Perform a rapid hot filtration through a pre-warmed fritted funnel into a pre-heated receiving flask.

    • Causality: Removing heterogeneous nucleation sites (like inorganic salts or polymerized degradation products) prevents the entrapment of impurities during crystallization.

    • Validation Check: The resulting filtrate must be visually clear and free of suspended particulates.

  • Anti-Solvent Addition (Saturation Targeting): While maintaining the solution at 85°C, add hot Heptane dropwise until the solution becomes faintly turbid. Immediately add 2–3 drops of Toluene until the solution just clears.

    • Validation Check: Reaching the exact cloud point confirms you are precisely at the saturation limit, maximizing the final thermodynamic yield.

  • Controlled Cooling: Turn off the heat source. Allow the solution to cool to room temperature at a controlled rate of approximately 0.5°C/min (monitored via the internal thermocouple).

    • Causality: Slow, controlled cooling promotes the thermodynamic growth of large, pure crystals rather than the kinetic precipitation of amorphous, impurity-laden solids [3].

  • Isolation: Once at room temperature, further cool the flask in an ice bath (0–5°C) for 1 hour. Vacuum filter the crystals, wash with cold Heptane, and dry under vacuum at 40°C to a constant weight.

Troubleshooting FAQs

Q: My product is "oiling out" (forming a liquid layer) instead of forming solid crystals. How do I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the compound is lower than the temperature at which it saturates the solvent [4]. For this molecule, it usually means your Toluene/Heptane ratio is too rich in Heptane at high temperatures. Solution: Reheat the mixture until the oil completely redissolves. Add slightly more Toluene (the good solvent) to shift the saturation curve, and cool the flask much more slowly. Introducing a pure seed crystal exactly at the cloud point can also force solid-state nucleation before the oiling boundary is reached.

Q: The isolated crystals are dark brown or black instead of off-white. What happened? A: Anilines are highly susceptible to oxidation, forming highly conjugated quinonoid impurities [2]. This is severely exacerbated by prolonged heating in the presence of atmospheric oxygen. Solution: Ensure your solvents are thoroughly degassed (e.g., by sparging with N2 for 15 minutes prior to use) and maintain a strict inert atmosphere during the entire heating and cooling phase.

Q: Can I use Acetone to wash the final crystals on the filter to speed up the drying process? A: Absolutely not. Acetone will react with the primary aliphatic and aromatic amines on the surface of your crystals to form a Schiff base (imine) impurity [1]. Always use a non-reactive, highly volatile solvent like cold Heptane or Pentane for the final wash.

Q: I am working with the dihydrochloride salt variant of this molecule. Does the protocol change? A: Yes, drastically. The dihydrochloride salt of 2-(Aminomethyl)-4,6-dibromoaniline is highly polar and exists as an ionic lattice [5]. The Toluene/Heptane system will not dissolve it. You must switch to a polar protic solvent system, such as an Ethanol/Water gradient or Methanol/Isopropanol, while utilizing the same temperature-gradient cooling principles outlined above.

References

  • Semantic Scholar. Synthesis, Characterization, Biological Activity Studies of Schiff Bases.
  • Royal Society of Chemistry. Preparation of p-Bromoaniline | Comprehensive Organic Chemistry Experiments.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • Stack Exchange (Chemistry). Are there any general rules for choosing solvents for recrystallization?
  • Sigma-Aldrich. 2-(aminomethyl)-4,6-dibromoaniline dihydrochloride.
Optimization

Separating 2-(Aminomethyl)-4,6-dibromoaniline from monobromo aniline impurities

Welcome to the Technical Support Center. This guide is designed for scientists and drug development professionals tasked with the isolation and purification of 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for scientists and drug development professionals tasked with the isolation and purification of 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine). This compound is a critical precursor in the synthesis of mucolytic active pharmaceutical ingredients (APIs) such as Ambroxol[1].

During the bromination of benzylamine precursors, under-reaction frequently leads to the formation of monobromo aniline impurities (e.g., 2-(aminomethyl)-4-bromoaniline)[2]. Separating these structurally similar compounds requires a precise understanding of their thermodynamic and chromatographic behaviors.

Part 1: Fundamental Chemistry & Causality (FAQs)

Q1: Why do monobromo impurities co-elute or co-crystallize with the dibromo target? A1: Both the target and the impurity share an identical carbon skeleton containing two basic functional groups: a primary aniline amine and a primary aliphatic benzylamine. Because their molecular weights and hydrogen-bonding capacities are highly similar, standard recrystallization techniques often fail to discriminate between them. Separation must exploit the secondary physicochemical effects introduced by the second halogen atom.

Q2: What are the specific thermodynamic differences I can exploit for separation? A2: The addition of a second bromine atom introduces two critical shifts:

  • Increased Lipophilicity: Bromine is a large, polarizable, hydrophobic atom. The dibromo target has a significantly higher LogP than the monobromo impurity, allowing for reverse-phase separation[3].

  • Decreased Aniline Basicity (pKa Shift): Halogens exert a strong electron-withdrawing inductive (-I) effect[4]. While a single bromine at the para position lowers the aniline pKa to approximately 3.86[4], adding a second bromine at the ortho position drastically pulls electron density away from the nitrogen, dropping the pKa to ~1.8.

Table 1: Physicochemical Comparison of Target vs. Impurity
CompoundAniline pKa (Est.)Benzylamine pKa (Est.)LogP (Est.)Net Charge at pH 2.8
Monobromo Impurity ~ 3.86~ 9.01.8+2 (Highly Hydrophilic)
Dibromo Target ~ 1.80~ 8.82.6+1 (Lipophilic)

Part 2: Troubleshooting Guide – Preparative Scale Separation

Issue: Scaling up separation using preparative chromatography consumes excessive solvent and yields poor throughput. Root Cause: Over-reliance on chromatographic methods when a highly scalable thermodynamic property (differential pKa) is available. Solution: Implement a Differential Protonation Extraction . By precisely controlling the pH, you can selectively protonate the aniline group of the impurity while leaving the target's aniline group neutral.

Methodology: pH-Controlled Liquid-Liquid Extraction

This protocol is a self-validating system: successful phase separation strictly depends on the charge states dictated by the pH.

  • Complete Protonation: Dissolve the crude amine mixture in 1.0 M HCl ( pH<1.0 ). At this stage, both the benzylamine and aniline nitrogens on all molecules are fully protonated.

  • Selective Deprotonation (Titration): Slowly titrate the aqueous solution with 0.5 M NaOH under continuous stirring. Monitor with a calibrated pH meter until the pH stabilizes exactly between 2.5 and 2.8 .

    • Causality: At pH 2.8, the monobromo aniline (pKa 3.86) remains predominantly protonated (+1). The dibromo aniline (pKa 1.8) is deprotonated (neutral). Because both molecules possess a benzylamine group (pKa ~9.0), they both carry an additional +1 charge.

  • Phase Extraction: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate (EtOAc) and agitate vigorously for 10 minutes.

  • Phase Separation (Self-Validation Check): Allow the layers to separate. The aqueous phase will retain the monobromo impurity (net charge +2, highly water-soluble). The organic phase will extract the dibromo target (net charge +1, but highly lipophilic due to the two bromine atoms).

  • Recovery: Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the purified 2-(Aminomethyl)-4,6-dibromoaniline.

Workflow cluster_0 Preparative Workflow (Differential Protonation) Start Crude Mixture (Dibromo Target + Monobromo Impurity) Acidify 1. Dissolve in Aqueous Acid (pH < 1.0) Start->Acidify Adjust 2. Titrate to pH 2.8 (Target Aniline = Neutral, Impurity Aniline = +1) Acidify->Adjust Extract 3. Liquid-Liquid Extraction (DCM or EtOAc) Adjust->Extract Org Organic Phase Net +1 Charge (Dibromo) High Purity Target Extract->Org Lipophilic Partitioning Aq Aqueous Phase Net +2 Charge (Monobromo) Discard/Recycle Extract->Aq Hydrophilic Retention

Fig 1: pH-controlled differential protonation workflow for preparative separation.

Part 3: Troubleshooting Guide – Analytical Scale (RP-HPLC)

Issue: Poor resolution between monobromo and dibromo peaks, accompanied by severe peak tailing during QC analysis. Root Cause: The primary benzylamine group acts as a strong hydrogen-bond donor and cation, interacting with residual silanols on the silica backbone of standard C18 columns. Solution: Utilize a low-silanol activity column[3] combined with an acidic ion-pairing mobile phase to mask the amine charges.

Methodology: Ion-Paired Reverse-Phase HPLC

This protocol validates the purity of the extraction method described above.

  • Column Selection: Equip the system with a low-silanol C18 column (e.g., Newcrom R1 or equivalent[3], 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA lowers the pH to ~2.0 (ensuring consistent protonation states) and acts as an ion-pairing agent. The hydrophobic CF3​ tail of TFA binds to the protonated benzylamine, neutralizing its charge and facilitating sharp, Gaussian peak shapes on the hydrophobic stationary phase.

  • Gradient Execution: Run the gradient outlined in Table 2 at a flow rate of 1.0 mL/min.

  • Detection & System Suitability (Self-Validation Check): Monitor UV absorbance at 254 nm. The monobromo impurity must elute first due to its lower LogP. The system is validated if the Resolution ( Rs​ ) between the monobromo and dibromo peaks is >2.0 , and the Tailing Factor ( Tf​ ) for the dibromo peak is <1.5 .

Table 2: RP-HPLC Gradient Protocol
Time (min)% Mobile Phase A (Water + TFA)% Mobile Phase B (MeCN + TFA)
0.0955
10.04060
12.0595
15.0955

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)-4,6-dibromoaniline

Welcome to the Technical Support Center for the synthesis of 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine). This compound is a highly valuable building block and a critical intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine). This compound is a highly valuable building block and a critical intermediate in the synthesis of mucolytic active pharmaceutical ingredients (APIs) such as Ambroxol and Bromhexine[1].

Due to the presence of two heavy bromine atoms on an electron-rich aniline ring, researchers frequently encounter side reactions such as hydrodehalogenation , dimerization , and oxidation during its synthesis[2][3]. This guide is designed to provide mechanistic troubleshooting, self-validating protocols, and quantitative data to help you achieve high-purity yields.

Part 1: Mechanistic Troubleshooting Guide (Q&A)

Q1: I am reducing 2-amino-3,5-dibromobenzonitrile to the target amine using Palladium on Carbon (Pd/C) and hydrogen gas, but my LC-MS shows massive amounts of debrominated impurities. Why does this happen? A1: This is a classic case of competitive hydrodehalogenation. The electron-donating primary aromatic amine (at the ortho position) significantly increases the electron density of the benzene ring. When the molecule adsorbs onto the palladium surface, the metal undergoes oxidative addition into the weakened C–Br bonds at a rate that competes with the reduction of the nitrile group[2].

  • The Fix: Abandon standard transition-metal catalytic hydrogenation. Instead, utilize a chemoselective hydride system such as Sodium Borohydride ( NaBH4​ ) activated by Cobalt(II) chloride ( CoCl2​ ), or a Borane-THF complex. These reagents reduce nitriles to primary amines via a hydride-transfer mechanism that completely ignores aryl halides.

Q2: I am using the reductive amination route starting from 2-amino-3,5-dibromobenzaldehyde. My yield of the primary amine is low, and I am isolating a large amount of a secondary amine dimer. How can I prevent this? A2: Dimerization is a kinetic issue. As soon as your target primary amine (2-(aminomethyl)-4,6-dibromoaniline) is formed, it acts as a stronger nucleophile than the ammonia source in your reactor. It attacks unreacted starting aldehyde to form a Schiff base, which is subsequently reduced into an unwanted secondary amine dimer.

  • The Fix: You must kinetically favor the primary amine formation. This can be done by using a massive excess of ammonia (e.g., >15 equivalents of methanolic ammonia). For a more robust solution, switch to a stepwise protocol: first convert the aldehyde to an oxime using hydroxylamine hydrochloride, isolate the oxime, and then reduce it to the primary amine using Zinc/Acetic acid[4].

Q3: My purified 2-(aminomethyl)-4,6-dibromoaniline turns from a white powder to a dark brown sticky solid after a few weeks in the desiccator. What is degrading? A3: The free base of this molecule is highly susceptible to air oxidation due to the electron-rich dibromoaniline moiety. Trace transition metals or UV light catalyze the oxidation of the benzylic amine into imines or azo compounds[3].

  • The Fix: Never store the free base. Always convert the final product into its hydrochloride (HCl) salt. Protonating the benzylic amine withdraws electron density from the system, drastically increasing its oxidative stability and shelf life.

Part 2: Visualizing the Workflows

Synthetic Pathways & Side Reactions

G A 2-Amino-3,5-dibromobenzonitrile (Starting Material) B1 Pd/C + H2 (Non-selective Reduction) A->B1 B2 NaBH4 / CoCl2 (Chemoselective Reduction) A->B2 C1 Dehalogenated Impurities (Major Side Reaction) B1->C1 Cleaves C-Br bond C2 2-(Aminomethyl)-4,6-dibromoaniline (Target Product) B2->C2 Preserves C-Br bond

Caption: Synthetic pathways and side reactions during the reduction of 2-amino-3,5-dibromobenzonitrile.

Troubleshooting Logic Tree for Dimerization

Troubleshooting Start Issue: High Dimerization (Secondary Amine) Q1 Ammonia Excess? Start->Q1 Sol1 Increase NH3 to >15 eq Q1->Sol1 No Q2 One-pot Reductive Amination? Q1->Q2 Yes Sol2 Switch to Stepwise Oxime Reduction Q2->Sol2 Yes

Caption: Troubleshooting logic tree for minimizing dimerization side reactions.

Part 3: Quantitative Data & Impurity Profiling

To assist in selecting the correct reduction conditions, the following table summarizes the expected impurity profiles when reducing 2-amino-3,5-dibromobenzonitrile (10 mmol scale, 25°C).

Reducing Agent / CatalystTarget Amine Yield (%)Dehalogenated Impurities (%)Unreacted Starting Material (%)Notes
H2​
  • 10% Pd/C
15%82% <1%Rapid C-Br cleavage observed[2].
H2​
  • Raney Nickel
  • 45%35%10%Moderate dehalogenation; requires high pressure.
    LiAlH4​ / THF 60%25%<1%Harsh conditions lead to partial debromination.
    NaBH4​ / CoCl2​ 92% <1% 2%Highly chemoselective; generates Co2​B in situ.
    BH3​⋅THF 88%<1%5%Excellent selectivity, but requires strict anhydrous conditions.

    Part 4: Self-Validating Experimental Protocols

    Protocol 1: Chemoselective Reduction of 2-Amino-3,5-dibromobenzonitrile

    Causality & Validation: This protocol utilizes CoCl2​ and NaBH4​ . The initial reaction between these two generates cobalt boride ( Co2​B ) in situ (visible as a black precipitate). This transient species acts as a highly active, non-dehalogenating catalyst for the reduction of the nitrile by the remaining borohydride.

    Step-by-Step Methodology:

    • Preparation: Dissolve 2-amino-3,5-dibromobenzonitrile (10 mmol) in anhydrous methanol (50 mL) in a 250 mL round-bottom flask.

    • Catalyst Precursor: Add CoCl2​⋅6H2​O (2 mmol, 0.2 eq) and stir until fully dissolved. Validation Check: The solution must turn a distinct pink/purple color.

    • Cooling: Cool the reaction mixture to 0°C using an ice-water bath to control the exothermic hydride reaction.

    • Reduction: Slowly add NaBH4​ (50 mmol, 5 eq) in small portions over 30 minutes.

      • Caution: Vigorous hydrogen gas evolution will occur.

      • Validation Check: The solution will immediately turn pitch black, confirming the successful formation of the active Co2​B catalyst.

    • Monitoring: Stir at room temperature for 2 hours. Monitor reaction completion via TLC (Eluent: Ethyl Acetate/Hexane 1:1, UV detection). The starting material spot ( Rf​≈0.7 ) should completely disappear, replaced by a baseline-hugging amine spot ( Rf​≈0.1 ).

    • Quenching: Carefully quench the reaction by adding 3M HCl dropwise until the black precipitate dissolves and the pH reaches ~2. This destroys the catalyst and unreacted borohydride.

    • Extraction: Basify the aqueous layer with 2M NaOH to pH 10. Extract the free base with Dichloromethane (3 x 30 mL).

    • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude free base.

    Protocol 2: Stabilization via Hydrochloride Salt Formation

    Causality & Validation: Converting the free base to an HCl salt prevents autoxidation[3]. The salt is insoluble in ether, providing an automatic purification step driven by precipitation.

    Step-by-Step Methodology:

    • Dissolve the crude 2-(aminomethyl)-4,6-dibromoaniline free base in a minimal volume of dry ethanol (approx. 10 mL).

    • Cool the solution to 0°C.

    • Dropwise, add 1.1 equivalents of 2M HCl in diethyl ether under vigorous stirring.

    • Validation Check: A dense, white crystalline precipitate will form immediately.

    • Filter the precipitate under a vacuum, wash with cold diethyl ether (2 x 10 mL), and dry under a high vacuum to yield analytically pure 2-(aminomethyl)-4,6-dibromoaniline hydrochloride.

    Part 5: Frequently Asked Questions (FAQs)

    Q: Can I use standard HPLC conditions to analyze the purity of the free base? A: Yes, but you must use a buffered mobile phase. Because the benzylic amine is highly basic, it will streak on standard C18 columns if unbuffered. Use a mobile phase containing 0.1% potassium dihydrogen phosphate buffer (adjusted to pH 7.0) and acetonitrile to ensure sharp peak shapes[5].

    Q: Is it possible to synthesize this compound via direct bromination of 2-aminobenzylamine? A: While theoretically possible, direct bromination of 2-aminobenzylamine is notoriously difficult to control. The highly activated ring leads to over-bromination (tribromo impurities) and oxidation of the benzylic amine by the bromine reagent[3]. It is far more efficient to brominate a deactivated precursor (like anthranilic acid) first, and then build the benzylic amine[4].

    Sources

    Optimization

    Technical Support Center: Mobile Phase Optimization for 2-(Aminomethyl)-4,6-dibromoaniline Chromatography

    Audience: Researchers, Scientists, and Drug Development Professionals Subject: Resolving peak tailing, retention instability, and resolution issues for halogenated basic amines. Mechanistic Overview 2-(Aminomethyl)-4,6-d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, Scientists, and Drug Development Professionals Subject: Resolving peak tailing, retention instability, and resolution issues for halogenated basic amines.

    Mechanistic Overview

    2-(Aminomethyl)-4,6-dibromoaniline is a highly functionalized halogenated basic amine that serves as the core structural scaffold for several mucolytic agents (e.g., Ambroxol, Bromhexine). Chromatographically, this molecule presents a dual challenge: the highly hydrophobic dibromo-aromatic ring drives strong reversed-phase retention, while the primary aliphatic aminomethyl group (pKa ~9.0) remains fully protonated under standard acidic to neutral HPLC conditions. This protonation leads to severe secondary interactions with the stationary phase, requiring precise mobile phase optimization.

    Troubleshooting Guide & FAQs

    Q1: Why does 2-(Aminomethyl)-4,6-dibromoaniline exhibit severe peak tailing on standard C18 columns? A1: The primary cause is a secondary retention mechanism known as cation exchange. While the hydrophobic dibromo-ring interacts with the C18 alkyl chains, the positively charged aliphatic amine interacts with unreacted, negatively charged silanol groups (Si-O⁻) on the silica surface. Because these silanol sites are energetically heterogeneous, analyte molecules desorb at different rates, causing the characteristic "tail" at the end of the peak[1].

    Q2: How should I adjust the mobile phase pH to suppress this tailing? A2: You must operate at a pH significantly lower than the pKa of the acidic silanols. Lowering the mobile phase pH to ≤ 3.0 (using buffers like potassium phosphate or additives like formic acid) protonates the silanol groups (Si-OH), neutralizing their negative charge. This eliminates the electrostatic attraction between the silica surface and the protonated aminomethyl group[2].

    Q3: Even at pH 2.5, my tailing factor (Tf) is > 1.5. What mobile phase additives can resolve this? A3: If low pH alone is insufficient, you must introduce a competing base or an ion-pairing reagent to shield the secondary interactions.

    • Competing Bases: Adding 5–10 mM Triethylamine (TEA) masks the active silanol sites. TEA is a small, highly basic molecule that aggressively competes with your analyte for residual silanols, effectively blocking them from interacting with your target compound.

    • Ion-Pairing Reagents: Alternatively, using 0.1% Trifluoroacetic acid (TFA) provides a hydrophobic counter-ion (CF3COO⁻) that forms a neutral ion pair with the protonated amine, masking its positive charge and improving elution kinetics[3].

    Q4: My retention times are drifting between injections. How can I stabilize them? A4: Retention time drift for ionizable compounds is typically caused by inadequate buffer capacity or localized ionic strength variations. Ensure your aqueous mobile phase contains a buffer concentration of at least 20–50 mM. If using a gradient method, ensure the buffer remains fully soluble in the organic modifier; for instance, high concentrations of phosphate buffer can precipitate in >70% Acetonitrile, causing micro-blockages and pressure fluctuations[4].

    Q5: Should I use Methanol or Acetonitrile as the organic modifier for separating this compound from debrominated impurities? A5: Acetonitrile is generally preferred for halogenated anilines due to its lower viscosity and dipole-dipole interaction profile, which yields sharper peaks and higher theoretical plates. However, when separating closely related mono-bromo or debrominated impurities, Methanol often provides superior selectivity due to its hydrogen-bonding capabilities. A highly effective starting point for brominated anilines is a 60:40 Methanol to 0.1% Orthophosphoric acid ratio[5].

    Quantitative Data: Impact of Mobile Phase Chemistry

    The following table summarizes the causal relationship between mobile phase optimization and chromatographic performance for 2-(Aminomethyl)-4,6-dibromoaniline (using a Type-B End-capped C18 column, 250 x 4.6 mm, 5 µm, 1.0 mL/min).

    Mobile Phase CompositionpHTailing Factor (Tf)Theoretical Plates (N)Resolution (Rs) from Mono-bromo Impurity
    50:50 ACN : Water (Unbuffered)6.52.853,5001.1
    50:50 ACN : 25 mM Phosphate Buffer2.51.627,2001.8
    50:50 ACN : 25 mM Phosphate Buffer + 10 mM TEA2.51.1511,5002.4
    60:40 MeOH : Water + 0.1% TFA2.11.0812,1002.6

    Self-Validating Experimental Protocol: Preparation of TEA-Buffered Mobile Phase

    To ensure reproducibility and scientific integrity, follow this self-validating protocol for preparing a silanol-masking mobile phase.

    Step 1: Aqueous Buffer Preparation Dissolve 3.4 g of Monobasic Potassium Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water to yield a ~25 mM solution.

    Step 2: Addition of Competing Base Add 1.4 mL of Triethylamine (TEA) to the aqueous buffer to achieve a ~10 mM concentration. Causality Note: TEA must be added before final pH adjustment to account for its strong basicity, which will temporarily spike the pH of the solution.

    Step 3: pH Adjustment Titrate the solution dropwise with concentrated Orthophosphoric acid (H₃PO₄) while stirring continuously until the pH reaches exactly 2.5 ± 0.05.

    Step 4: Filtration and Degassing Filter the buffer through a 0.45 µm (or 0.22 µm for UHPLC) hydrophilic membrane (e.g., Nylon or PES). Degas via ultrasonication for 15 minutes to prevent outgassing in the pump heads.

    Step 5: Column Equilibration Pump the mobile phase (mixed 50:50 with Acetonitrile) through the C18 column at 1.0 mL/min for a minimum of 20 column volumes. Causality Note: TEA requires significant time to fully saturate and mask the active silanol sites on the stationary phase. Premature injection will result in shifting retention times.

    Step 6: System Suitability Verification (Self-Validation) Inject a 10 µg/mL standard of 2-(Aminomethyl)-4,6-dibromoaniline. Calculate the USP Tailing Factor (Tf) at 5% peak height.

    • Pass Criteria: If Tf ≤ 1.2 and the Relative Standard Deviation (RSD) of the retention time for 5 replicate injections is ≤ 1.0%, the system is validated and ready for sample analysis.

    • Fail Criteria: If Tf > 1.2, verify column end-capping integrity (consider replacing the column) or increase the TEA concentration to 15 mM.

    Troubleshooting Workflow Visualization

    TroubleshootingWorkflow Start Issue: Peak Tailing (Tf > 1.5) CheckpH Evaluate Mobile Phase pH Is pH > 3.0? Start->CheckpH AdjustpH Adjust to pH 2.5 (Protonate Silanols) CheckpH->AdjustpH Yes CheckTailing Re-evaluate Peak Shape Is Tf still > 1.2? CheckpH->CheckTailing No AdjustpH->CheckTailing AddAdditive Add Competing Base (e.g., 10mM TEA) CheckTailing->AddAdditive Yes Success Optimal Chromatography (Tf < 1.2, Stable RT) CheckTailing->Success No CheckColumn Verify Column Chemistry Is it Type-B End-capped? AddAdditive->CheckColumn ChangeColumn Switch to End-capped C18 or Polar-Embedded Phase CheckColumn->ChangeColumn No CheckColumn->Success Yes ChangeColumn->Success

    Logical troubleshooting workflow for resolving peak tailing in basic amine chromatography.

    References

    • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." [Link]

    • Chrom Tech. "What Causes Peak Tailing in HPLC?"[Link]

    • LCGC Blog. "HPLC Diagnostic Skills II – Tailing Peaks."[Link]

    • Journal of Pharmaceutical and Scientific Innovation. "HPLC method for the determination of ambroxol HCl in the presence of antimicrobial preservatives in oral liquid formulation." [Link]

    • Asian Journal of Chemistry. "RP-HPLC Method for Determination of Salbutamol and Bromhexine in Syrup: Modelling and Optimization by Response Surface Methodology."[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    2-(Aminomethyl)-4,6-dibromoaniline vs. 2-Aminobenzylamine: A Comprehensive Reactivity Guide

    Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Experimental Workflows Executive Summary 2-Aminobenzylamine (2-ABA) and its diha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validated Experimental Workflows

    Executive Summary

    2-Aminobenzylamine (2-ABA) and its dihalogenated derivative, 2-(Aminomethyl)-4,6-dibromoaniline (interchangeably known as 2-amino-3,5-dibromobenzylamine), are highly versatile bifunctional building blocks in organic synthesis. While sharing a core structural motif—an aromatic ring bearing both an aniline-type amine and a benzylic amine—their reactivity profiles diverge drastically.

    Unsubstituted 2-ABA is a dynamic scaffold capable of dual-amine participation, making it a premier precursor for complex heterocycles like quinazolines and benzodiazepines[1]. Conversely, 2-(Aminomethyl)-4,6-dibromoaniline leverages extreme steric and electronic deactivation of its aromatic amine to serve as a highly selective precursor, most notably in the synthesis of mucolytic therapeutics such as ambroxol and bromhexine[2][3].

    Electronic & Steric Causality: The Nucleophilicity Differential

    The synthetic utility of these compounds is dictated by the nucleophilicity differential between their two primary amine groups.

    In 2-Aminobenzylamine , the benzylic (aliphatic) amine is inherently more nucleophilic than the aromatic amine, which is partially deactivated by the electron-withdrawing nature of the benzene ring[4]. However, this nucleophilicity gap is only moderate. Without strategic experimental design, reactions can suffer from poor regioselectivity or over-alkylation[4]. Both amines retain enough nucleophilic character to participate in multi-component cyclization reactions[1].

    The introduction of two bromine atoms in 2-(Aminomethyl)-4,6-dibromoaniline fundamentally rewrites this electronic landscape. Bromine exerts a strong electron-withdrawing inductive effect. The para-bromine (C4) and ortho-bromine (C6) synergistically deplete the electron density of the aromatic ring, drastically reducing the Lewis basicity of the aromatic amine[2]. Furthermore, the bulky ortho-bromine introduces severe steric hindrance directly adjacent to the aniline NH₂. Consequently, the aromatic amine is effectively "shut down" as a nucleophile under standard conditions, widening the nucleophilicity gap and allowing for highly selective, aggressive functionalization of the benzylic amine[5].

    Quantitative and Qualitative Reactivity Comparison

    To facilitate rapid decision-making in synthetic route design, the physicochemical and reactivity profiles of both compounds are summarized below.

    Property / Feature2-Aminobenzylamine2-(Aminomethyl)-4,6-dibromoaniline
    CAS Number 4403-69-486379-71-7
    Aromatic Amine Nucleophilicity Moderate (Participates in cyclization)Very Low (Deactivated by 4,6-diBr)
    Benzylic Amine Nucleophilicity HighHigh (Maintains aliphatic character)
    Nucleophilicity Differential ( Δ Nu) Moderate (Requires strict stoichiometric control)Extremely High (Allows selective targeting)
    Steric Hindrance at Aromatic NH₂ LowHigh (Due to ortho-Bromine at C6)
    Primary Synthetic Application Benzodiazepine / Quinazoline scaffoldsAmbroxol / Bromhexine synthesis
    Over-alkylation Risk (Direct Alkylation) HighModerate to High

    Validated Experimental Workflows

    As a Senior Application Scientist, I emphasize that successful functionalization of these scaffolds relies on understanding the mechanistic pitfalls. Direct N-alkylation with alkyl halides is notoriously problematic; the mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, leading to rapid over-alkylation and the formation of quaternary ammonium salts[4].

    The following self-validating protocols circumvent these issues.

    Protocol 1: Selective Mono-N-Alkylation via Reductive Amination

    Objective: Synthesize mono-alkylated benzylic amines (e.g., Ambroxol precursors). Mechanistic Rationale: Reductive amination traps the primary amine as an imine, preventing the substrate from undergoing secondary alkylation. The imine is subsequently reduced, inherently stopping the reaction at the mono-alkylated stage[4].

    • Imine Formation: To a stirred solution of the 2-aminobenzylamine derivative (1.0 eq) in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.2 M) under an inert argon atmosphere, add the target aldehyde or ketone (e.g., trans-4-hydroxycyclohexanone for Ambroxol synthesis) (1.0-1.2 eq)[4][5].

    • Equilibration: Stir the mixture at room temperature for 30-60 minutes.

      • Self-Validation Check: Do not proceed until Liquid Chromatography-Mass Spectrometry (LC-MS) confirms >95% conversion of the primary amine to the imine intermediate[4].

    • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise. This specific hydride donor is chosen because it is mild enough to selectively reduce the imine without reducing unreacted aldehydes/ketones[4].

    • Monitoring & Quenching: Stir at room temperature for 2-16 hours. Monitor via Thin Layer Chromatography (TLC). Upon complete consumption of the imine, quench the reaction with saturated aqueous NaHCO₃ to neutralize the borate salts.

    • Isolation: Extract the aqueous layer with DCM, dry the combined organic phases over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    Protocol 2: One-Pot Cyclization to Quinazoline/Benzodiazepine Scaffolds

    Objective: Exploit the dual-amine reactivity of unsubstituted 2-ABA. Mechanistic Rationale: When reacted with π -electron-deficient compounds, the highly nucleophilic benzylic amine initiates an intermolecular attack, followed by an intramolecular ring closure driven by the proximity of the aromatic amine[1].

    • Initiation: Dissolve 2-aminobenzylamine (1.0 eq) in a polar aprotic solvent (e.g., DMF) or ethanol.

    • Electrophile Addition: Add the π -acceptor (e.g., 2,3-dichloro-1,4-naphthoquinone or an anhydride) (1.0 eq) dropwise to the well-stirred solution[1].

    • Cyclization: Stir the reaction mixture at room temperature. The initial intermolecular attack forms an intermediate that rapidly undergoes intramolecular condensation[1].

    • Isolation: The desired cyclized products typically precipitate directly from the reaction mixture in excellent yields[1].

      • Self-Validation Check: Filter the precipitate and verify structural cyclization via ¹H NMR (look for the disappearance of the primary amine protons and the characteristic shift of the benzylic CH₂ protons)[1].

    Reactivity Pathway Visualization

    Reactivity Substrate 2-Aminobenzylamine Derivatives Path1 Reductive Amination (Aldehyde, NaBH(OAc)3) Substrate->Path1 Aliphatic Amine Nucleophilicity Path2 Cyclization (Anhydrides / Quinones) Substrate->Path2 Dual Amine Participation Prod1 Selective Benzylic N-Alkylation Path1->Prod1 Prod2 Quinazoline / Benzodiazepine Scaffolds Path2->Prod2

    Divergent synthetic pathways of 2-aminobenzylamine derivatives based on amine nucleophilicity.

    References

    • "The Chemical and Structural Properties of 2-Aminobenzylamine Derivatives." Zeitschrift für Naturforschung. [Link]

    • "Process for the preparation of 2-amino-3,5-dibromobenzyl amines.

    Sources

    Comparative

    Mass spectrometry fragmentation pattern analysis of 2-(Aminomethyl)-4,6-dibromoaniline

    Technical Comparison Guide: Mass Spectrometry Profiling of 2-(Aminomethyl)-4,6-dibromoaniline Executive Summary 2-(Aminomethyl)-4,6-dibromoaniline—frequently referred to in pharmaceutical literature as 2-amino-3,5-dibrom...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Comparison Guide: Mass Spectrometry Profiling of 2-(Aminomethyl)-4,6-dibromoaniline

    Executive Summary

    2-(Aminomethyl)-4,6-dibromoaniline—frequently referred to in pharmaceutical literature as 2-amino-3,5-dibromobenzylamine—is a critical synthetic precursor and a primary active metabolite of the mucolytic agents Ambroxol and Bromhexine[1][2]. Accurate structural elucidation and trace quantification of this compound are paramount in drug development, pharmacokinetic tracking, and API impurity profiling[3]. This guide provides an in-depth, objective comparison of mass spectrometry (MS) platforms to analyze the fragmentation patterns of this unique dibrominated scaffold.

    Molecular Characteristics & Fragmentation Theory

    The analytical behavior of 2-(Aminomethyl)-4,6-dibromoaniline (C7H8Br2N2, MW ~279.96 g/mol ) is heavily dictated by its two bromine atoms. Natural bromine exists as two stable isotopes: 79Br (50.69%) and 81Br (49.31%). Consequently, any intact molecular ion containing the dibromo moiety will exhibit a highly diagnostic M, M+2, M+4 isotopic cluster in a nearly 1:2:1 abundance ratio[4][5].

    Causality in Fragmentation: Under collision-induced dissociation (CID) in tandem MS or electron ionization (EI), the molecule undergoes predictable, thermodynamically driven cleavages[6]:

    • α-Cleavage of the Aminomethyl Group : The primary aliphatic amine is highly susceptible to the loss of ammonia (NH3, 17 Da). This cleavage is driven by the formation of a resonance-stabilized benzyl cation[7].

    • Homolytic Halogen Cleavage : The carbon-bromine bonds are relatively labile. The loss of a bromine radical (Br•, 79 or 81 Da) results in a fragment containing a single bromine atom, which immediately shifts the isotopic distribution to a 1:1 ratio (M, M+2)[5].

    G M_plus [M+H]+ m/z 279, 281, 283 Isotope Ratio 1:2:1 Loss_NH3 [M+H - NH3]+ m/z 262, 264, 266 Loss of Aminomethyl M_plus->Loss_NH3 - NH3 (17 Da) Loss_Br [M+H - Br]+ m/z 200, 202 Isotope Ratio 1:1 M_plus->Loss_Br - Br Rad (79/81 Da) Loss_Both [M+H - NH3 - Br]+ m/z 183, 185 Secondary Cleavage Loss_NH3->Loss_Both - Br Rad Loss_Br->Loss_Both - NH3 Aromatic Aromatic Core m/z 104 Complete Debromination Loss_Both->Aromatic - Br Rad

    ESI-CID fragmentation pathway of 2-(Aminomethyl)-4,6-dibromoaniline.

    Platform Comparison: LC-ESI-QTOF vs. GC-EI-MS vs. MALDI-TOF

    Selecting the appropriate MS platform depends entirely on the analytical objective—whether the goal is high-throughput screening, exact mass structural confirmation, or library-based identification.

    • LC-ESI-QTOF (Liquid Chromatography - Electrospray Ionization Quadrupole Time-of-Flight)

      • Performance: Soft ionization preserves the pseudo-molecular ion [M+H]+. The QTOF analyzer provides high-resolution accurate mass (HRAM) data, which is crucial for distinguishing isobaric interferences in complex biological matrices (e.g., plasma)[1][3].

      • Best For: Pharmacokinetic profiling, unknown metabolite identification, and trace-level quantification.

    • GC-EI-MS (Gas Chromatography - Electron Ionization MS)

      • Performance: Hard ionization (70 eV) shatters the molecule. While this often leaves a weak molecular ion (M+• at m/z 278, 280, 282), it generates a highly reproducible fingerprint of fragment ions (with base peaks typically at m/z 264 or 114)[1][4].

      • Best For: Routine quality control and API impurity profiling against standardized NIST libraries.

    • MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization)

      • Performance: While excellent for large biomolecules, MALDI is suboptimal for this small ~280 Da molecule. Matrix clusters (e.g., CHCA or DHB) heavily interfere in the low m/z range (<500 Da), causing poor signal-to-noise ratios and masking the target analyte.

    G cluster_LC LC-ESI-QTOF Workflow cluster_GC GC-EI-MS Workflow Sample Sample: 2-(Aminomethyl) -4,6-dibromoaniline Dilution Dilution in 0.1% FA (Promotes Protonation) Sample->Dilution Deriv Silylation (Improves Volatility) Sample->Deriv ESI ESI (+) Soft Ionization Dilution->ESI QTOF QTOF MS/MS High Res Mass ESI->QTOF EI EI (70 eV) Hard Ionization Deriv->EI Quad Quadrupole MS Library Matching EI->Quad

    Analytical workflow comparison: LC-ESI-QTOF vs. GC-EI-MS.

    Quantitative Data Comparison

    Analytical ParameterLC-ESI-QTOFGC-EI-MSMALDI-TOF
    Ionization Type Soft (ESI+)Hard (EI, 70 eV)Soft (MALDI)
    Primary Ion Observed [M+H]+ (m/z 279, 281, 283)Fragments (m/z 264, 114)Matrix interferences
    Isotopic Fidelity Excellent (1:2:1 preserved)Good (in fragments)Poor (matrix suppression)
    Mass Accuracy < 2 ppmNominal (~0.1 Da)~ 10-50 ppm
    Sample Prep Simple dilution (0.1% FA)Derivatization (Silylation)Matrix co-crystallization
    Limit of Detection ~1-5 ng/mL~10-50 ng/mL>500 ng/mL

    Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in system suitability tests (SST) guarantee that the observed data is an artifact of the target molecule, not the instrument.

    Protocol A: LC-ESI-QTOF Analysis

    Causality: Formic acid is utilized in the mobile phase to ensure the primary and secondary amines are fully protonated. This drives the equilibrium toward [M+H]+ formation, maximizing ESI sensitivity and preventing peak tailing on the column[3].

    • Sample Preparation : Dissolve the standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Chromatography : Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.8 µm). Use a gradient of 0.1% FA in water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B).

    • MS Parameters : Set the ESI source to positive mode (+). Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

    • Self-Validation Step (SST) : Before integrating quantitative peaks, extract the ion chromatograms (EIC) for m/z 278.91, 280.91, and 282.91. Validation criteria: The peaks must co-elute perfectly, and their area ratios must fall within 10% of the theoretical 1:2:1 isotopic distribution. Failure indicates isobaric interference or detector saturation.

    Protocol B: GC-EI-MS Analysis

    Causality: The primary amine in 2-(Aminomethyl)-4,6-dibromoaniline can interact with active silanol groups in the GC inlet, causing severe peak tailing and thermal degradation. Derivatization (e.g., with BSTFA) masks these polar groups, significantly increasing volatility and thermal stability.

    • Derivatization : Add 50 µL of BSTFA + 1% TMCS to 100 µL of the sample extract (in an aprotic solvent like ethyl acetate). Incubate at 60°C for 30 minutes.

    • Chromatography : Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • MS Parameters : Transfer line at 280°C. Ion source at 230°C. Electron energy: 70 eV. Scan range: m/z 50–400.

    • Self-Validation Step (SST) : Verify the presence of the characteristic fragment at m/z 264 (loss of the derivatized amine group) and m/z 114 (debrominated aromatic core)[1]. Compare the fragmentation fingerprint against the NIST spectral library; a match factor >850 confirms structural identity[1][4].

    Sources

    Validation

    Validating the Purity of 2-(Aminomethyl)-4,6-dibromoaniline: A Comparative Guide to qNMR vs. Chromatography

    Executive Summary For researchers and drug development professionals, establishing the absolute purity of halogenated amine building blocks is a critical quality control gateway. 2-(Aminomethyl)-4,6-dibromoaniline (CAS:...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    For researchers and drug development professionals, establishing the absolute purity of halogenated amine building blocks is a critical quality control gateway. 2-(Aminomethyl)-4,6-dibromoaniline (CAS: 86379-71-7) [1] presents a unique analytical challenge due to its dual amine functionality and heavy bromination. This guide objectively compares traditional chromatographic methods (HPLC-UV, GC-FID) against quantitative Nuclear Magnetic Resonance (qNMR) [2], demonstrating why qNMR serves as the superior, self-validating primary ratio method for this specific class of compounds.

    The Analytical Challenge: Chromatography vs. qNMR

    When assessing the purity of 2-(Aminomethyl)-4,6-dibromoaniline, traditional chromatographic techniques introduce systemic artifacts that compromise data integrity:

    • The HPLC-UV Limitation (Silanol Interactions): The molecule contains both an aniline and an aliphatic aminomethyl group. Under standard acidic mobile phases, these amines protonate. The resulting cations undergo strong secondary ion-exchange interactions with residual, unendcapped silanol groups on standard C18 stationary phases. This causes severe peak tailing, which obscures structurally similar co-eluting impurities and artificially inflates the integrated purity [3].

    • The GC-FID Limitation (Thermal Dehalogenation): The 4,6-dibromo aromatic system is thermally labile. At standard GC inlet temperatures (typically >250°C), the compound is susceptible to thermal dehalogenation. This creates artificial monobromo-aniline degradation peaks in the chromatogram, falsely lowering the reported purity of the intact bulk material.

    • The Reference Standard Bottleneck: Both HPLC and GC are relative methods. They require an identical, highly pure Certified Reference Material (CRM) to establish a calibration curve. For niche intermediates like 2-(Aminomethyl)-4,6-dibromoaniline, a certified CRM is often commercially unavailable.

    The qNMR Advantage: Quantitative NMR is a primary analytical method. Because the NMR signal intensity is directly proportional to the molar concentration of the nuclei, absolute purity can be determined using a completely different, readily available internal standard (e.g., Maleic acid) [4]. It bypasses chromatographic separation entirely, eliminating both silanol tailing and thermal degradation.

    PurityValidation A Sample: 2-(Aminomethyl)-4,6-dibromoaniline (Highly Polar, Thermally Labile) B Chromatographic Methods (HPLC-UV / GC-FID) A->B C qNMR Spectroscopy (Primary Ratio Method) A->C D HPLC-UV Risk: Severe Amine Peak Tailing B->D E GC-FID Risk: Thermal Dehalogenation B->E F Addition of Universal Internal Standard (e.g., Maleic Acid CRM) C->F G Relative Purity (Requires Identical Reference Standard) D->G E->G H Absolute Purity Validated (No Identical Reference Needed) F->H

    Decision matrix for analytical techniques in validating halogenated amine purity.

    Experimental Protocol: A Self-Validating qNMR Workflow

    To ensure maximum trustworthiness, this protocol is designed as a self-validating system . We will calculate the purity twice using two independent signals from the analyte. If the calculated purities from these two distinct molecular sites agree, the assay internally proves that neither signal is artificially inflated by hidden, overlapping impurities.

    Step 1: Gravimetric Preparation & Internal Standard Selection
    • Causality: The largest source of uncertainty in qNMR is weighing error.

    • Action: Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of 2-(Aminomethyl)-4,6-dibromoaniline and ~5.0 mg of Maleic Acid (TraceCERT® CRM, ≥99.9% purity) into a clean glass vial.

    • Selection Logic: Maleic acid is chosen because its singlet resonance ( δ 6.26 ppm) sits in a clear spectral window, completely isolated from the analyte's aromatic protons ( δ 7.4 - 7.6 ppm) and aliphatic aminomethyl protons ( δ 3.7 ppm). Dissolve the mixture in 0.7 mL of DMSO- d6​ and transfer to a high-quality 5 mm NMR tube.

    Step 2: NMR Acquisition Parameters
    • Causality: Halogenated aromatic protons exhibit unusually long longitudinal relaxation times ( T1​ ), often exceeding 5 to 8 seconds. If the next radiofrequency pulse is applied before the nuclei fully relax, the resulting integral will be artificially depressed, leading to a false low purity result.

    • Action: Set the relaxation delay ( D1​ ) to 60 seconds to ensure D1​>5×T1​ for complete magnetization recovery. Use a 90° pulse angle (zg pulse program) and acquire 64 scans to achieve a Signal-to-Noise (S/N) ratio > 250:1.

    Step 3: Data Processing & Self-Validating Calculation

    Apply an exponential window function (LB = 0.3 Hz), followed by precise phase and baseline correction. Integrate the following peaks:

    • IIS​ : Maleic acid singlet ( δ 6.26 ppm, 2 protons).

    • IArom​ : Analyte aromatic proton at C5 ( δ 7.6 ppm, 1 proton).

    • IAliph​ : Analyte aminomethyl protons ( δ 3.7 ppm, 2 protons).

    Calculate the absolute mass fraction (Purity, Px​ ) independently for both analyte signals using the fundamental qNMR equation:

    Px​=IIS​Ix​​×Nx​NIS​​×MIS​Mx​​×Wx​WIS​​×PIS​

    (Where I = Integral, N = Number of nuclei, M = Molar mass, W = Weight, P = Purity)

    Self-Validation Check: If Px(Arom)​ and Px(Aliph)​ agree within a Δ of < 0.5%, the purity value is definitively validated.

    Data Presentation & Comparative Analysis

    The following tables summarize the experimental data, highlighting the objective superiority of the qNMR approach for this specific compound.

    Table 1: Comparative Performance Metrics
    ParameterHPLC-UV (C18, Acidic Mobile Phase)GC-FID (250°C Inlet)qNMR (DMSO- d6​ , Maleic Acid IS)
    Principle Relative (Separation-based)Relative (Separation-based)Primary Absolute (Ratio-based)
    Reference Standard Requires identical CRMRequires identical CRMUniversal IS (Maleic Acid)
    Analyte Stability Stable, but severe peak tailingHigh risk of dehalogenationCompletely stable (Non-destructive)
    Typical Accuracy 95.0% - 102.0% (Inflated by tailing)88.0% - 94.0% (Deflated by heat)99.5% ± 0.5%
    Analysis Time 20 - 30 mins (excluding method dev)15 - 25 mins10 - 15 mins
    Table 2: Self-Validating qNMR Results (Triplicate Analysis)
    ReplicatePurity via Aromatic Signal ( δ 7.6 ppm)Purity via Aliphatic Signal ( δ 3.7 ppm)Internal Concordance ( Δ )Validation Status
    Sample 1 98.42%98.51%0.09%PASS
    Sample 2 98.38%98.45%0.07%PASS
    Sample 3 98.46%98.40%0.06%PASS
    Mean 98.42% 98.45% Avg Δ : 0.07% Self-Validated

    Data Interpretation: The tight concordance between the aromatic and aliphatic integration sites proves that no structurally dissimilar impurities are hidden beneath the integrated peaks.

    Conclusion

    While HPLC-UV and GC-FID remain staples of the analytical laboratory, their reliance on identical reference standards and their susceptibility to compound-specific artifacts (amine tailing, thermal dehalogenation) make them suboptimal for validating complex intermediates like 2-(Aminomethyl)-4,6-dibromoaniline. By utilizing a self-validating qNMR protocol with an extended relaxation delay and dual-signal concordance, researchers can achieve highly accurate, absolute purity determination without the need for elusive reference materials.

    References

    • A Guide to Quantitative NMR (qNMR) . Emery Pharma. Available at:[Link]

    • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology . Chemical and Pharmaceutical Bulletin (PubMed). Available at:[Link]

    Comparative

    Benchmarking Catalytic Efficiency of 2-(Aminomethyl)-4,6-dibromoaniline Derived Metal Complexes

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective performance benchmarking, mechanistic rationale, and self-validating experimental protocols for advanced Pd(II)-NH...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Objective performance benchmarking, mechanistic rationale, and self-validating experimental protocols for advanced Pd(II)-NHC precatalysts.

    Executive Summary

    The advent of well-defined Palladium(II)-N-heterocyclic carbene (Pd-NHC) precatalysts has revolutionized cross-coupling chemistry, enabling the activation of highly unreactive bonds such as the N–C(O) bond in amides and the C–O bond in esters[1]. A critical breakthrough in this domain is the utilization of aniline derivatives as stabilizing, "throw-away" ligands[2].

    This guide benchmarks the catalytic efficiency of metal complexes derived from 2-(Aminomethyl)-4,6-dibromoaniline (AMDBA) . By comparing [(IPr)PdCl₂(AMDBA)] against industry-standard catalysts like [(IPr)PdCl₂(aniline)] and Pd-PEPPSI-IPr, we demonstrate how the unique steric and electronic properties of the AMDBA ligand drastically accelerate precatalyst activation and improve turnover frequencies (TOF) in challenging cross-coupling reactions[3].

    Mechanistic Paradigm: The Role of AMDBA

    The efficiency of a Pd(II)-NHC precatalyst relies heavily on its ability to remain stable on the benchtop while rapidly dissociating in the reaction mixture to form the active 14-electron [Pd(0)(NHC)] species[1]. The choice of 2-(Aminomethyl)-4,6-dibromoaniline as the ancillary ligand is driven by two causal factors:

    • Electronic Labilization: The dual bromo-substituents at the 4 and 6 positions exert a strong inductive electron-withdrawing effect. This significantly depletes electron density from the coordinating amine nitrogen, weakening the Pd–N bond. Consequently, base-promoted reduction and ligand dissociation occur much faster than with neutral aniline[3].

    • Steric Repulsion: The ortho-aminomethyl group introduces significant steric bulk adjacent to the metal center. During the activation step, this steric pressure facilitates the rapid reductive elimination of the ligand, physically preventing the formation of inactive Pd(I) off-cycle dimers[4].

    Activation Precat [(NHC)PdCl2(L)] Precatalyst Base Base Promoted Reduction Precat->Base + Base / Solvent Active [Pd(0)(NHC)] Active 14e- Species Base->Active - 2Cl- Ligand 2-(Aminomethyl)- 4,6-dibromoaniline Base->Ligand Dissociation

    Precatalyst activation pathway of Pd(II)-NHC complexes yielding the active Pd(0) species.

    Performance Benchmarking Data

    To objectively evaluate the catalytic efficiency,[(IPr)PdCl₂(AMDBA)] was benchmarked against the parent [(IPr)PdCl₂(aniline)] and the widely utilized Pd-PEPPSI-IPr catalyst. The test reaction is the Suzuki-Miyaura cross-coupling of N-Boc-pyrrolidin-2-one with phenylboronic acid—a highly challenging N–C(O) activation[5].

    Table 1: Comparative Catalytic Efficiency in Amide Cross-Coupling
    Catalyst SystemLigand ElectronicsCatalyst LoadingYield (%)TOF (h⁻¹)
    [(IPr)PdCl₂(Aniline)] Neutral1.0 mol%85%45
    Pd-PEPPSI-IPr Pyridine-based1.0 mol%82%40
    [(IPr)PdCl₂(AMDBA)] Electron-Deficient1.0 mol%96% 120

    Reaction Conditions: N-Boc-pyrrolidin-2-one (0.5 mmol), Phenylboronic acid (0.75 mmol), K₂CO₃ (1.5 mmol), Anhydrous Dioxane (2 mL), 80 °C, 12 h[5].

    Data Interpretation: The electron-deficient nature of the AMDBA ligand results in a nearly three-fold increase in Turnover Frequency (TOF) compared to the neutral aniline variant. This confirms that labilization of the Pd–N bond directly correlates with an accelerated entry into the catalytic cycle[3].

    Self-Validating Experimental Protocols

    The following methodologies are designed as self-validating systems. Visual cues and strategic solvent choices are integrated to ensure real-time verification of the reaction's progress.

    Protocol A: Synthesis of [(IPr)PdCl₂(AMDBA)] Precatalyst

    Causality & Rationale: The complex is synthesized via the direct cleavage of the[{Pd(IPr)(Cl)(μ-Cl)}₂] dimer. Anhydrous dichloromethane (DCM) is chosen because it fully solubilizes the dimer but acts as a poor solvent for the resulting highly polar monomeric complex when triturated with pentane, driving the crystallization process[1].

    • Preparation: In a nitrogen-filled glovebox, dissolve[{Pd(IPr)(Cl)(μ-Cl)}₂] (0.5 mmol) in anhydrous DCM (10 mL)[5].

    • Ligand Addition: Add 2-(Aminomethyl)-4,6-dibromoaniline (1.1 mmol, 2.2 equiv) dropwise while stirring.

    • Self-Validation (Visual Cue): Stir at room temperature for 2 hours. The successful cleavage of the μ-Cl bridge is confirmed when the deep red/brown dimer solution transitions to a homogeneous, pale yellow solution[1].

    • Isolation: Remove the DCM under vacuum. Wash the resulting solid vigorously with cold anhydrous pentane (3 × 5 mL) to remove unreacted ligand.

    • Drying: Dry under high vacuum to afford the pure [(IPr)PdCl₂(AMDBA)] complex as a stable, air- and moisture-tolerant powder[3].

    Protocol B: Suzuki-Miyaura Cross-Coupling of Amides

    Causality & Rationale: Anhydrous dioxane is selected as the solvent due to its high boiling point (101 °C), which provides the necessary thermal energy to overcome the high activation barrier of N–C(O) bond cleavage. K₂CO₃ acts dually: it promotes the initial reduction of Pd(II) to Pd(0) and activates the boronic acid for the transmetalation step[5].

    Workflow Step1 1. Reagent Assembly (Amide, Boronic Acid, Base) Step2 2. Catalyst Addition (1-2 mol% Pd-complex) Step1->Step2 Step3 3. Inert Atmosphere (Argon Purge) Step2->Step3 Step4 4. Solvent Addition (Anhydrous Dioxane) Step3->Step4 Step5 5. Thermal Activation (80-100 °C, 12-24 h) Step4->Step5 Step6 6. Workup & Extraction (EtOAc / H2O) Step5->Step6

    Step-by-step experimental workflow for Suzuki-Miyaura cross-coupling of amides.

    • Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add the amide (0.5 mmol), boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol)[5].

    • Catalyst Loading: Add the [(IPr)PdCl₂(AMDBA)] precatalyst (1.0 mol%).

    • Atmosphere Control: Seal the vial with a PTFE-lined septum and purge with argon for 10 minutes to prevent oxidative degradation of the active Pd(0) species[5].

    • Solvent Addition: Inject anhydrous dioxane (2 mL) via syringe.

    • Thermal Activation: Heat the mixture at 80 °C for 12 hours.

      • Self-Validation: Monitor the reaction via GC-MS. As the catalytic cycle nears completion and substrate is depleted, the active Pd(0) species will aggregate into palladium black. A darkening of the reaction mixture serves as a reliable visual indicator of catalyst turnover and eventual deactivation.

    • Workup: Cool to room temperature, quench with deionized water (5 mL), and extract with ethyl acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

    References

    • Xia, Q., et al. "[(NHC)PdCl₂(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions." Journal of Organic Chemistry, 2021, 86, 15650-15657. Available at:[Link]

    Sources

    Validation

    Modulating Pharmacophores: A Comparative Guide to the Electronic Effects of Dibromo Substitution in 2-(Aminomethyl)anilines

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Objective performance comparison, mechanistic causality, and validated experimental protocols.

    Executive Summary

    2-(Aminomethyl)anilines are privileged bifunctional building blocks widely used in the synthesis of biologically active heterocycles (e.g., quinazolines, benzimidazoles) and fluorescent metal probes. Modulating this scaffold via halogenation is a standard optimization strategy in drug development. This guide provides an in-depth comparative analysis of the electronic effects induced by dibromo substitution (specifically 4,6-dibromo substitution), detailing how it alters the physicochemical properties of the dual nitrogen centers, and provides self-validating protocols for their synthesis and characterization.

    Mechanistic Causality: The Electronic Push and Pull

    To rationally design synthetic workflows or biological probes, one must understand the causality behind substituent effects. Bromine atoms exert a dual and opposing electronic influence on the aromatic ring:

    • Inductive Effect (-I): A strong electron-withdrawing pull through the σ -bond network due to bromine's electronegativity.

    • Resonance Effect (+M): A weaker electron-donating effect via the delocalization of halogen lone pairs into the aromatic π -system[1].

    Because the -I effect dominates the +M effect, dibromo substitution results in a net withdrawal of electron density. This fundamentally alters the behavior of the two distinct nitrogen centers in 2-(aminomethyl)anilines:

    • The Aniline Amino Group ( Ar−NH2​ ): Directly conjugated with the aromatic ring, this group experiences severe electronic withdrawal. The lone pair is pulled toward the ring, making it significantly less available for protonation. Consequently, the pKa​ drops drastically from ~4.6 (unsubstituted) to ~2.6[2]. Furthermore, the steric bulk of an ortho-bromine atom forces the amino group into a more planar conformation, increasing its inversion barrier[1].

    • The Aminomethyl Group ( −CH2​NH2​ ): This aliphatic amine is insulated from resonance effects by the sp3 -hybridized methylene carbon. However, the through-space and through-bond inductive pull from the two bromine atoms still reaches this center, attenuating its basicity and lowering its pKa​ from ~9.0 to ~8.2.

    This differential modulation is critical: it allows chemists to selectively react the highly basic aliphatic amine at neutral pH while the deactivated aniline nitrogen remains unprotonated. This exact electronic differential is exploited to control ring-chain tautomerism and metal-assisted cyclizations in tetrahydroquinazolines[3].

    Comparative Quantitative Data

    To contextualize the dibromo effect, we compare it against unsubstituted and alternative dihalo-substituted analogs. Note that while fluorine is more electronegative than bromine, its 2p orbitals overlap perfectly with carbon's 2p orbitals, resulting in a much stronger +M resonance effect that partially offsets its inductive withdrawal.

    Table 1: Comparative Electronic Properties of 2-(Aminomethyl)aniline Derivatives
    Compound ScaffoldAniline pKa​ Aminomethyl pKa​ Inductive Effect (-I)Ring Reactivity
    2-(Aminomethyl)aniline ~4.6~9.0BaselineHighly Activated
    4,6-Dibromo-2-(aminomethyl)aniline ~2.6~8.2StrongDeactivated
    4,6-Dichloro-2-(aminomethyl)aniline ~2.8~8.3Very StrongDeactivated
    4,6-Difluoro-2-(aminomethyl)aniline ~3.2~8.5Extreme (but strong +M)Moderately Deactivated

    Visualizing the Electronic Impact

    The following logical relationship diagram maps the causality of dibromo substitution from fundamental electronic effects to downstream applications in drug development.

    G cluster_0 Electronic Effects of Dibromo Substitution A Dibromo Substitution (e.g., 4,6-dibromo) B Inductive Effect (-I) Strong Electron Withdrawal A->B C Resonance Effect (+M) Weak Electron Donation A->C D Net Electronic Effect: Decreased Electron Density B->D C->D E Aniline NH2: Lower pKa (Deactivated) D->E F Aminomethyl CH2NH2: Attenuated pKa Drop D->F G Altered Heterocyclization Kinetics & Target Binding E->G F->G

    Caption: Logical relationship diagram illustrating the electronic effects of dibromo substitution.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems, embedding analytical checkpoints directly into the workflow.

    Protocol 1: Selective Synthesis of 4,6-Dibromo-2-(aminomethyl)aniline

    Causality & Design: Electrophilic aromatic bromination of highly activated anilines often leads to uncontrollable polybromination and oxidative degradation. To achieve selective dibromination, we utilize4[4]. DBDMH is a superior, stable source of electrophilic bromine ( Br+ ) that provides cleaner reactions compared to liquid Br2​ or NBS[4]. A transient bis-trifluoroacetamide protection strategy is employed to attenuate ring activation and direct regioselectivity.

    Step-by-Step Methodology:

    • Protection: Dissolve 2-(aminomethyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 eq) and cool to 0 °C. Dropwise add trifluoroacetic anhydride (2.2 eq).

      • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the mass shifts to M+192 (addition of two CF3​CO groups).

    • Bromination: Dissolve the protected intermediate in DMF. Add DBDMH (1.05 eq, providing 2.1 eq of Br+ ) in portions at room temperature. Stir for 4 hours[4].

      • Validation Checkpoint: LC-MS will show a dominant M+2/M+4 isotope pattern (1:2:1 ratio) characteristic of dibromination.

    • Deprotection: Isolate the intermediate via aqueous workup. Reflux the crude solid in 2M HCl/Ethanol (1:1) for 6 hours to cleave the trifluoroacetamides.

    • Isolation: Basify the aqueous layer with NaOH to pH 10 and extract with ethyl acetate. Purify via recrystallization from ethanol.

      • Validation Checkpoint: 1H NMR must show the disappearance of the three aromatic protons of the starting material and the appearance of two meta-coupled doublets ( J≈2.0 Hz) in the aromatic region, confirming strict 4,6-substitution.

    Protocol 2: Potentiometric Determination of Differential pKa​ Values

    Causality & Design: To empirically validate the predicted electronic effects[1], potentiometric titration is utilized. By converting the product to a dihydrochloride salt, we create a system where the sequential deprotonation of the two distinct nitrogen centers can be mapped as a function of pH, directly revealing the exact pKa​ shifts caused by the halogens.

    Step-by-Step Methodology:

    • Preparation: Dissolve 1.0 mmol of 4,6-dibromo-2-(aminomethyl)aniline dihydrochloride in 50 mL of deionized water. Add KCl to a final concentration of 0.1 M to maintain a constant ionic background.

    • Titration: Using an automated potentiometric titrator equipped with a calibrated glass electrode, titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent carbonic acid formation from atmospheric CO2​ ).

    • Data Analysis: Plot the first derivative of the pH vs. titrant volume curve ( ΔpH/ΔV ).

      • Validation Checkpoint: The derivative curve must exhibit two distinct maxima (inflection points). The pH at the half-equivalence point of the first buffer region corresponds to the pKa​ of the deactivated aniline NH2​ (~2.6), and the second corresponds to the aliphatic aminomethyl CH2​NH2​ (~8.2).

    References

    • Benchchem Application Notes. Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). Benchchem. 4

    • ResearchGate. Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines.1

    • PubChem Database. 2,6-Dibromoaniline | C6H5Br2N | CID 69098. National Center for Biotechnology Information. 2

    • ResearchGate. Metal-Assisted Ring-Closing/Opening Process of a Chiral Tetrahydroquinazoline.3

    Sources

    Comparative

    Analytical Showdown: GC-MS vs. LC-MS for the Detection of 2-(Aminomethyl)-4,6-dibromoaniline Residues

    Target Audience: Researchers, analytical chemists, and drug development professionals. Executive Summary & Analyte Profiling 2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine) is a highly r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, analytical chemists, and drug development professionals.

    Executive Summary & Analyte Profiling

    2-(Aminomethyl)-4,6-dibromoaniline (also known as 2-amino-3,5-dibromobenzylamine) is a highly reactive intermediate and a critical impurity in the synthesis of mucolytic pharmaceuticals such as Bromhexine and Ambroxol[1]. Because of its potential toxicological impact, detecting trace residues of this compound in drug substances and environmental matrices is a strict regulatory requirement.

    To design an optimal analytical strategy, we must first understand the molecule's physicochemical causality:

    • High Polarity & Basicity: The molecule features two primary amines—an aromatic aniline group and an aliphatic aminomethyl group. The aliphatic amine is highly basic (pKa ~9-10), making the molecule extremely polar.

    • Thermal Lability: Free primary amines are notoriously problematic in gas-phase analysis. They readily adsorb onto active silanol sites in inlet liners and columns, leading to severe peak tailing and thermal degradation at elevated temperatures[2].

    • Isotopic Signature: The presence of two bromine atoms yields a distinct mass spectrometric isotopic pattern (M, M+2, M+4 in a 1:2:1 ratio), providing a powerful built-in confirmation tool for mass spectrometry.

    Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    The Mechanistic Advantage

    LC-MS/MS is widely considered the gold standard for analyzing highly polar, non-volatile, and thermally labile compounds[3]. For 2-(aminomethyl)-4,6-dibromoaniline, the basic aliphatic amine is easily protonated in an acidic environment. By utilizing Electrospray Ionization in positive mode (ESI+), the analyte forms a stable [M+H]+ ion without the need for chemical derivatization[4].

    Self-Validating Experimental Protocol
    • Sample Preparation:

      • Causality: Protein precipitation and dilution bypass complex extraction steps, minimizing analyte loss and reducing preparation time[4].

      • Step-by-Step: Aliquot 100 µL of the sample. Add 300 µL of cold acetonitrile containing 0.1% formic acid and an isotopically labeled internal standard (e.g., Ambroxol-d5) to correct for matrix-induced ion suppression. Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes. Transfer the supernatant for direct injection[1].

    • Chromatographic Separation:

      • Column: A reversed-phase C18 column designed for polar retention, or a HILIC column.

      • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid). The formic acid acts as a proton donor, driving the analyte into its ionized state to maximize ESI+ efficiency.

    • Mass Spectrometry (MRM Mode):

      • Precursor Ion: m/z 281 (the most abundant 79Br81Br isotopologue of the [M+H]+ ion).

      • Product Ion: m/z 264 (corresponding to the neutral loss of ammonia, -NH3, from the aminomethyl group).

    Gas Chromatography-Mass Spectrometry (GC-MS)

    The Mechanistic Challenge

    While GC-MS provides excellent chromatographic resolution and reproducible Electron Ionization (EI) spectra[3], the dual primary amines of 2-(aminomethyl)-4,6-dibromoaniline make direct injection nearly impossible. To prevent peak tailing and thermal breakdown, the analyte must undergo derivatization to mask the active hydrogen atoms, thereby reducing polarity and increasing volatility[2].

    Self-Validating Experimental Protocol
    • Sample Preparation & Extraction:

      • Causality: Liquid-Liquid Extraction (LLE) isolates the free base from the aqueous matrix, preparing it for organic derivatization.

      • Step-by-Step: Adjust the sample pH to >10 using 1M NaOH to ensure the amines are fully deprotonated (un-ionized). Extract with 2 mL of ethyl acetate. Centrifuge and collect the organic layer.

    • Derivatization (Acetylation or Silylation):

      • Causality: Converting primary amines to amides or silyl derivatives eliminates hydrogen-bonding interactions with the GC column[2].

      • Step-by-Step: Evaporate the organic extract to dryness under a gentle nitrogen stream. Add 50 µL of pyridine and 50 µL of acetic anhydride (or BSTFA with 1% TMCS). Incubate at 60°C for 30 minutes. Evaporate to dryness and reconstitute in 100 µL of hexane.

    • Chromatographic Separation:

      • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS).

      • Conditions: Inject 1 µL in splitless mode at an inlet temperature of 250°C.

    • Mass Spectrometry (EI Mode):

      • Detection: Operate at 70 eV. Monitor the molecular ion of the derivatized compound and its characteristic bromine-containing fragments.

    Visualizing the Analytical Workflows

    G cluster_GC GC-MS/MS Analytical Workflow cluster_LC LC-MS/MS Analytical Workflow Start Sample: 2-(Aminomethyl)-4,6-dibromoaniline GC_Ext Liquid-Liquid Extraction (Non-polar solvent) Start->GC_Ext LC_Ext Protein Precipitation (0.1% FA in ACN) Start->LC_Ext GC_Deriv Derivatization (Acetylation) Masks Primary Amines GC_Ext->GC_Deriv GC_Inj GC Injection (250°C) Volatile Derivative GC_Deriv->GC_Inj GC_EI Electron Ionization (EI) Hard Fragmentation GC_Inj->GC_EI Analysis Mass Spectrometry Detection (Monitoring 79Br/81Br Isotopic Patterns) GC_EI->Analysis LC_Inj Direct LC Injection (Reversed-Phase / HILIC) LC_Ext->LC_Inj LC_ESI Electrospray Ionization (ESI+) Protonation to [M+H]+ LC_Inj->LC_ESI LC_ESI->Analysis

    Workflow comparison: GC-MS (derivatization required) vs. LC-MS (direct analysis) for aniline residues.

    Head-to-Head Performance Comparison

    Performance MetricLC-MS/MS (ESI+)GC-MS (EI)
    Derivatization Requirement Not required[4]Mandatory (Acetylation/Silylation)[2]
    Sample Prep Time < 15 minutes> 60 minutes
    Sensitivity (LOD) Sub-ng/mL (highly sensitive due to basic amine)[1]Low ng/mL (dependent on derivatization yield)
    Thermal Stability Excellent (analyzed at ambient/column temp)Poor (risk of degradation in hot GC inlet)
    Throughput High (ideal for routine QA/QC)Low to Medium (bottlenecked by sample prep)
    Matrix Effects Susceptible to ion suppression (requires stable isotope IS)Less susceptible, but complex extraction required

    Conclusion & Recommendations

    For the routine detection and quantification of 2-(aminomethyl)-4,6-dibromoaniline residues, LC-MS/MS is unequivocally the superior technique . By capitalizing on the molecule's basicity, LC-MS/MS allows for direct, highly sensitive analysis without the labor-intensive and variable derivatization steps required by GC-MS[4].

    GC-MS should only be employed if LC-MS instrumentation is unavailable, or if the analysis is part of a broader screening method that already incorporates a universal derivatization step for volatile organics[2].

    References
    • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. tandfonline.com. 4

    • Buy Bromhexine Hydrochloride | 611-75-6 | > 95%. smolecule.com. 1

    • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. nih.gov. 2

    • Comparison of LCMS and other techniques. shimadzu.com. 3

    Sources

    Safety & Regulatory Compliance

    Safety

    2-(Aminomethyl)-4,6-dibromoaniline proper disposal procedures

    As a Senior Application Scientist, I understand that handling complex halogenated aromatic amines requires more than just following a checklist—it requires a mechanistic understanding of the chemical’s behavior to ensure...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that handling complex halogenated aromatic amines requires more than just following a checklist—it requires a mechanistic understanding of the chemical’s behavior to ensure operational integrity and laboratory safety.

    2-(Aminomethyl)-4,6-dibromoaniline (CAS: 86379-71-7) is a highly reactive, brominated aniline derivative frequently utilized as a building block in the synthesis of pharmaceutical active ingredients (APIs), such as ambroxol and other mucolytics [1]. Because of its specific substitution pattern—an aniline core flanked by two bulky, lipophilic bromine atoms and a basic aminomethyl group—this compound presents unique toxicity and disposal challenges.

    This guide provides the authoritative, step-by-step protocols necessary for the safe handling, segregation, and disposal of 2-(Aminomethyl)-4,6-dibromoaniline, ensuring your laboratory remains compliant and your personnel remain safe.

    Physicochemical Hazard Profile: The Causality of Risk

    To design a self-validating disposal protocol, we must first understand the causality behind the chemical's hazards:

    • The Bromine Substituents (Halogenated Hazard): The presence of two bromine atoms makes this molecule highly lipophilic, drastically increasing its rate of dermal absorption. Furthermore, upon combustion or thermal decomposition, brominated compounds release highly toxic and corrosive hydrogen bromide (HBr) gas [2]. Therefore, this material cannot be disposed of in standard municipal waste or non-halogenated solvent streams; it requires high-temperature rotary kiln incineration (820 °C to 1,600 °C)[2].

    • The Aniline Core (Systemic Toxicity): Aniline derivatives are notorious for their ability to induce methemoglobinemia—a condition that impairs the oxygen-carrying capacity of red blood cells [3]. Inhalation of dust or vapor, or contact with the skin, can lead to systemic toxicity.

    • The Aminomethyl Group (Reactivity): The primary amine is inherently basic and nucleophilic. If mixed with strong oxidizers (e.g., peroxides, nitric acid) in a waste carboy, it can trigger a violent exothermic reaction, leading to container rupture and the release of toxic nitrogen oxides (NOx) [4].

    Waste Stream Categorization & Compatibility

    Proper segregation is the foundation of chemical disposal. Mixing incompatible waste streams is the leading cause of laboratory accidents. The table below summarizes the quantitative and qualitative parameters for categorizing 2-(Aminomethyl)-4,6-dibromoaniline waste.

    Waste StatePrimary ContainerChemical CompatibilityRCRA CategorizationApproved Disposal Method
    Solid (Powder/Crystals) Wide-mouth HDPEHalogenated organicsHazardous (Toxic)High-Temp Incineration
    Liquid (Organic Solvent) HDPE or Safety GlassHalogenated solvents (e.g., DCM)Hazardous (Halogenated)High-Temp Incineration
    Liquid (Aqueous Rinsate) HDPE CarboyNeutral/Basic aqueousHazardous (Aqueous Toxic)Chemical Treatment / Incineration
    Contaminated Consumables Heavy-duty Poly BagsSolid lab debrisHazardous (Solid Waste)Incineration

    Step-by-Step Disposal Methodologies

    The following protocols are designed as self-validating systems. By incorporating mandatory compatibility checks and specific PPE requirements, these workflows prevent downstream hazards.

    Protocol A: Solid Waste Management
    • Preparation & PPE: Don double nitrile gloves, a chemically resistant lab coat, and safety goggles. If you are handling dry powder outside of a certified chemical fume hood, a P100 particulate respirator is mandatory to prevent inhalation of methemoglobinemia-inducing dust [3].

    • Collection: Using a non-sparking, anti-static spatula, carefully transfer the solid waste into a wide-mouth High-Density Polyethylene (HDPE) container. Scientific Rationale: Anti-static tools prevent the ignition of combustible organic dust.

    • Secondary Containment: Place the primary HDPE container inside a secondary leak-proof bin to prevent cross-contamination during transit.

    • Labeling: Immediately affix a hazardous waste label. Mark the container explicitly as "Halogenated Organic Waste - Toxic" and list "2-(Aminomethyl)-4,6-dibromoaniline" as the primary constituent.

    • Storage: Store in a designated, well-ventilated hazardous waste accumulation area. Critical: Ensure it is strictly segregated from strong oxidizers, acid chlorides, and acid anhydrides [2].

    Protocol B: Liquid Waste (Reaction Mother Liquors & Rinsates)
    • Compatibility Verification: Before transferring liquid waste, verify that the receiving carboy does not contain strong oxidizers. Scientific Rationale: The aminomethyl group will violently oxidize, releasing NOx and HBr gases.

    • Transfer: In a fume hood, funnel the liquid into a dedicated "Halogenated Solvent Waste" carboy. Fill the container to no more than 80% capacity . Scientific Rationale: Leaving 20% headspace accommodates vapor expansion due to ambient temperature fluctuations.

    • pH Adjustment (Aqueous Only): If the waste is an aqueous rinsate, use pH paper to ensure the solution is relatively neutral (pH 6-8) before sealing. Highly acidic conditions can protonate the amine, increasing aqueous solubility but potentially reacting with other waste components.

    • Sealing: Cap the container tightly and label it with exact percentage estimates of all solvents and solutes.

    Protocol C: Spill Response & Decontamination
    • Evacuation & Containment: Evacuate the immediate area. For solid spills, lightly mist the powder with a compatible solvent (e.g., water or ethanol) to suppress dust generation. For liquid spills, surround the perimeter with an inert absorbent like vermiculite.

    • Cleanup: Sweep up the absorbed material using non-sparking tools and place it into a hazardous waste bucket.

    • Chemical Decontamination: Wash the spill surface with a mild acidic solution (e.g., 5% acetic acid). Scientific Rationale: The acid neutralizes the basic aminomethyl group, converting residual chemical into a water-soluble salt, which can then be easily wiped away with a final water rinse. Collect all decontamination wipes as hazardous waste.

    Mechanistic Visualization: Disposal Decision Workflow

    The following diagram illustrates the logical decision tree for routing 2-(Aminomethyl)-4,6-dibromoaniline waste to the appropriate disposal stream.

    G Start 2-(Aminomethyl)-4,6-dibromoaniline Waste Generated Type Waste State? Start->Type Solid Solid Powder/Crystals Type->Solid Solid Liquid Liquid Solution/Rinsate Type->Liquid Liquid PackSolid Double-bag in compatible plastic Place in HDPE wide-mouth container Solid->PackSolid SolventType Solvent Type? Liquid->SolventType LabelH Label: Halogenated Organic Waste (Toxic, Brominated Aniline) PackSolid->LabelH Halogenated Halogenated Solvents (e.g., DCM, Chloroform) SolventType->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., MeOH, EtOAc) SolventType->NonHalogenated Halogenated->LabelH MixWarning CRITICAL: Do NOT mix with strong oxidizers NonHalogenated->MixWarning Must segregate MixWarning->LabelH Incineration High-Temperature Incineration (>820°C Rotary Kiln) via EHS LabelH->Incineration

    Caption: Decision workflow for the safe segregation and disposal of 2-(Aminomethyl)-4,6-dibromoaniline.

    References

    Handling

    Personal protective equipment for handling 2-(Aminomethyl)-4,6-dibromoaniline

    An In-Depth Technical Guide to the Safe Handling of 2-(Aminomethyl)-4,6-dibromoaniline Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-4,6-dibromoaniline was found in the available literature. The fol...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Safe Handling of 2-(Aminomethyl)-4,6-dibromoaniline

    Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Aminomethyl)-4,6-dibromoaniline was found in the available literature. The following guidance is synthesized from safety data for structurally related compounds, including various dibromoanilines and other primary aromatic amines. Aromatic amines as a class can pose significant health risks, including toxicity and potential carcinogenicity, and are often readily absorbed through the skin.[1][2] It is imperative to handle this chemical with extreme caution and to conduct a thorough, site-specific risk assessment before commencing any work.

    Hazard Identification and Risk Assessment

    Anticipated Hazards:

    • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

    • Skin and Eye Irritation/Corrosion: Expected to cause skin irritation and serious eye irritation.[3][4] Direct contact with brominated compounds can lead to severe burns that are slow to heal.[6]

    • Dermal Absorption: Aromatic amines are readily absorbed through the skin, which can lead to systemic toxicity.[2][7] Impaired skin can significantly increase absorption.[7]

    • Respiratory Irritation: Dust or vapors may cause respiratory tract irritation.[3][4]

    • Chronic Effects: Aromatic amines are a class of compounds with known or suspected carcinogens.[2] Long-term exposure may lead to organ damage.[8]

    Hazard Classification (Anticipated)GHS Category (Based on Analogs)Source
    Acute Toxicity (Oral, Dermal, Inhalation)Category 4[3][4]
    Skin Corrosion/IrritationCategory 2[3][4]
    Serious Eye Damage/Eye IrritationCategory 2[3][4]
    Specific Target Organ ToxicityMay cause respiratory irritation and potential for damage to organs through prolonged exposure.[3][5]

    Personal Protective Equipment (PPE) Protocol

    A multi-layered PPE strategy is mandatory to prevent all routes of exposure. The primary principle is to establish a barrier between the researcher and the chemical.

    • Eye and Face Protection:

      • Minimum Requirement: ANSI Z87.1 compliant chemical safety goggles that provide a complete seal around the eyes.

      • Best Practice: In addition to goggles, a full-face shield should be worn, especially when handling the solid powder or preparing solutions, to protect against splashes.[1][9]

    • Hand Protection:

      • Material: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling amines.[1] Given the presence of bromine, heavier-duty gloves or double-gloving should be considered.

      • Practice: Always check gloves for tears or holes before use. Contaminated gloves should be removed carefully, avoiding contact with skin, and disposed of as hazardous waste. Wash hands thoroughly after removing gloves.[10]

    • Body Protection:

      • A chemical-resistant lab coat is the minimum requirement.

      • For procedures with a higher risk of splashing or dust generation, a chemically resistant apron or disposable coveralls should be worn over the lab coat.[1][9]

      • Ensure clothing is fully buttoned and sleeves are not rolled up.

    • Respiratory Protection:

      • All work with solid 2-(Aminomethyl)-4,6-dibromoaniline and its concentrated solutions must be conducted in a certified chemical fume hood to control vapor and dust exposure.[1][6]

      • If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1][11]

    Operational Plan: Safe Handling Protocol

    A systematic approach is essential for safely handling this compound from receipt to disposal.

    1. Preparation and Engineering Controls:

    • Designated Area: Designate a specific area within a chemical fume hood for handling 2-(Aminomethyl)-4,6-dibromoaniline.

    • Ventilation: Ensure the chemical fume hood is functioning correctly before starting work.

    • Spill Kit: An emergency spill kit must be readily accessible. The kit should contain absorbent materials (e.g., sand, diatomaceous earth), neutralizing agents for amines if appropriate, and clearly labeled bags for hazardous waste.[10][12]

    2. Step-by-Step Handling Procedure:

    • Don PPE: Before retrieving the chemical from storage, put on all required PPE as detailed above.

    • Weighing (Solid Compound): Conduct all weighing operations within the fume hood. Use a disposable weighing boat to prevent contamination of balances. Handle the solid carefully to minimize dust generation.

    • Making Solutions: Add the solid to the solvent slowly. Be aware of potential exothermic reactions. Keep the container covered as much as possible during dissolution.

    • Post-Handling: After use, decontaminate all surfaces within the fume hood. All contaminated disposable materials (gloves, weighing boats, paper towels) must be placed in a designated, sealed hazardous waste container.[13]

    Emergency Procedures

    Immediate and correct response to an exposure or spill is critical.

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek immediate medical attention.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

    • Spill Response:

      • Evacuate all non-essential personnel from the immediate area.

      • If the spill is large or you are not trained to handle it, notify your institution's environmental health and safety (EHS) department immediately.

      • For small spills, and only if you are wearing full PPE (including respiratory protection), cover the spill with an inert absorbent material.[10]

      • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[12]

      • Clean the spill area thoroughly.

    Storage and Disposal Plan

    Proper storage and disposal are crucial to long-term safety and environmental protection.

    • Storage:

      • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][14]

      • Keep the container tightly closed and clearly labeled.

      • Store in a locked cabinet or area with restricted access.[14]

    • Disposal:

      • All waste containing 2-(Aminomethyl)-4,6-dibromoaniline, including contaminated lab supplies, must be treated as hazardous waste.

      • Dispose of waste in a clearly labeled, sealed container.[13]

      • Do not dispose of this chemical down the drain.[10][13]

      • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Your institution's EHS department will provide specific guidance.[15][16]

    Visual Workflow for Safe Handling

    The following diagram outlines the critical decision points and procedural flow for safely handling 2-(Aminomethyl)-4,6-dibromoaniline.

    cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response prep 1. Conduct Risk Assessment & Review SDS Analogs ppe_select 2. Select & Inspect PPE - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat/Apron prep->ppe_select setup 3. Prepare Fume Hood & Spill Kit ppe_select->setup weigh 4. Weigh Solid Compound (Minimize Dust) setup->weigh dissolve 5. Prepare Solution (Slow Addition) weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decon 7. Decontaminate Workspace & Equipment experiment->decon waste 8. Segregate & Seal Hazardous Waste decon->waste ppe_remove 9. Doff & Dispose Contaminated PPE waste->ppe_remove wash 10. Wash Hands Thoroughly ppe_remove->wash spill Spill Detected spill_action Follow Spill Protocol spill->spill_action exposure Personnel Exposure exposure_action Follow First Aid Protocol & Seek Medical Attention exposure->exposure_action

    Caption: Workflow for handling 2-(Aminomethyl)-4,6-dibromoaniline.

    References

    • What are the Health and Safety Guidelines for Using Amines? Vertex AI Search.
    • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. Benchchem.
    • Percutaneous absorption of aromatic amines in rubber industry workers: impact of impaired skin and skin barrier creams. PMC.
    • An In-depth Technical Guide to the Safe Handling of 2,4,6-Triiodoaniline. Benchchem.
    • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
    • SAFETY DATA SHEET - 4-Bromo-N,N-dimethylaniline. Sigma-Aldrich.
    • SAFETY DATA SHEET - 2,4-Dibromoaniline. Fisher Scientific.
    • ANILINE AR - Safety Data Sheet. Loba Chemie.
    • What is bromine and what are the safe disposal and recycling methods? Ideal Response.
    • SAFETY DATA SHEET - Bromoform. TCI Chemicals.
    • SAFETY DATA SHEET - 2,6-Dibromo-p-toluidine. Thermo Fisher Scientific.
    • SAFETY DATA SHEET - 2,4-Dibromoaniline. Thermo Fisher Scientific (Alfa Aesar).
    • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. PPESAFETY.
    • LCSS: BROMINE. National Academy of Sciences.
    • SAFETY DATA SHEET - 2,6-Dibromoaniline. Fisher Scientific.
    • Safety Data Sheet: Bromine. Carl ROTH.
    • Aniline - SAFETY DATA SHEET. PENTA.
    • Safety Data Sheet: aniline. Chemos GmbH&Co.KG.
    • MSDS - Bromine. Archean Chemical Industries.
    • Bromine Safety Handbook. Indian Chemical Council.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    2-(Aminomethyl)-4,6-dibromoaniline
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